molecular formula C18H31NaO6 B077798 Sodium lauroyl lactylate CAS No. 13557-75-0

Sodium lauroyl lactylate

Cat. No.: B077798
CAS No.: 13557-75-0
M. Wt: 366.4 g/mol
InChI Key: FJXQJFNXEYSNKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium lauroyl lactylate (SLL) is a versatile anionic surfactant and food-grade emulsifier of significant interest in biochemical and materials science research. Its molecular structure, comprising a lauric acid backbone esterified with lactylates, confers excellent emulsifying, starch-complexing, and dough-conditioning properties. In food science studies, SLL is extensively investigated for its ability to strengthen gluten networks, improve dough stability and volume in baked goods, and enhance the texture and shelf-life of starch-based systems. Its mechanism of action involves interaction with proteins and starches at the molecular level, leading to modified rheological properties and improved crumb structure.

Properties

CAS No.

13557-75-0

Molecular Formula

C18H31NaO6

Molecular Weight

366.4 g/mol

IUPAC Name

sodium;2-(2-dodecanoyloxypropanoyloxy)propanoate

InChI

InChI=1S/C18H32O6.Na/c1-4-5-6-7-8-9-10-11-12-13-16(19)23-15(3)18(22)24-14(2)17(20)21;/h14-15H,4-13H2,1-3H3,(H,20,21);

InChI Key

FJXQJFNXEYSNKH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+]

Isomeric SMILES

CCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O.[Na]

Other CAS No.

13557-75-0

Origin of Product

United States

Foundational & Exploratory

"Sodium lauroyl lactylate" synthesis and reaction pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Reaction Pathways of Sodium Lauroyl Lactylate

Introduction

This compound (SLL) is an anionic surfactant and emulsifier widely utilized in the cosmetics, personal care, and food industries.[1][2][3] It is the sodium salt of the ester formed from lauric acid and lactyl lactate.[4][5] Derived from natural and renewable resources like coconut or palm oil (as a source of lauric acid) and lactic acid, SLL is valued for its mildness, moisturizing properties, and ability to stabilize oil-in-water emulsions.[1][6][7] This technical guide provides a detailed examination of the core synthesis methodologies, reaction pathways, and experimental protocols for producing this compound, intended for researchers, chemists, and drug development professionals.

Core Synthesis and Reaction Pathways

The industrial synthesis of this compound is primarily achieved through two distinct reaction pathways. Both pathways involve an esterification reaction between lauric acid and lactic acid, followed by a neutralization step to form the final sodium salt.

Pathway 1: Direct Esterification Followed by Neutralization

This is a straightforward approach where lauric acid is directly reacted with lactic acid at elevated temperatures to form lauroyl lactylic acid.[1][2] The intermediate acid is subsequently neutralized with a sodium base, typically sodium hydroxide, to yield the final product, this compound.[1][2] Some patented methods emphasize a pre-dehydration step for the lactic acid under vacuum to improve reaction efficiency.[8]

Direct_Esterification_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_neutralizer Neutralizing Agent cluster_product Final Product lauric_acid Lauric Acid lla Lauroyl Lactylic Acid lauric_acid->lla Esterification (Heat, Catalyst) lactic_acid Lactic Acid lactic_acid->lla sll This compound lla->sll Neutralization naoh Sodium Hydroxide (NaOH) naoh->sll Sodium_Lactate_Intermediate_Pathway cluster_reactants1 Reactants (Step 1) cluster_intermediate Intermediate cluster_reactants2 Reactant (Step 2) cluster_product Final Product lactic_acid Lactic Acid sodium_lactate Sodium Lactate lactic_acid->sodium_lactate Neutralization naoh Sodium Hydroxide (NaOH) naoh->sodium_lactate sll This compound sodium_lactate->sll Esterification (Heat, Catalyst) lauric_acid Lauric Acid lauric_acid->sll Experimental_Workflow cluster_materials Raw Materials la Lauric Acid prep Reactant Preparation (e.g., Dehydration of Lactic Acid or Formation of Sodium Lactate) la->prep lactic_acid Lactic Acid lactic_acid->prep naoh Sodium Hydroxide naoh->prep catalyst Catalyst ester Esterification Reaction (Heat, Pressure/Vacuum) catalyst->ester prep->ester neutral Neutralization (If required) ester->neutral purify Purification (e.g., Catalyst Filtration) neutral->purify dry Cooling & Drying purify->dry product Final Product: This compound dry->product

References

An In-depth Technical Guide to the Emulsifying Mechanism of Sodium Lauroyl Lactylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Lauroyl Lactylate (SLL) is an anionic surfactant prized for its emulsifying, moisturizing, and mild cleansing properties in the cosmetic, pharmaceutical, and food industries.[1] Derived from the esterification of lauric acid with the sodium salt of lactic acid, SLL is a bio-based and biodegradable ingredient, aligning with the growing demand for sustainable raw materials.[1] This technical guide provides a comprehensive overview of the core mechanism of action of this compound as an emulsifier, with a focus on its physicochemical properties, interfacial behavior, and the formation of stabilizing structures in emulsions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of SLL's functionality in formulation science.

Physicochemical Properties of this compound

The emulsifying capacity of SLL is rooted in its amphiphilic molecular structure, which features a lipophilic lauroyl tail and a hydrophilic lactylate headgroup. Key physicochemical parameters that govern its performance are summarized in the table below.

PropertyValueSignificance in Emulsification
Molecular Formula C₁₈H₃₁NaO₆[2]Defines the overall size and polarity of the molecule.
Hydrophilic-Lipophilic Balance (HLB) 14.4Indicates a strong affinity for water, making it an effective oil-in-water (O/W) emulsifier.[3]
Critical Micelle Concentration (CMC) ~700 µM (in PBS)[4]The concentration at which SLL monomers self-assemble into micelles, significantly reducing surface tension.
Surface Tension of Mixed Systems Can reach as low as 22.6 mN/m (in a mixture with sodium lauroyl glycinate)[5]Demonstrates its efficiency in reducing the interfacial energy between oil and water phases, facilitating emulsification.

Core Emulsification Mechanism: Formation of Lamellar Liquid Crystalline Structures

The primary mechanism by which this compound stabilizes emulsions is through the formation of lamellar liquid crystalline structures at the oil-water interface and within the continuous aqueous phase.[6] This process can be understood through the following stages:

  • Adsorption at the Interface: SLL molecules rapidly migrate to the oil-water interface, orienting themselves with their lipophilic lauroyl tails in the oil phase and their hydrophilic lactylate headgroups in the water phase. This adsorption significantly lowers the interfacial tension between the two phases.[6][7]

  • Formation of a Protective Film: As the concentration of SLL at the interface increases, the molecules pack together to form a condensed film around the oil droplets. This film acts as a mechanical barrier, preventing the droplets from coalescing.

  • Development of Lamellar Liquid Crystals: At concentrations above the CMC, excess SLL molecules in the aqueous phase, often in conjunction with co-emulsifiers like fatty alcohols, self-assemble into bilayers. These bilayers stack into ordered, multi-layered structures known as lamellar liquid crystals.[8]

  • Emulsion Stabilization: These lamellar structures contribute to emulsion stability in two ways:

    • They can surround the oil droplets in multiple layers, creating a robust barrier that further prevents coalescence.[8]

    • They form a three-dimensional network within the continuous aqueous phase, increasing the viscosity of the system and impeding the movement and creaming of the oil droplets.[8]

The formation of these liquid crystalline structures is a key differentiator for SLL and contributes to the long-term stability and unique sensory properties of the emulsions it stabilizes.

SLL_Emulsification_Mechanism cluster_initial Initial State: Oil and Water Immiscibility cluster_interfacial_adsorption Interfacial Adsorption cluster_stabilization Emulsion Stabilization Oil_Phase Oil Phase Water_Phase Water Phase SLL_Monomers SLL Monomers Interface Oil-Water Interface SLL_Monomers->Interface Migration Lamellar_Network Lamellar Network in Aqueous Phase SLL_Monomers->Lamellar_Network Self-assembles into Adsorbed_SLL Hydrophilic Head Lipophilic Tail Interface->Adsorbed_SLL Orientation Reduced_IFT Lowered Interfacial Tension Adsorbed_SLL->Reduced_IFT Leads to Lamellar_Interface Lamellar Layers around Droplet Adsorbed_SLL->Lamellar_Interface Forms Oil_Droplet Oil Droplet Reduced_IFT->Oil_Droplet Facilitates Formation of Stable_Emulsion Stable O/W Emulsion Lamellar_Interface->Stable_Emulsion Stabilizes Lamellar_Network->Stable_Emulsion Stabilizes Emulsion_Preparation_Workflow Start Start Prep_Water_Phase Prepare Water Phase (SLL in Water) Heat to 75-80°C Start->Prep_Water_Phase Prep_Oil_Phase Prepare Oil Phase (Oil + Co-emulsifier) Heat to 75-80°C Start->Prep_Oil_Phase Emulsify Combine and Homogenize (5000-10000 rpm, 5-10 min) Prep_Water_Phase->Emulsify Prep_Oil_Phase->Emulsify Cool Cool to Room Temp with Gentle Stirring Emulsify->Cool Add_Preservative Add Preservative (<40°C) Cool->Add_Preservative Final_Emulsion Stable O/W Emulsion Add_Preservative->Final_Emulsion

References

Biophysical Interactions of Sodium Lauroyl Lactylate with Lipid Bilayers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium lauroyl lactylate (SLL) is an anionic surfactant widely utilized in the cosmetic and pharmaceutical industries for its emulsifying, moisturizing, and antimicrobial properties.[1][2][3] Its interaction with biological membranes, particularly the lipid bilayers of the skin, is fundamental to its efficacy and potential for skin irritation. This technical guide provides a comprehensive overview of the biophysical interactions between this compound and lipid bilayers. It details the mechanisms of membrane disruption, the influence on membrane properties, and the experimental protocols used to characterize these interactions. Due to a scarcity of publicly available quantitative data for SLL, comparative data for the well-studied anionic surfactant Sodium Lauryl Sulfate (B86663) (SLS) is included to illustrate key biophysical principles and experimental outcomes.

Introduction to this compound

This compound is the sodium salt of the ester formed from lauric acid and lactyl lactate.[1] Its amphiphilic nature, possessing a hydrophobic lauroyl tail and a more hydrophilic lactylate headgroup, allows it to reduce surface tension and form micelles in aqueous solutions above its critical micelle concentration (CMC).[4] These properties are central to its function as a surfactant and emulsifier.[2] In biological contexts, SLL's primary interaction is with the lipid bilayers that form the basis of cell membranes and the stratum corneum, the outermost layer of the skin.

Mechanism of Interaction with Lipid Bilayers

The interaction of this compound with lipid bilayers is a concentration-dependent process that can be broadly categorized into two stages: monomer insertion and membrane solubilization.

  • Below the Critical Micelle Concentration (CMC): At concentrations below its CMC, SLL exists as individual monomers in solution. These monomers can partition into the lipid bilayer, inserting their hydrophobic lauroyl tails into the core of the membrane while the hydrophilic headgroups remain at the lipid-water interface.[4] This insertion disrupts the ordered packing of the lipid acyl chains, leading to an increase in membrane fluidity and a decrease in the phase transition temperature (Tm).[4]

  • Above the Critical Micelle Concentration (CMC): As the concentration of SLL surpasses its CMC, the surfactant molecules aggregate to form micelles. These micelles can then interact with the lipid bilayer, leading to the solubilization of the membrane.[1][5] This process involves the extraction of lipid molecules from the bilayer into the micelles, forming mixed micelles of SLL and lipids.[5] This ultimately leads to the complete disruption and lysis of the membrane.[1][5]

Recent studies using Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) and Electrochemical Impedance Spectroscopy (EIS) have shown that SLL exhibits membrane-disruptive properties that are intermediate between the harsh, rapid solubilizing action of sodium dodecyl sulfate (SDS) and the more moderate disruptive effects of its precursor, lauric acid.[1][5] Interestingly, the hydrolytic products of SLL, lauric acid and lactic acid, induce more transient and reversible changes to the membrane morphology compared to SLL itself.[1][5]

Effects on Lipid Bilayer Properties

The interaction of SLL with lipid bilayers leads to significant alterations in their physicochemical properties.

Phase Transition Temperature (Tm)

The insertion of SLL monomers into the lipid bilayer disrupts the van der Waals interactions between the lipid acyl chains. This disruption lowers the energy required to transition the bilayer from the ordered gel phase to the disordered liquid-crystalline phase, resulting in a decrease in the main phase transition temperature (Tm). The extent of this depression is dependent on the concentration of SLL within the membrane.

Membrane Fluidity

Membrane fluidity, a measure of the viscosity of the lipid bilayer, is significantly influenced by the presence of SLL. By inserting into the bilayer, SLL monomers increase the free volume between lipid molecules, thereby increasing the mobility of the acyl chains and enhancing overall membrane fluidity.

Membrane Permeability

The disruption of the ordered lipid packing and the increase in membrane fluidity lead to an increase in the permeability of the lipid bilayer.[1] This allows for the increased passage of water and other small molecules across the membrane. At higher concentrations, the formation of pores and defects during the solubilization process dramatically increases membrane permeability, leading to leakage of intracellular contents.[1]

Interaction with Stratum Corneum Lipids

The stratum corneum, the primary barrier of the skin, is composed of corneocytes embedded in a lipid matrix rich in ceramides, cholesterol, and free fatty acids.[6] SLL's interaction with these lipids is crucial for its role as a penetration enhancer in transdermal drug delivery and also contributes to its potential for skin irritation. By disrupting the highly organized lamellar structure of the stratum corneum lipids, SLL can increase the permeability of the skin barrier, facilitating the penetration of other molecules.[6] This disruption can also lead to increased transepidermal water loss (TEWL), a measure of skin barrier dysfunction.[7][8]

Quantitative Data on Surfactant-Bilayer Interactions

While specific quantitative data for the effects of this compound on lipid bilayer properties are not extensively available in the public domain, data from studies on the structurally similar anionic surfactant, sodium lauryl sulfate (SLS), can provide valuable comparative insights.

Table 1: Critical Micelle Concentration (CMC) of Anionic Surfactants

SurfactantCMC (mM)MethodReference
This compound (SLL)~1.3Surface Tension
Sodium Lauryl Sulfate (SLS)8.2Various[9]

Table 2: Effect of Sodium Lauryl Sulfate (SLS) on the Main Phase Transition Temperature (Tm) of Dipalmitoylphosphatidylcholine (DPPC) Liposomes (Illustrative Data)

SLS Concentration (mol%)ΔTm (°C)
00
2-1.5
5-3.8
10-7.2

Note: This is illustrative data based on typical effects of anionic surfactants on phospholipid bilayers. Specific values can vary based on experimental conditions.

Table 3: Effect of Sodium Lauryl Sulfate (SLS) on Membrane Permeability (Illustrative Data)

SLS Concentration (mM)Calcein Leakage (%)
0< 5
115
560
10> 90

Note: This is illustrative data representing the leakage of a fluorescent dye from liposomes upon exposure to SLS. Actual values depend on lipid composition, temperature, and incubation time.

Table 4: Effect of Surfactants on Transepidermal Water Loss (TEWL) (g/m²h)

TreatmentBaseline TEWLTEWL after 24hReference
0.5% Sodium Lauryl Sulfate (SLS)8.5 ± 2.115.2 ± 3.5[7]
SLS-free Aqueous Cream9.1 ± 1.89.3 ± 2.0
SLS-containing Aqueous Cream8.9 ± 2.212.8 ± 2.9

Experimental Protocols

Liposome (B1194612) Preparation (Thin-Film Hydration Method)
  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., DPPC, POPC) in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask.

    • Remove the solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add an aqueous buffer (e.g., PBS, Tris-HCl) to the flask containing the lipid film. The buffer should be pre-heated to a temperature above the phase transition temperature (Tm) of the lipids.

    • Agitate the flask by gentle rotation or vortexing to hydrate (B1144303) the lipid film and form multilamellar vesicles (MLVs).

  • Size Reduction (Optional):

    • To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a specific pore size.

Differential Scanning Calorimetry (DSC)
  • Sample Preparation:

    • Prepare a liposome suspension at a known lipid concentration (e.g., 1-5 mg/mL).

    • Prepare a reference sample containing only the buffer used for liposome preparation.

  • DSC Measurement:

    • Accurately transfer a known volume of the liposome suspension and the reference buffer into separate DSC pans.

    • Seal the pans hermetically.

    • Place the sample and reference pans in the DSC instrument.

    • Equilibrate the system at a temperature below the expected phase transition.

    • Scan the temperature at a constant rate (e.g., 1-5 °C/min) over the desired range, recording the differential heat flow.

    • The phase transition temperature (Tm) is determined as the peak of the endothermic transition.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
  • Sensor Preparation:

    • Clean the quartz crystal sensor (e.g., SiO2-coated) with a suitable cleaning solution (e.g., detergent, piranha solution) and rinse thoroughly with deionized water.

    • Dry the sensor under a stream of nitrogen.

  • Supported Lipid Bilayer (SLB) Formation:

    • Mount the sensor in the QCM-D chamber and establish a stable baseline with the running buffer.

    • Introduce a suspension of small unilamellar vesicles (SUVs) into the chamber. The vesicles will adsorb to the sensor surface, rupture, and fuse to form a supported lipid bilayer.

    • Monitor the changes in frequency (Δf) and dissipation (ΔD) until a stable bilayer is formed, indicated by characteristic shifts in Δf (approx. -25 Hz) and ΔD (<1x10⁻⁶).

  • Surfactant Interaction:

    • Introduce a solution of this compound at the desired concentration and monitor the real-time changes in Δf and ΔD to observe the interaction with the SLB.

Electrochemical Impedance Spectroscopy (EIS)
  • Electrode and Tethered Bilayer Lipid Membrane (tBLM) Preparation:

    • Prepare a gold electrode surface and form a tethered bilayer lipid membrane (tBLM) on it. This typically involves the self-assembly of a thiol-based anchor layer followed by lipid vesicle fusion.

  • EIS Measurement:

    • Place the tBLM-coated electrode in an electrochemical cell with a reference and counter electrode.

    • Apply a small amplitude AC voltage over a range of frequencies (e.g., 0.1 Hz to 100 kHz).

    • Measure the resulting current to determine the impedance of the system.

    • Model the impedance data using an equivalent electrical circuit to extract parameters such as membrane capacitance (Cm) and resistance (Rm).

  • Surfactant Interaction:

    • Introduce SLL into the electrochemical cell and record the impedance spectra at different time points to monitor changes in the tBLM's electrical properties.

Visualizations

Mechanism of SLL Interaction with a Lipid Bilayer

SLL_Interaction cluster_below_cmc Below CMC cluster_above_cmc Above CMC SLL Monomers SLL Monomers Lipid Bilayer Lipid Bilayer SLL Monomers->Lipid Bilayer Insertion Disrupted Bilayer Disrupted Bilayer Lipid Bilayer->Disrupted Bilayer Increased Fluidity Decreased Tm SLL Micelles SLL Micelles Disrupted Bilayer_2 Lipid Bilayer SLL Micelles->Disrupted Bilayer_2 Lipid Extraction Mixed Micelles Mixed Micelles Disrupted Bilayer_2->Mixed Micelles Membrane Lysis Membrane Lysis Mixed Micelles->Membrane Lysis

Caption: Concentration-dependent interaction of SLL with a lipid bilayer.

Experimental Workflow for DSC Analysis

Caption: Workflow for analyzing SLL's effect on lipid phase transition.

Experimental Workflow for QCM-D Analysis

Caption: Workflow for QCM-D analysis of SLL-membrane interactions.

Conclusion

This compound's interaction with lipid bilayers is a multifaceted process governed by its concentration and the composition of the membrane. Below its CMC, it acts as a membrane fluidizer, while above the CMC, it leads to membrane solubilization. These interactions are fundamental to its functions in various applications but also underscore its potential to disrupt the skin barrier. The experimental techniques detailed in this guide provide robust methods for characterizing these biophysical interactions. Further research providing more specific quantitative data on the effects of SLL on various lipid model systems, particularly those mimicking the stratum corneum, will be invaluable for optimizing its use in cosmetic and pharmaceutical formulations to maximize efficacy while minimizing skin irritation.

References

A Technical Guide to the Surface Activity and Adsorption Mechanisms of Sodium Lauroyl Lactylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Lauroyl Lactylate (SLL) is an anionic surfactant valued for its mildness, moisturizing properties, and biocompatibility, making it a material of significant interest in cosmetic, pharmaceutical, and drug delivery systems. Derived from natural lauric and lactic acids, its unique molecular structure dictates a range of surface-active behaviors critical to its function as an emulsifier, cleansing agent, and penetration enhancer. This technical guide provides an in-depth analysis of the surface activity and adsorption mechanisms of SLL. It consolidates key quantitative data, details the experimental protocols for characterization, and presents logical and mechanistic pathways through diagrams to offer a comprehensive resource for researchers and formulation scientists.

Introduction to this compound

This compound (SLL) is the sodium salt of the ester formed by the reaction of lauric acid and lactic acid.[1][2] Its chemical structure consists of a hydrophobic 12-carbon lauryl tail and a hydrophilic headgroup composed of a lactate (B86563) ester linked to a sodium carboxylate, which imparts its surface-active properties.[3] This amphiphilic nature allows SLL to function effectively at interfaces, reducing surface tension and stabilizing emulsions.[4][5]

In drug development, SLL is explored for its ability to act as a penetration enhancer, facilitating the transport of active pharmaceutical ingredients (APIs) across biological membranes like the stratum corneum.[1][6] Its membrane-disruptive properties, which are considered intermediate between harsh surfactants like Sodium Dodecyl Sulfate (SDS) and milder fatty acids, make it an attractive candidate for advanced delivery systems.[7]

Fundamentals of Surface Activity and Adsorption

The efficacy of a surfactant is defined by its ability to adsorb at an interface (e.g., air-water or oil-water) and lower the interfacial tension.[8] SLL molecules spontaneously migrate to interfaces, orienting their hydrophobic lauryl tails away from the aqueous phase and anchoring their hydrophilic lactylate heads within it.[3] This adsorption reduces the free energy of the interface.

As the concentration of SLL in a solution increases, this interfacial adsorption continues until the interface is saturated. Beyond this point, a phenomenon known as micellization occurs. Monomers in the bulk solution begin to self-assemble into spherical or other aggregate structures called micelles. The concentration at which this occurs is the Critical Micelle Concentration (CMC) , a fundamental parameter characterizing any surfactant.[7] Above the CMC, the surface tension of the solution remains relatively constant.

G cluster_below_cmc Below CMC cluster_above_cmc Above CMC A SLL Monomers Dispersed in Bulk B Adsorption at Air-Water Interface A->B Migration to Interface C Interface Saturation B->C Increasing Concentration D Self-Assembly into Micelles C->D Surplus Monomers

Quantitative Analysis of SLL Surface Activity

The surface-active properties of SLL can be quantified by several key parameters. While data for pure SLL is limited in publicly available literature, existing studies provide valuable benchmarks.

ParameterValueConditions / NotesSource(s)
Critical Micelle Concentration (CMC) 700 µMDetermined in Phosphate-Buffered Saline (PBS) using wavelength-shift fluorescence spectroscopy. This value is comparable to Lauric Acid and SDS under similar high salt conditions.[7]
Surface Tension at CMC (γcmc) 22.6 mN/mThis value was achieved for a mixture of SLL and Sodium Lauroyl Glycinate (SLG) where the mole fraction of SLL was 0.4, indicating strong synergistic effects and high efficiency in reducing surface tension. The value for pure SLL is not explicitly reported but is expected to be low.[9][10]
Maximum Surface Excess (Γmax) Not ReportedThis parameter can be calculated from the slope of the surface tension vs. log-concentration plot using the Gibbs Adsorption Isotherm. It represents the maximum packing density of SLL at the interface.[11][12]
Minimum Area per Molecule (Amin) Not ReportedCalculated from Γmax, this value indicates the area each SLL molecule occupies at the saturated interface, providing insight into molecular packing.[12]

Adsorption and Mechanistic Pathways

Adsorption at the Air-Water Interface

The primary mechanism of surface tension reduction involves the adsorption of SLL monomers at the air-water interface. This process is governed by the Gibbs Adsorption Isotherm, which relates the surface tension (γ) to the bulk concentration (C) and the surface excess concentration (Γ).

The Gibbs Adsorption Equation is given by: Γ = - (1 / RT) * (dγ / dlnC)

Where:

  • Γ is the surface excess concentration (mol/m²)

  • R is the ideal gas constant

  • T is the absolute temperature

  • dγ / dlnC is the slope of the surface tension versus the natural logarithm of the concentration plot below the CMC.[11]

This relationship is fundamental to understanding how efficiently a surfactant packs at an interface.

Mechanism as a Skin Penetration Enhancer

In drug delivery, SLL's ability to enhance the permeation of APIs through the skin is of great interest. The primary barrier to percutaneous absorption is the stratum corneum (SC), which consists of corneocytes embedded in a highly ordered, lipid-rich intercellular matrix (composed of ceramides, cholesterol, and free fatty acids).

Anionic surfactants like SLL can enhance penetration through several proposed mechanisms:

  • Lipid Fluidization: SLL monomers penetrate the intercellular lipid matrix of the SC. Their amphiphilic structure disrupts the tight, ordered packing of the SC lipids, increasing their fluidity.[6][13]

  • Creation of Pores/Defects: The disruption of the lipid bilayer creates transient pores or defects, opening pathways for drug molecules to diffuse through the barrier more easily.

  • Keratin (B1170402) Interaction: SLL can interact with the keratin proteins within the corneocytes, causing them to swell and further increasing the permeability of the SC.[13]

G cluster_SC Stratum Corneum (SC) SC_Lipids Ordered Intercellular Lipid Matrix (Ceramides, Cholesterol, FFAs) Disruption Disruption of Lipid Packing SC_Lipids->Disruption Intercalation Corneocytes Corneocytes (Keratin-filled) SLL SLL Monomers (Applied Topically) SLL->SC_Lipids Partitioning Fluidization Increased Lipid Fluidity Disruption->Fluidization Permeation Enhanced Drug Permeation Fluidization->Permeation

Experimental Protocols

Determination of CMC and γcmc by Tensiometry

This protocol describes the determination of the Critical Micelle Concentration (CMC) and the surface tension at the CMC (γcmc) using the Wilhelmy plate method, a common tensiometry technique.

Objective: To measure the surface tension of SLL solutions at various concentrations to identify the CMC.

Apparatus:

  • Surface Tensiometer (e.g., Krüss, Biolin Scientific)

  • Wilhelmy Plate (typically platinum)

  • High-precision balance

  • Glassware (beakers, volumetric flasks)

  • Magnetic stirrer and stir bars

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of SLL (e.g., 10 mM) in the desired solvent (e.g., deionized water or PBS) by accurately weighing the SLL powder.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range both well below and above the expected CMC (e.g., from 0.01 mM to 5 mM).

  • Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water of a known surface tension (approx. 72.8 mN/m at 20°C).

  • Plate Cleaning: Thoroughly clean the Wilhelmy plate by rinsing with solvent and then flame-annealing to red heat to remove any organic contaminants.

  • Measurement:

    • Pour a sample of the lowest concentration solution into the measurement vessel.

    • Lower the clean plate until it just touches the surface of the liquid. The instrument will measure the force exerted on the plate by the surface tension.

    • Record the equilibrium surface tension value.

    • Repeat the measurement for each concentration, moving from lowest to highest to minimize cross-contamination. Ensure the plate is cleaned between different samples.

  • Data Analysis:

    • Plot surface tension (γ, in mN/m) on the y-axis against the logarithm of the concentration (log C) on the x-axis.

    • The resulting plot will show two distinct linear regions. The first region (at low concentrations) will have a steep negative slope. The second region (at high concentrations) will be nearly horizontal.

    • The CMC is the concentration at the point of intersection of the two extrapolated linear portions of the graph. The surface tension value in the plateau region is the γcmc.

G Start Prepare SLL Stock Solution Dilute Create Serial Dilutions Start->Dilute Measure Measure Surface Tension (Tensiometer) Dilute->Measure Plot Plot γ vs. log(Concentration) Measure->Plot Analyze Identify Inflection Point (Intersection of Slopes) Plot->Analyze End Determine CMC & γcmc Analyze->End

Calculation of Surface Excess (Γmax) and Area per Molecule (Amin)

Objective: To calculate key interfacial parameters from the surface tension data.

Procedure:

  • Determine Slope: Using the γ vs. ln(C) plot from the CMC determination, perform a linear regression on the data points in the region before the CMC break point. The slope of this line is dγ/dln(C).

  • Calculate Γmax: Use the Gibbs Adsorption Isotherm equation to calculate the maximum surface excess concentration.

    • Γmax = - (1 / RT) * (slope)

    • Ensure consistent units (e.g., R = 8.314 J/(mol·K), T in Kelvin, γ in N/m, which means converting mN/m by multiplying by 10⁻³).

  • Calculate Amin: Once Γmax is determined (in mol/m²), calculate the minimum area per molecule using Avogadro's number (NA ≈ 6.022 x 10²³ mol⁻¹).

    • Amin = 1 / (Γmax * NA)

    • The result will be in m²/molecule. It is often converted to Ų/molecule (1 m² = 10²⁰ Ų) for convenience.

Conclusion

This compound exhibits significant surface activity, characterized by a low critical micelle concentration and a strong capacity to reduce surface tension. Its adsorption at interfaces is governed by its amphiphilic structure, leading to the formation of a packed monolayer and, subsequently, micelles in the bulk phase. These physicochemical properties are directly responsible for its functions as an emulsifier and detergent. Furthermore, its ability to disrupt and fluidize the lipid matrix of the stratum corneum provides a clear mechanistic basis for its use as a penetration enhancer in transdermal drug delivery. This guide provides the foundational data and methodologies for scientists to effectively harness and characterize the surface-active properties of SLL in their research and product development endeavors.

References

An In-depth Technical Guide to the Molecular Conformation of Sodium Lauroyl Lactylate via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in determining the molecular conformation of Sodium Lauroyl Lactylate (SLL) using Nuclear Magnetic Resonance (NMR) spectroscopy. While specific, in-depth conformational studies on SLL are not widely available in published literature, this document synthesizes information from related acyl lactylates and general principles of surfactant NMR analysis to present a robust framework for such an investigation.

Introduction to this compound (SLL)

This compound is an anionic surfactant and emulsifier widely used in the food, cosmetics, and pharmaceutical industries.[1][2][3][4] Its amphiphilic nature, stemming from a hydrophilic lactylate headgroup and a hydrophobic lauroyl tail, drives its self-assembly into micelles in aqueous solutions and its activity at interfaces.[2][5] Understanding the three-dimensional conformation of the SLL molecule, both as a monomer and within a micellar aggregate, is crucial for elucidating its mechanism of action and optimizing its performance in various formulations.

NMR spectroscopy is a powerful, non-invasive technique for determining molecular structure and conformation in solution.[6][7] Through-space correlations, such as those measured in Nuclear Overhauser Effect Spectroscopy (NOESY), provide direct evidence of the spatial proximity of atoms, allowing for the elucidation of molecular conformation.[8]

Predicted ¹H and ¹³C NMR Spectral Data for SLL

Based on the known chemical structure of SLL and general chemical shift principles, the following tables summarize the expected chemical shifts for the proton and carbon atoms in the molecule. These are illustrative values and would need to be confirmed by experimental data.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Lauroyl Chain
CH₃ (Terminal)~0.88Triplet
(CH₂)₉~1.25Multiplet
α-CH₂ (to C=O)~2.30Triplet
Lactylate Moieties
CH₃ (Lactate 1)~1.4 - 1.5Doublet
CH (Lactate 1)~4.0 - 5.1Quartet
CH₃ (Lactate 2)~1.4 - 1.5Doublet
CH (Lactate 2)~4.0 - 5.1Quartet

Note: The protons on the lactate (B86563) moieties are expected to appear in the δ 4.0-5.1 ppm region.[5] The exact shifts would be sensitive to the local chemical environment and conformation.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

AssignmentPredicted Chemical Shift (δ, ppm)
Lauroyl Chain
CH₃ (Terminal)~14
(CH₂)₉~22 - 34
α-CH₂ (to C=O)~35
C=O (Ester)~174
Lactylate Moieties
CH₃ (Lactate 1 & 2)~18 - 20
CH (Lactate 1 & 2)~68 - 72
C=O (Ester/Carboxylate)~175 - 178

Experimental Protocols for NMR-based Conformational Analysis

The following protocols are adapted from methodologies used for similar surfactants, such as Sodium Stearoyl Lactylate (SSL), and general practices for NMR analysis of amphiphilic molecules.[9][10]

  • Solvent Selection: Deuterated water (D₂O) is the solvent of choice for mimicking aqueous environments. For studies on monomeric conformation, a very dilute solution below the Critical Micelle Concentration (CMC) of SLL (~700 µM in physiological salt conditions) should be prepared.[11] To study the conformation within a micelle, a concentration significantly above the CMC should be used.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg/mL in D₂O is typically sufficient. For less sensitive experiments like ¹³C NMR or 2D NMR, higher concentrations may be required, keeping in mind the aggregation state.

  • Internal Standard: A suitable internal reference standard, such as 3-(trimethylsilyl)-2,2,3,3-tetradeuteropropionic acid (TSP), should be added for accurate chemical shift referencing.[9]

  • pH and Temperature Control: The pH of the solution should be controlled, as it can affect the charge state of the carboxylate group. The temperature should be maintained, for instance at 40°C, to ensure sample stability and consistent spectral features.[9]

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion and resolution.[9]

  • ¹H NMR: A standard 1D proton experiment is performed to identify all proton resonances.

  • ¹³C NMR: A proton-decoupled ¹³C experiment is used to identify all carbon resonances.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons (protons connected through 2-3 bonds), which is essential for assigning the protons within the lauroyl and lactylate spin systems.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, enabling unambiguous assignment of the carbon skeleton.

  • 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy):

    • These experiments are crucial for conformational analysis as they detect protons that are close in space (< 5 Å), irrespective of bond connectivity.[8]

    • A series of 2D NOESY/ROESY spectra should be acquired with varying mixing times to build up the NOE/ROE effects and monitor for spin diffusion.[2]

    • For a molecule of the size of SLL (MW ~366 g/mol ), the NOE may be close to zero.[12][13] In such cases, ROESY is the preferred experiment as the ROE is always positive and non-zero, providing more reliable through-space correlations.[2][14]

Logical Workflow for Conformational Analysis

The following diagram illustrates the logical workflow for determining the molecular conformation of SLL using NMR spectroscopy.

G Workflow for NMR-based Conformational Analysis of SLL cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Elucidation prep1 Dissolve SLL in D2O (Above & Below CMC) prep2 Add Internal Standard (TSP) prep1->prep2 prep3 Adjust pH & Control Temperature prep2->prep3 acq1 1D ¹H & ¹³C NMR prep3->acq1 Prepared Sample acq2 2D COSY & HSQC acq1->acq2 acq3 2D NOESY / ROESY acq2->acq3 an1 Assign Resonances (¹H, ¹³C, COSY, HSQC) acq3->an1 Acquired Spectra an2 Identify NOE/ROE Cross-Peaks an1->an2 an3 Generate Distance Restraints an2->an3 an4 Molecular Modeling & Simulation an3->an4 an5 Determine 3D Conformation an4->an5

Caption: Logical workflow for SLL conformational analysis.

Data Interpretation and Conformational Insights

  • Chemical Shift Analysis: Changes in the chemical shifts of the lauroyl chain protons and carbons upon micellization can indicate a change in the local environment and conformation. A downfield shift in the ¹³C spectrum of the hydrocarbon tail is often attributed to an increase in the proportion of trans conformers relative to gauche conformers in the more ordered micellar state.

  • NOE/ROE Analysis: The presence of NOE or ROE cross-peaks between specific protons provides direct evidence of their spatial proximity. For example, correlations between protons on the lauroyl chain and protons on the lactylate headgroup would indicate a folded or bent conformation where the tail interacts with the headgroup. The absence of such correlations would suggest a more extended conformation. By analyzing the full set of NOE/ROE constraints, a detailed 3D model of the predominant conformation of SLL in solution can be constructed.

This guide outlines the necessary steps and considerations for a thorough investigation of the molecular conformation of this compound using NMR spectroscopy. By following these protocols, researchers can gain valuable insights into the structure-function relationship of this important surfactant.

References

An In-depth Technical Guide to Sodium Lauroyl Lactylate (CAS 13557-75-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sodium Lauroyl Lactylate (SLL), an anionic surfactant with the CAS number 13557-75-0. It details its physicochemical properties, synthesis, mechanisms of action, and applications, with a focus on its relevance to research and development.

Physicochemical Properties

This compound is the sodium salt of the ester formed from lauric acid and lactic acid.[1][2] It is a versatile and biodegradable ingredient derived from natural and bio-renewable resources.[1][3] Its amphiphilic structure, featuring a 12-carbon lauryl chain (hydrophobic tail) and a hydrophilic lactylate headgroup, allows it to effectively reduce surface tension and stabilize oil-in-water emulsions.[4][5]

Quantitative physicochemical data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C18H31NaO6[4][6]
Molecular Weight 366.4 g/mol [4][6]
Alternate Molecular Weight 294.36 g/mol *[1][7]
Appearance White to off-white powder/waxy solid[2][5]
pH (10% Aqueous Solution) 5.0 - 6.5[1]
Specific Gravity (@25°C) 1.05 - 1.15[1]
HLB Value 14.4[1]
Solubility Water Soluble, Oil & Alcohol Soluble[1][5]
Stable pH Range 4 - 8[3]

*Note: PubChem lists two different structures and molecular weights for compounds identified as "this compound". The more complex diester (MW: 366.4 g/mol ) corresponds to the CAS number 13557-75-0.[4][6] A simpler monoester structure (MW: 294.36 g/mol ) is also referenced.[1][7] This guide focuses on the compound associated with CAS 13557-75-0.

Synthesis and Manufacturing

The primary synthesis of this compound involves a two-stage process: esterification followed by neutralization.[4][5]

  • Esterification: Lauric acid, a 12-carbon fatty acid, is reacted with lactic acid at elevated temperatures (typically 100°C to 250°C) to form lauroyl lactyl lactate (B86563).[4]

  • Neutralization: The resulting ester is then neutralized with sodium hydroxide (B78521) to form the final sodium salt, this compound.[4][5]

An alternative industrial method involves first reacting lactic acid with sodium hydroxide to produce sodium lactate.[4][8] This intermediate is then heated to high temperatures (190°C - 210°C) and esterified with lauric acid, often under a nitrogen atmosphere to prevent oxidation.[4][8]

G cluster_0 Conventional Synthesis Pathway cluster_1 Alternative Industrial Pathway la Lauric Acid heat1 Esterification (100°C - 250°C) la->heat1 laca Lactic Acid laca->heat1 lll Lauroyl Lactyl Lactate heat1->lll neut Neutralization lll->neut naoh1 Sodium Hydroxide naoh1->neut sll1 This compound neut->sll1 laca2 Lactic Acid react1 Reaction laca2->react1 naoh2 Sodium Hydroxide naoh2->react1 sl Sodium Lactate react1->sl heat2 Esterification (190°C - 210°C under N2) sl->heat2 la2 Lauric Acid la2->heat2 sll2 This compound heat2->sll2

Figure 1: Synthesis Pathways for this compound.

Mechanism of Action and Biological Activity

Surfactant and Emulsifier Activity

As an amphiphilic molecule, SLL orients itself at oil-water interfaces. Its hydrophobic lauryl tail partitions into the oil phase, while the hydrophilic lactylate headgroup remains in the aqueous phase.[4] This action reduces interfacial tension, allowing for the formation and stabilization of emulsions, which is critical in formulations for cosmetics, personal care products, and pharmaceuticals.[2][5][9]

Figure 2: SLL as an Emulsifier at an Oil-Water Interface.
Antimicrobial and Membrane-Disrupting Activity

SLL has demonstrated significant antimicrobial properties.[1][10] Research indicates that lactylates with 12- and 14-carbon fatty acid chains can potently inhibit bacteria such as E. coli and C. perfringens.[10] In fact, SLL has been reported to be more effective at inhibiting C. perfringens infection in poultry than free fatty acids or mono- and diglycerides.[10][11]

The mechanism for this activity involves the disruption of bacterial phospholipid membranes.[10] Biophysical studies suggest that SLL's membrane-disruptive properties are distinct from those of similar surfactants like sodium dodecyl sulfate (B86663) (SDS), indicating a unique interaction profile that offers a pathway for designing novel antimicrobial agents.[10] The hydrolytic products of SLL, lauric acid and lactic acid, also contribute to transient membrane morphological changes.[10]

Applications in Drug Development and Research

Beyond its use in cosmetics, SLL is utilized in pharmaceutical applications, particularly in drug delivery systems.[9]

  • Enhanced Bioavailability: Its emulsifying properties are beneficial in liquid pharmaceutical formulations, where it can help improve the solubility and bioavailability of active pharmaceutical ingredients (APIs).[9]

  • Topical Formulations: It is used in the development of topical creams and ointments to enhance the absorption of APIs through the skin.[9]

  • Antimicrobial Research: SLL serves as a model compound for studying membrane-disruptive interactions and designing new antimicrobial lipids with tailored properties and biodegradation profiles.[10]

Experimental Protocols

Method for Studying Membrane Disruption

A recent study investigating the membrane-disruptive properties of SLL utilized Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) and Electrochemical Impedance Spectroscopy (EIS).[10]

Objective: To track the real-time interactions between SLL and model lipid bilayers.[10]

Methodology:

  • Model Membrane Preparation:

    • For QCM-D: A supported lipid bilayer (SLB) platform is created by adsorbing a phospholipid bilayer onto a hydrophilic silica (B1680970) surface.[10]

    • For EIS: A tethered bilayer lipid membrane (tBLM) platform is used.[10]

  • Characterization: The critical micelle concentration (CMC) of SLL and control compounds (e.g., lauric acid, SDS) is determined using fluorescence spectroscopy.[10]

  • Interaction Analysis (QCM-D):

    • A baseline reading of the stable SLB platform is taken.

    • An SLL solution is introduced, and changes in resonance frequency (Δf) and energy dissipation (ΔD) are monitored in real-time. These changes correspond to alterations in membrane mass and viscoelastic properties.[10]

    • A buffer washing step is performed to assess the reversibility of the interaction.[10]

  • Interaction Analysis (EIS):

    • The tBLM platform is used to measure changes in ionic permeability and capacitance upon introduction of SLL, providing data on membrane integrity.[10]

G cluster_prep Preparation cluster_analysis Analysis cluster_results Data Output prep_sll Prepare SLL Solution qcmd QCM-D Analysis prep_sll->qcmd eis EIS Analysis prep_sll->eis prep_slb Prepare Supported Lipid Bilayer (SLB) prep_slb->qcmd prep_tblm Prepare Tethered Bilayer Lipid Membrane (tBLM) prep_tblm->eis res_qcmd Membrane Mass & Viscoelasticity Data (Δf and ΔD) qcmd->res_qcmd res_eis Ionic Permeability & Capacitance Data eis->res_eis

Figure 3: Experimental Workflow for Membrane Disruption Analysis.
Safety and Toxicology Testing

The safety of SLL has been evaluated using several standard toxicological protocols.

Local Lymph Node Assay (LLNA):

  • Protocol: This assay assesses the skin sensitization potential of a substance. Varying concentrations of the test material are applied to the ears of mice. The proliferation of lymphocytes in the draining auricular lymph nodes is then measured.

  • SLL Result: At test concentrations up to 50%, this compound was classified as a weak skin sensitizer (B1316253).[12]

Guinea Pig Maximization Test:

  • Protocol: A method to detect delayed contact hypersensitivity. It involves an induction phase (intradermal injection and topical application of the test substance) followed by a challenge phase (topical application).

  • SLL Result: Classified as a weak skin sensitizer when animals were challenged with a test concentration of 0.5%.[12]

Safety and Toxicology Summary

The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe for use in cosmetics under current practices, provided the formulation is non-irritating and non-sensitizing.[6] It is generally considered a mild surfactant that does not strip the skin of its natural oils.[1][13]

Test TypeSpeciesConcentrationResult
Skin Irritation Rabbit10%Non-irritating
Skin Irritation RabbitUndilutedData submitted to CIR, details not specified
Skin Sensitization (LLNA) MouseUp to 50%Weak sensitizer
Skin Sensitization (GPMT) Guinea Pig0.5% (challenge)Weak sensitizer
Protein Binding (TIMES-SS model) In silicoN/ANon-binder to skin proteins

[12][14]

The EPA's Safer Choice program has verified SLL as a chemical of low concern based on experimental and modeled data.[6]

References

Viscoelastic Properties of Aqueous Sodium Lauroyl Lactylate Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Viscoelasticity of Sodium Lauroyl Lactylate

This compound is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), SLL molecules self-assemble into aggregates called micelles to minimize the unfavorable interaction between their hydrophobic tails and water. The structure and interaction of these micelles are the primary determinants of the solution's viscoelastic properties.

The viscoelastic behavior of SLL solutions is significantly influenced by several factors:

  • Concentration: At concentrations just above the CMC, SLL typically forms small, spherical micelles, and the solution exhibits Newtonian behavior with low viscosity. As the concentration increases, these spherical micelles can transition into larger, elongated, and flexible worm-like micelles. The entanglement of these worm-like micelles creates a transient network, imparting significant viscoelasticity to the solution, which then behaves as a non-Newtonian fluid.

  • Ionic Strength: The addition of electrolytes, such as sodium chloride (NaCl), has a profound effect on the viscoelasticity of anionic surfactant solutions like SLL. The salt ions shield the electrostatic repulsion between the negatively charged head groups of the SLL molecules, promoting the growth of micelles from spherical to worm-like structures. This leads to a substantial increase in viscosity and elasticity up to a certain salt concentration, beyond which the viscosity may decrease again (a phenomenon known as the "salt curve").

  • Temperature: Temperature can have a complex effect on the viscoelasticity of SLL solutions. Generally, an increase in temperature can disrupt the micellar network, leading to a decrease in viscosity. However, in some systems, a moderate increase in temperature can initially promote the growth of worm-like micelles, resulting in an increase in viscosity before it eventually decreases at higher temperatures.

  • pH: The pH of the solution can influence the charge on the SLL head group and thus affect micellar packing and morphology.

Quantitative Data Summary

A thorough review of publicly available scientific literature did not yield specific quantitative data for the viscoelastic properties (e.g., storage modulus G', loss modulus G'', and viscosity as a function of shear rate, frequency, or concentration) of aqueous solutions containing solely this compound. The available data primarily focuses on mixed surfactant systems or the interfacial properties of SLL.

For formulators and researchers, this indicates a need for empirical characterization of their specific SLL-based systems. The experimental protocols outlined in the following section provide a robust framework for obtaining such data.

Experimental Protocols

The following section details a generalized experimental protocol for characterizing the viscoelastic properties of aqueous this compound solutions. These methods are based on standard practices for surfactant rheology.

Sample Preparation
  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in deionized water (or a relevant buffer). Gentle heating and stirring may be required to ensure complete dissolution.

  • Dilution Series: Prepare a series of SLL solutions of varying concentrations by diluting the stock solution.

  • Additive Incorporation: For studying the effect of salts or other additives, prepare solutions with a fixed SLL concentration and varying concentrations of the additive.

  • Equilibration: Allow all solutions to equilibrate at the desired experimental temperature for a sufficient period (e.g., 24 hours) to ensure homogeneity and thermal equilibrium.

Rheological Measurements

Instrumentation: A controlled-stress or controlled-strain rotational rheometer equipped with appropriate geometry (e.g., cone-plate, parallel-plate, or Couette) is required. A Peltier temperature control system is essential for precise temperature management.

3.2.1. Steady Shear Viscosity Measurement

  • Objective: To determine the relationship between viscosity and shear rate.

  • Procedure:

    • Load the sample onto the rheometer, ensuring proper filling and trimming to avoid artifacts.

    • Equilibrate the sample at the target temperature.

    • Perform a shear rate sweep, typically from a low shear rate (e.g., 0.01 s⁻¹) to a high shear rate (e.g., 1000 s⁻¹).

    • Record the viscosity at each shear rate.

  • Data Analysis: Plot viscosity as a function of shear rate on a log-log scale to identify Newtonian plateaus and shear-thinning behavior.

3.2.2. Oscillatory Shear (Dynamic) Measurement

  • Objective: To determine the viscoelastic properties, specifically the storage modulus (G') and the loss modulus (G''). G' represents the elastic (solid-like) component, while G'' represents the viscous (liquid-like) component.

  • Procedure:

    • Strain Sweep (Amplitude Sweep):

      • Perform a strain sweep at a fixed frequency (e.g., 1 Hz) to identify the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain. This is crucial for ensuring that subsequent frequency sweeps are conducted under non-destructive conditions.

    • Frequency Sweep:

      • Select a strain amplitude within the LVER.

      • Perform a frequency sweep, typically from a high frequency (e.g., 100 rad/s) to a low frequency (e.g., 0.1 rad/s).

      • Record G' and G'' as a function of angular frequency.

  • Data Analysis: Plot G' and G'' versus angular frequency on a log-log scale. The relative magnitudes of G' and G'' and their frequency dependence provide insights into the structure and dynamics of the micellar network.

Visualizations

The following diagrams illustrate key concepts related to the viscoelastic properties of this compound solutions.

Experimental_Workflow cluster_prep Sample Preparation cluster_rheo Rheological Measurement cluster_analysis Data Analysis prep1 Prepare SLL Stock Solution prep2 Create Dilution Series prep1->prep2 prep3 Incorporate Additives (e.g., Salt) prep2->prep3 prep4 Equilibrate Samples prep3->prep4 rheo_load Load Sample onto Rheometer prep4->rheo_load steady_shear Steady Shear Viscosity Measurement rheo_load->steady_shear oscillatory Oscillatory Shear (G', G'') Measurement rheo_load->oscillatory analysis_visc Plot Viscosity vs. Shear Rate steady_shear->analysis_visc analysis_mod Plot G' and G'' vs. Frequency oscillatory->analysis_mod

Caption: Experimental workflow for characterizing the viscoelastic properties of SLL solutions.

Micellar_Transitions cluster_concentration Increasing SLL Concentration / Salt Addition cluster_properties Resulting Viscoelastic Behavior spherical Spherical Micelles wormlike Worm-like Micelles spherical->wormlike newtonian Low Viscosity (Newtonian) spherical->newtonian entangled Entangled Network wormlike->entangled viscoelastic High Viscoelasticity (Non-Newtonian) wormlike->viscoelastic gel Gel-like Behavior entangled->gel newtonian->viscoelastic viscoelastic->gel

Caption: Relationship between micellar structure and viscoelastic properties in SLL solutions.

Conclusion

The viscoelastic properties of aqueous this compound solutions are of significant interest for the development of advanced formulations in the pharmaceutical, cosmetic, and food industries. While specific quantitative rheological data for pure SLL solutions is sparse in the existing literature, the principles governing the behavior of anionic surfactants provide a strong foundation for understanding and predicting the performance of SLL-based systems. The transition from spherical to entangled worm-like micelles, driven by factors such as concentration and ionic strength, is the key mechanism behind the development of viscoelasticity. For drug development professionals and researchers, the detailed experimental protocols provided in this guide offer a practical approach to empirically determine the rheological profiles of their specific formulations, enabling the rational design of products with tailored textural and flow properties. Further research into the specific viscoelastic behavior of SLL would be a valuable contribution to the field.

Methodological & Application

Application Notes and Protocols for Sodium Lauroyl Lactylate in Oil-in-Water Emulsion Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Lauroyl Lactylate (SLL) is a versatile and naturally derived anionic surfactant and emulsifier widely utilized in the cosmetic, personal care, and pharmaceutical industries.[1][2] It is the sodium salt of the lauric acid ester of lactyl lactate, valued for its excellent emulsifying, moisturizing, and mild cleansing properties.[3][4] SLL is particularly effective in the formulation of stable oil-in-water (O/W) emulsions, contributing to a desirable skin feel and enhancing the delivery of active ingredients.[2][5] These application notes provide detailed protocols and quantitative data for the formulation and characterization of O/W emulsions stabilized with this compound.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of SLL is crucial for successful formulation development.

PropertyValueReference
Appearance Waxy Solid[1]
Type Anionic Surfactant & Emulsifier[1]
HLB Value ~14.4[2]
Solubility Water Soluble[2]
Typical Usage Rate in Emulsions 1.5 - 3.0%-
pH (10% Aqueous Solution) 5.0 - 6.5[2]

Emulsion Formulation and Stability: A Synergistic Approach

While SLL is an effective primary emulsifier for O/W emulsions, its performance and the long-term stability of the formulation are significantly enhanced when used in combination with co-emulsifiers and thickening agents.[5]

The Role of Co-emulsifiers and Thickeners
  • Co-emulsifiers: Low HLB co-emulsifiers, such as Glyceryl Stearate, are often incorporated to improve the overall stability of the emulsion.[6] They work synergistically with SLL to create a more robust interfacial film around the oil droplets.

  • Thickening Agents: Fatty alcohols like Cetyl Alcohol and Stearyl Alcohol are commonly used to increase the viscosity of the continuous phase. This increased viscosity slows down the movement of oil droplets, thereby inhibiting coalescence and improving emulsion stability.

The following diagram illustrates the logical workflow for developing a stable O/W emulsion using this compound.

Emulsion_Formulation_Workflow A Define Emulsion Properties (Viscosity, Skin Feel) B Select Oil Phase and Concentration A->B C Determine SLL Concentration (1.5-3.0%) B->C D Select Co-emulsifier (e.g., Glyceryl Stearate) C->D E Select Thickener (e.g., Cetyl Alcohol) D->E F Prepare Oil and Aqueous Phases E->F G Homogenization F->G H Characterize Emulsion (Particle Size, Zeta Potential, Viscosity) G->H H->A Iterate/Optimize I Long-Term Stability Testing H->I J Optimized Stable Emulsion I->J

Caption: Workflow for O/W emulsion formulation with SLL.

Experimental Protocols

I. Preparation of a Model Oil-in-Water Emulsion

This protocol details the preparation of a stable O/W emulsion using this compound in combination with Glyceryl Stearate and Cetyl Alcohol.

Materials:

  • Deionized Water

  • This compound (SLL)

  • Glyceryl Stearate

  • Cetyl Alcohol

  • Caprylic/Capric Triglyceride (Oil Phase)

  • Preservative (e.g., Phenoxyethanol)

Equipment:

  • Beakers

  • Water Bath or Hot Plate with Magnetic Stirrer

  • Homogenizer (e.g., rotor-stator homogenizer)

  • Calibrated Scale

Formulation Example:

PhaseIngredientConcentration (% w/w)
Aqueous Phase Deionized Waterq.s. to 100
This compound2.0
Glycerin3.0
Preservative0.5
Oil Phase Caprylic/Capric Triglyceride20.0
Glyceryl Stearate3.0
Cetyl Alcohol2.0

Procedure:

  • Aqueous Phase Preparation: In a beaker, combine deionized water, this compound, and glycerin. Heat to 75°C while stirring until all components are dissolved. Add the preservative and maintain the temperature.

  • Oil Phase Preparation: In a separate beaker, combine Caprylic/Capric Triglyceride, Glyceryl Stearate, and Cetyl Alcohol. Heat to 75°C while stirring until all components are melted and the phase is uniform.

  • Emulsification: Slowly add the oil phase to the aqueous phase while continuously stirring.

  • Homogenization: Immediately homogenize the mixture at 5000-10000 rpm for 5-10 minutes. The speed and time can be optimized to achieve the desired particle size.[7][8]

  • Cooling: Allow the emulsion to cool to room temperature with gentle stirring.

II. Characterization of the Oil-in-Water Emulsion

A. Particle Size and Polydispersity Index (PDI) Analysis

  • Principle: Dynamic Light Scattering (DLS) is used to measure the size distribution of the oil droplets in the emulsion. A smaller particle size and a lower PDI generally indicate better stability.

  • Procedure:

    • Dilute the emulsion sample with deionized water to an appropriate concentration.

    • Analyze the sample using a DLS instrument.

    • Record the Z-average particle size and the PDI.

    • Repeat measurements at specified time intervals (e.g., 1, 7, 30, and 90 days) to assess long-term stability.

B. Zeta Potential Measurement

  • Principle: Zeta potential measures the magnitude of the electrostatic charge on the surface of the oil droplets. A higher absolute zeta potential value (typically > |30| mV) indicates strong repulsive forces between droplets, leading to enhanced stability against flocculation and coalescence.[9]

  • Procedure:

    • Dilute the emulsion sample with deionized water.

    • Measure the electrophoretic mobility of the droplets using a zeta potential analyzer.

    • The instrument calculates the zeta potential from the mobility.

    • Conduct measurements over time to monitor any changes in surface charge.

C. Viscosity and Rheological Analysis

  • Principle: The viscosity and rheological behavior of the emulsion provide insights into its physical stability and sensory characteristics. An increase in viscosity can help to prevent creaming and sedimentation.

  • Procedure:

    • Use a viscometer or rheometer to measure the viscosity of the emulsion at a controlled temperature.

    • Conduct a shear rate sweep to determine the flow behavior (e.g., Newtonian, shear-thinning).

    • Perform measurements at different time points to evaluate changes in the emulsion's structure over time.

Expected Results and Data Presentation

The following tables present hypothetical data for a series of O/W emulsions formulated with varying concentrations of this compound.

Table 1: Formulation Variations

Formulation IDOil Phase (%)This compound (%)Glyceryl Stearate (%)Cetyl Alcohol (%)
F1201.53.02.0
F2202.03.02.0
F3202.53.02.0

Table 2: Stability Data Over Time

Formulation IDTime (Days)Particle Size (nm)PDIZeta Potential (mV)Viscosity (cP)
F1 12800.25-351500
303500.30-321400
904500.38-281200
F2 12500.22-401800
302600.23-381750
902750.25-361700
F3 12300.20-452100
302350.21-432050
902450.22-412000

Mechanism of Emulsion Stabilization by SLL

This compound stabilizes oil-in-water emulsions through a combination of mechanisms. The following diagram illustrates the key interactions at the oil-water interface.

Emulsion_Stabilization cluster_oil_droplet Oil Droplet cluster_aqueous_phase Aqueous Phase Oil Oil Phase Water Water SLL Hydrophilic Head (Lactylate) Hydrophobic Tail (Lauroyl) SLL->Oil Tail in Oil SLL->Water Head in Water Interface Oil-Water Interface (Reduced Interfacial Tension) Repulsion Electrostatic Repulsion (Negative Charges)

Caption: SLL at the oil-water interface.

As an anionic surfactant, SLL orients itself at the oil-water interface, with its hydrophobic lauroyl tail penetrating the oil droplet and its hydrophilic lactylate head remaining in the aqueous phase.[5] This orientation reduces the interfacial tension between the oil and water, facilitating the formation of smaller droplets during homogenization.[5] Furthermore, the negatively charged lactylate head groups create an electrostatic repulsion between the oil droplets, preventing them from aggregating and coalescing.

Conclusion

This compound is a highly effective and versatile emulsifier for creating stable and aesthetically pleasing oil-in-water emulsions. Optimal performance is achieved through careful formulation design, including the synergistic use of co-emulsifiers and thickeners, and precise control over processing parameters such as homogenization. The protocols and data presented in these application notes provide a solid foundation for researchers and formulators to develop robust and high-performing O/W emulsions for a wide range of applications in the cosmetic and pharmaceutical fields.

References

Application Note: High-Pressure Homogenization for the Preparation of Sodium Lauroyl Lactylate Nanoemulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanoemulsions are colloidal dispersions of two immiscible liquids, typically oil and water, stabilized by a surfactant, with droplet sizes generally ranging from 20 to 500 nm.[1] Their small droplet size confers several advantages, including high surface area, enhanced bioavailability of lipophilic drugs, and long-term kinetic stability against creaming and sedimentation.[1][2] High-pressure homogenization (HPH) is a widely used, scalable, and efficient high-energy method for producing nanoemulsions with uniform and small droplet sizes.[3][4] This technique involves forcing a coarse emulsion through a narrow gap at high pressure, which generates intense disruptive forces like cavitation, shear stress, and turbulence, leading to the breakdown of larger droplets into nano-sized ones.[3][4]

Sodium lauroyl lactylate (SLL) is a versatile and mild anionic surfactant derived from natural and renewable resources, making it an attractive emulsifier for pharmaceutical and cosmetic applications.[5][6] It is known for its excellent emulsifying and moisturizing properties, as well as its ability to create stable oil-in-water emulsions.[5][6] This application note provides a detailed protocol for the preparation of SLL-stabilized nanoemulsions using high-pressure homogenization and discusses the influence of key process parameters on the final product characteristics.

Key Applications

Nanoemulsions prepared with this compound are promising delivery systems for a variety of lipophilic active pharmaceutical ingredients (APIs) and cosmetic actives. Potential applications include:

  • Topical and Transdermal Drug Delivery: The small droplet size can enhance the penetration of APIs through the skin.

  • Parenteral Formulations: Nanoemulsions can be used to formulate poorly water-soluble drugs for intravenous administration.[7]

  • Oral Drug Delivery: Encapsulation in nanoemulsions can protect APIs from degradation in the gastrointestinal tract and improve their oral bioavailability.

  • Cosmetic and Dermatological Formulations: SLL's moisturizing properties, combined with the elegant texture of nanoemulsions, make them ideal for advanced skincare products.[8]

Experimental Protocols

Materials
  • Oil Phase: Medium-chain triglycerides (MCT), or other suitable oil (e.g., soybean oil, castor oil).

  • Aqueous Phase: Deionized or distilled water.

  • Surfactant: this compound (SLL).[5]

  • Co-surfactant (Optional): A co-surfactant such as a short-chain alcohol (e.g., ethanol) or a non-ionic surfactant (e.g., polysorbate 80) can be included to improve emulsion stability.

Equipment
  • High-shear mixer (e.g., Ultra-Turrax).

  • High-pressure homogenizer.

  • Particle size analyzer (for measuring droplet size, polydispersity index, and zeta potential).

  • pH meter.

  • Analytical balance.

  • Beakers, magnetic stirrers, and other standard laboratory glassware.

Protocol for Nanoemulsion Preparation
  • Preparation of the Aqueous and Oil Phases:

    • Prepare the aqueous phase by dissolving this compound (and co-surfactant, if used) in deionized water. Gently heat and stir until a clear solution is formed.

    • The oil phase consists of the chosen oil and any oil-soluble active ingredients.

  • Formation of the Coarse Emulsion:

    • Heat both the aqueous and oil phases to the same temperature (typically 50-60 °C) to facilitate mixing.

    • Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear mixer at a moderate speed (e.g., 5,000-10,000 rpm) for 5-10 minutes. This will result in the formation of a coarse pre-emulsion.[9]

  • High-Pressure Homogenization:

    • Immediately transfer the coarse emulsion to the high-pressure homogenizer.

    • Process the coarse emulsion through the homogenizer at a set pressure and for a specific number of passes. The optimal parameters will depend on the specific formulation and desired droplet size.[10] A systematic approach to optimizing these parameters is recommended (see Table 1 for representative data).

    • Collect the resulting nanoemulsion in a clean container. Cooling may be necessary to dissipate the heat generated during homogenization.

  • Characterization of the Nanoemulsion:

    • Droplet Size and Polydispersity Index (PDI): Measure the mean droplet diameter and PDI using dynamic light scattering (DLS). The PDI value indicates the uniformity of the droplet size distribution, with values below 0.25 generally considered acceptable for pharmaceutical nanoemulsions.[10]

    • Zeta Potential: Determine the zeta potential to assess the surface charge of the droplets, which is an indicator of the emulsion's stability. For anionic surfactants like SLL, a highly negative zeta potential (e.g., below -30 mV) is desirable for good electrostatic stabilization.

    • pH Measurement: Measure the pH of the final nanoemulsion.

    • Visual Observation: Observe the nanoemulsion for its appearance (e.g., transparency, translucency) and any signs of instability such as creaming or phase separation over time.

Data Presentation

The following table provides representative data on the effect of high-pressure homogenization parameters on the characteristics of an oil-in-water nanoemulsion. Note that this data is illustrative and optimization is necessary for specific formulations using this compound. The trends show that increasing the homogenization pressure and the number of passes generally leads to a reduction in droplet size and a narrower size distribution.[9][10]

Table 1: Effect of High-Pressure Homogenization Parameters on Nanoemulsion Characteristics

Formulation IDHomogenization Pressure (bar)Number of PassesMean Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
NE-15001250 ± 150.35 ± 0.04-25 ± 2
NE-25003200 ± 100.28 ± 0.03-28 ± 3
NE-310001180 ± 120.25 ± 0.02-32 ± 2
NE-410003150 ± 80.20 ± 0.02-35 ± 3
NE-515001140 ± 100.22 ± 0.03-38 ± 2
NE-615003120 ± 70.18 ± 0.01-40 ± 3

Data are presented as mean ± standard deviation and are representative of typical outcomes.

Visualizations

experimental_workflow A Phase Preparation A_sub1 Aqueous Phase: Water + this compound A->A_sub1 A_sub2 Oil Phase: Oil + Lipophilic Active A->A_sub2 B Pre-Emulsification A_sub1->B A_sub2->B B_proc High-Shear Mixing (5,000-10,000 rpm, 5-10 min) B->B_proc C High-Pressure Homogenization B_proc->C Coarse Emulsion C_proc Set Pressure & Passes (e.g., 500-1500 bar, 1-5 passes) C->C_proc D Nanoemulsion Characterization C_proc->D Final Nanoemulsion D_sub1 Droplet Size & PDI D->D_sub1 D_sub2 Zeta Potential D->D_sub2 D_sub3 pH & Stability D->D_sub3

Caption: Experimental workflow for nanoemulsion preparation and characterization.

logical_relationship Pressure Homogenization Pressure DropletSize Droplet Size Pressure->DropletSize Decreases PDI PDI Pressure->PDI Decreases Passes Number of Passes Passes->DropletSize Decreases Passes->PDI Decreases Stability Emulsion Stability DropletSize->Stability Increases PDI->Stability Increases (lower PDI)

Caption: Relationship between HPH parameters and nanoemulsion properties.

Conclusion

High-pressure homogenization is a robust and scalable method for producing this compound-stabilized nanoemulsions. By carefully controlling the homogenization pressure and the number of passes, it is possible to tailor the droplet size and polydispersity to meet the requirements of various pharmaceutical and cosmetic applications. The use of SLL as a naturally derived and mild surfactant further enhances the appeal of these nanoemulsions for the development of safe and effective delivery systems. Further optimization of the formulation, including the oil-to-surfactant ratio and the potential inclusion of co-surfactants, can lead to enhanced stability and performance.

References

Application Notes and Protocols: Sodium Lauroyl Lactylate as a Primary Surfactant in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Sodium Lauroyl Lactylate (SLL) and its application as a primary surfactant in cosmetic formulations. The information is intended for researchers, scientists, and professionals involved in drug development and cosmetic science.

Part 1: Application Notes

Introduction

This compound (SLL) is an anionic surfactant derived from natural and renewable resources. It is the sodium salt of the esterification product of lauric acid and lactic acid.[1][2] SLL is valued in cosmetic formulations for its multifunctionality as a primary surfactant, emulsifier, and moisturizing agent.[3][4] Its mildness, biodegradability, and excellent foaming properties make it a suitable choice for a wide range of personal care products, including cleansers, shampoos, and emulsions.[5][6]

Chemical and Physical Properties

SLL is a complex ingredient, and its properties can vary slightly depending on the manufacturing process. The key chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
INCI Name This compound[7]
CAS Number 13557-75-0[1]
Molecular Formula C18H31NaO6[1]
Molecular Weight 366.43 g/mol [7]
Appearance White to off-white powder or waxy solid[1]
Solubility Soluble in oils, water-dispersible[1]
HLB Value (estimated) ~14Data derived from industry knowledge
Mechanism of Action as a Primary Surfactant

As an amphiphilic molecule, SLL possesses both a hydrophilic (water-loving) head and a lipophilic (oil-loving) tail. This structure allows it to position itself at the oil-water interface, reducing the interfacial tension and enabling the formation of stable emulsions. In cleansing formulations, SLL molecules form micelles that encapsulate dirt and oil, allowing them to be rinsed away.

cluster_0 This compound (SLL) Molecule cluster_1 Action in Emulsions cluster_2 Action in Cleansers SLL SLL Molecule Head Hydrophilic Head (Lactylate) Tail Lipophilic Tail (Lauroyl Chain) Emulsion Oil-in-Water Emulsion OilDroplet Oil Droplet Emulsion->OilDroplet WaterPhase Water Phase Emulsion->WaterPhase SLL_Interface OilDroplet->SLL_Interface Reduces Interfacial Tension Cleanser Cleansing Action Micelle Micelle Formation Cleanser->Micelle Dirt Dirt & Oil Micelle->Dirt Encapsulates

Figure 1: Mechanism of action of this compound.
Key Performance Characteristics

SLL is an effective surfactant that significantly lowers the surface tension of water. Its performance is characterized by its Critical Micelle Concentration (CMC), the concentration at which surfactant molecules begin to form micelles.

ParameterValueReference(s)
Critical Micelle Concentration (CMC) 700 μM[8]
Surface Tension at CMC (γcmc) 22.6 mN/m (for a mixture with Sodium Lauroyl Glycinate)[9][10]
Surface Tension vs. Concentration Data not available in the searched literature for SLL alone. Typically, surface tension decreases with increasing concentration up to the CMC.[11]

SLL is known for producing a rich, dense, and stable foam, which is a desirable attribute in many cleansing products.[5]

ParameterValueReference(s)
Foamability (Initial Foam Height) Data not available from standardized tests (e.g., Ross-Miles). Qualitatively described as a "great foamer".[5]
Foam Stability (Foam Height over Time) Data not available from standardized tests. Qualitatively described as "long-lasting foam".[5]

Beyond its surfactant properties, SLL is recognized for its moisturizing and skin-conditioning effects.[3][4] It is suggested to help strengthen the skin's barrier and reduce transepidermal water loss (TEWL).[2][6]

ParameterValueReference(s)
Transepidermal Water Loss (TEWL) Reduction Specific quantitative data for SLL as a primary surfactant is not available in the searched literature. Formulations containing SLL are designed to be non-stripping.[6]
Skin Hydration Improvement Specific quantitative data for SLL as a primary surfactant is not available in the searched literature. It is known to impart a smooth and moisturizing feel.[6]

SLL is considered a mild surfactant, making it suitable for sensitive skin formulations.[5] Safety assessments have concluded that it is safe for use in cosmetics when formulated to be non-irritating and non-sensitizing.[1]

Formulation Guidelines
  • Typical Use Levels:

    • As a primary surfactant in rinse-off products: 10-30%[5]

    • As a secondary surfactant: 2-15%[5]

    • In emulsions (leave-on): 1.5-3.0%

  • pH Stability: SLL is stable over a wide pH range.

  • Compatibility: It is compatible with a broad range of cosmetic ingredients. For optimal stability in emulsions, it is often used in combination with other emulsifiers and stabilizers.

Part 2: Experimental Protocols

The following protocols are provided as a guide for the formulation and evaluation of a cosmetic product using SLL as the primary surfactant.

Formulation of an Oil-in-Water (O/W) Cream

This protocol outlines the preparation of a basic O/W cream.

cluster_prep Preparation cluster_process Process A Phase A (Water Phase): - Deionized Water - Glycerin - Xanthan Gum HeatA Heat Phase A to 75°C A->HeatA B Phase B (Oil Phase): - Cetearyl Alcohol - Glyceryl Stearate - Caprylic/Capric Triglyceride HeatB Heat Phase B to 75°C B->HeatB C Phase C (Surfactant Phase): - this compound - Deionized Water HeatC Heat Phase C to 75°C C->HeatC D Phase D (Cool-down Phase): - Preservative - Fragrance AddD Add Phase D D->AddD AddBtoA Add Phase B to Phase A with homogenization HeatA->AddBtoA HeatB->AddBtoA AddC Add Phase C to the emulsion with continued homogenization HeatC->AddC AddBtoA->AddC Cool Cool to 40°C with gentle mixing AddC->Cool Cool->AddD Mix Mix until uniform AddD->Mix Final Final Product: O/W Cream Mix->Final

Figure 2: Workflow for O/W cream formulation.

Methodology:

  • Phase A: In a suitable vessel, combine deionized water and glycerin. Disperse xanthan gum and heat to 75°C with mixing.

  • Phase B: In a separate vessel, combine all oil-phase ingredients and heat to 75°C with mixing.

  • Phase C: In another separate vessel, dissolve this compound in deionized water and heat to 75°C.

  • Emulsification: Add Phase B to Phase A under high-speed homogenization. Then, add Phase C to the resulting emulsion and continue homogenization for 5-10 minutes.

  • Cooling: Begin cooling the emulsion to 40°C with gentle, continuous mixing.

  • Final Additions: Add the cool-down phase ingredients (Phase D) and mix until the cream is uniform.

  • Quality Control: Measure the pH and viscosity of the final product.

Stability Testing Protocol

This protocol is designed to assess the stability of the formulated O/W cream under various conditions.[12][13]

cluster_setup Test Setup cluster_eval Evaluation at Time Points (0, 1, 2, 3 months) cluster_analysis Data Analysis & Conclusion Sample Prepare Samples of O/W Cream Conditions Storage Conditions: - 4°C (Refrigerator) - 25°C/60% RH (Room Temp) - 40°C/75% RH (Accelerated) - Freeze-Thaw Cycles (-10°C to 25°C) Sample->Conditions Physical Physical Evaluation: - Appearance, Color, Odor - Phase Separation - pH - Viscosity Conditions->Physical Micro Microbiological Evaluation: - Total Viable Count - Yeast and Mold Count Conditions->Micro Packaging Packaging Compatibility: - Weight Loss - Container Integrity Conditions->Packaging Analyze Analyze Data Trends Physical->Analyze Micro->Analyze Packaging->Analyze Conclusion Determine Shelf Life and Stability Analyze->Conclusion

Figure 3: Workflow for cosmetic stability testing.

Methodology:

  • Sample Preparation: Fill the O/W cream into the intended final packaging and appropriate control containers (e.g., glass jars).

  • Storage: Place samples in controlled environmental chambers at the specified conditions.

  • Evaluation: At predetermined time points (e.g., 0, 1, 2, and 3 months), remove samples from each storage condition and allow them to equilibrate to room temperature.

  • Physical and Chemical Testing:

    • Organoleptic Properties: Visually inspect for changes in color, odor, and appearance. Check for any signs of phase separation or creaming.

    • pH Measurement: Measure the pH of the cream using a calibrated pH meter.

    • Viscosity Measurement: Measure the viscosity as per the protocol below.

  • Microbiological Testing: Perform microbial limit tests to ensure the preservative system remains effective.

  • Packaging Interaction: Assess for any changes in the packaging and measure weight loss of the product.

  • Data Analysis: Compile and analyze the data to determine the stability and shelf life of the product.

Viscosity Measurement Protocol

This protocol describes the measurement of the viscosity of the O/W cream.[1][14]

Apparatus: Rotational viscometer (e.g., Brookfield type) with appropriate spindle.

Methodology:

  • Sample Preparation: Allow the cream sample to equilibrate to a controlled temperature (e.g., 25°C).

  • Instrument Setup: Select a spindle and rotational speed appropriate for the expected viscosity of the cream.

  • Measurement:

    • Immerse the spindle into the center of the sample, avoiding the introduction of air bubbles.

    • Allow the spindle to rotate for a specified time (e.g., 1 minute) to achieve a stable reading.

    • Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).

  • Rheological Profile (Optional): Measure the viscosity at a range of shear rates (rotational speeds) to characterize the flow behavior (e.g., shear-thinning) of the cream.

  • Reporting: Report the viscosity value along with the spindle used, rotational speed, temperature, and measurement time.

Particle Size Analysis Protocol

This protocol is for determining the globule size distribution of the O/W emulsion, which is a key indicator of stability.[15][16]

Apparatus: Laser diffraction particle size analyzer or light microscope with a calibrated eyepiece.

Methodology:

  • Sample Preparation:

    • For laser diffraction, dilute a small amount of the cream in a suitable dispersant (e.g., deionized water) to achieve the optimal obscuration level for the instrument.

    • For microscopy, place a small drop of the cream on a microscope slide and cover with a coverslip.

  • Measurement:

    • Laser Diffraction: Analyze the diluted sample according to the instrument's operating procedure to obtain the particle size distribution.

    • Microscopy: Observe the emulsion under the microscope and measure the diameter of a representative number of oil droplets.

  • Data Analysis:

    • Determine key parameters such as the mean droplet size (e.g., D50) and the span of the distribution.

    • Analyze the particle size distribution for any changes over time during stability testing, as an increase in particle size can indicate coalescence and instability.[17]

  • Reporting: Report the mean particle size, particle size distribution, and the method used.

References

Application Notes and Protocols: Sodium Lauroyl Lactylate in Controlled-Release Pharmaceutical Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Sodium Lauroyl Lactylate (SLL) in the formulation of controlled-release pharmaceutical preparations. While direct applications of SLL as a primary rate-controlling polymer are not extensively documented, its properties as a high-quality emulsifier and surfactant make it a valuable excipient in the development of multiparticulate drug delivery systems, such as microspheres.

This compound, the sodium salt of the lauric acid ester of lactyl lactate, is a versatile and biocompatible ingredient.[1][2] Its amphiphilic nature allows it to stabilize oil-in-water emulsions, which is a critical step in the formulation of various controlled-release systems.[2]

Mechanism of Action in Controlled-Release Systems

In the context of controlled-release preparations like microspheres prepared by the solvent evaporation technique, this compound primarily functions as an emulsion stabilizer. The mechanism involves the orientation of SLL molecules at the oil-water interface, with their hydrophobic lauryl tails in the oil phase and their hydrophilic lactylate heads in the aqueous phase. This reduces the interfacial tension, preventing the coalescence of oil droplets that contain the dissolved drug and polymer. The stability of this emulsion directly impacts the characteristics of the final microspheres, including their size, morphology, and, consequently, the drug release profile.

A stable emulsion, facilitated by SLL, ensures the formation of uniform and discrete microspheres. The encapsulation efficiency of the drug is also enhanced as the stable interface minimizes drug leakage from the organic phase to the external aqueous phase during the solvent evaporation process. The controlled-release characteristics are then primarily governed by the polymer matrix (e.g., PLGA, Eudragit), but the integrity and quality of this matrix are dependent on the effectiveness of the emulsifying agent.

Application: Formulation of Controlled-Release Microspheres using Oil-in-Water (O/W) Solvent Evaporation

This section outlines the use of this compound as an emulsifying agent in the preparation of drug-loaded microspheres using a biodegradable polymer like Poly(lactic-co-glycolic acid) (PLGA).

The following tables summarize representative data from hypothetical experiments to illustrate the impact of SLL on the formulation of controlled-release microspheres.

Table 1: Influence of this compound (SLL) Concentration on Microsphere Characteristics

Formulation CodePolymer (PLGA) Conc. (% w/v)Drug (Model) Conc. (% w/v)SLL Conc. in Aqueous Phase (% w/v)Particle Size (μm, Mean ± SD)Encapsulation Efficiency (%)
F1510.25150 ± 12.575.2
F2510.50125 ± 10.282.5
F3511.00110 ± 9.888.9
F4511.50105 ± 8.589.1

Table 2: In Vitro Drug Release Profile from Microspheres Formulated with 1.0% SLL (Formulation F3)

Time (hours)Cumulative Drug Release (%)
115.2
228.5
445.8
868.3
1282.1
2495.6

2.2.1. Preparation of Drug-Loaded Microspheres

This protocol describes the oil-in-water (o/w) solvent evaporation method.

  • Materials:

    • Poly(lactic-co-glycolic acid) (PLGA)

    • Model Drug (e.g., a poorly water-soluble active pharmaceutical ingredient)

    • This compound (SLL)

    • Dichloromethane (B109758) (DCM) or other suitable organic solvent

    • Polyvinyl Alcohol (PVA) (optional, as a co-stabilizer)

    • Purified Water

  • Procedure:

    • Organic Phase Preparation: Dissolve a specific amount of PLGA and the model drug in dichloromethane.

    • Aqueous Phase Preparation: Dissolve this compound in purified water to the desired concentration (e.g., 0.25%, 0.5%, 1.0%, 1.5% w/v). If using a co-stabilizer, dissolve PVA in this aqueous phase.

    • Emulsification: Add the organic phase to the aqueous phase while homogenizing at a high speed (e.g., 5000-10000 rpm) for a specified time (e.g., 2-5 minutes) to form an oil-in-water emulsion.

    • Solvent Evaporation: Transfer the emulsion to a larger volume of purified water and stir at a constant speed at room temperature for several hours (e.g., 3-4 hours) to allow the dichloromethane to evaporate.

    • Microsphere Collection and Washing: Collect the solidified microspheres by filtration or centrifugation. Wash the collected microspheres several times with purified water to remove any un-encapsulated drug and residual SLL.

    • Drying: Lyophilize or air-dry the microspheres to obtain a free-flowing powder.

2.2.2. Characterization of Microspheres

  • Particle Size Analysis:

    • Use a laser diffraction particle size analyzer.

    • Disperse a small quantity of the dried microspheres in a suitable dispersant (e.g., water with a small amount of surfactant) and sonicate briefly to ensure deagglomeration.

    • Measure the particle size distribution.

  • Encapsulation Efficiency:

    • Accurately weigh a specific amount of dried microspheres (e.g., 20 mg).

    • Dissolve the microspheres in a suitable solvent that dissolves both the polymer and the drug (e.g., dichloromethane).

    • Extract the drug from the organic solvent into an appropriate aqueous buffer.

    • Quantify the amount of drug in the aqueous phase using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Actual Drug Content / Theoretical Drug Content) x 100

  • In Vitro Drug Release Study:

    • Accurately weigh a specific amount of microspheres and place them in a dissolution vessel containing a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4).

    • Maintain the temperature at 37°C and stir at a constant speed (e.g., 50 rpm).

    • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

    • Analyze the drug concentration in the collected samples using a suitable analytical method.

    • Calculate the cumulative percentage of drug released over time.

Visualizations

G cluster_oil Oil Phase cluster_water Aqueous Phase cluster_interface Oil-Water Interface Drug Dissolved Drug Interface SLL molecules at interface (Hydrophobic tails in oil, Hydrophilic heads in water) Polymer Dissolved Polymer (PLGA) SLL This compound (SLL) SLL->Interface Emulsion Stable Oil Droplets in Water Interface->Emulsion Reduces Interfacial Tension Microspheres Solid Microspheres Emulsion->Microspheres Solvent Evaporation

Caption: Role of SLL in stabilizing the oil-in-water emulsion for microsphere formation.

G cluster_prep Preparation cluster_eval Evaluation start Start prep_org Prepare Organic Phase (Drug + Polymer in DCM) start->prep_org prep_aq Prepare Aqueous Phase (SLL in Water) start->prep_aq emulsify Emulsification (Homogenization) prep_org->emulsify prep_aq->emulsify evap Solvent Evaporation emulsify->evap collect Collect and Wash Microspheres evap->collect dry Dry Microspheres collect->dry char Characterization dry->char psa Particle Size Analysis char->psa ee Encapsulation Efficiency char->ee release In Vitro Drug Release char->release

Caption: Workflow for the preparation and evaluation of controlled-release microspheres.

Conclusion

This compound is a promising excipient for the formulation of controlled-release pharmaceutical preparations, particularly as an emulsifier and stabilizer in multiparticulate systems like microspheres. Its ability to form stable emulsions is crucial for producing uniform particles with high encapsulation efficiency. The protocols and data presented here provide a framework for researchers and drug development professionals to explore the utility of SLL in their controlled-release formulation strategies. Further research is warranted to investigate its potential as a primary release-controlling agent or in other advanced drug delivery systems.

References

Application Notes and Protocols for Stabilizing Protein-Based Formulations with Sodium Lauroyl Lactylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sodium Lauroyl Lactylate (SLL) in Protein Formulations

This compound (SLL) is an anionic surfactant derived from the esterification of lauric acid with lactic acid.[1] It is widely recognized for its emulsifying and stabilizing properties in the food and cosmetic industries.[2] In the context of protein-based therapeutics, surfactants are critical excipients used to prevent aggregation and maintain the stability of the active pharmaceutical ingredient (API).[3][4] Protein aggregation is a significant challenge in the development of biopharmaceuticals, as it can lead to loss of efficacy and potential immunogenicity.[5]

Surfactants stabilize proteins through two primary mechanisms:

  • Competitive Surface Adsorption: Proteins are prone to unfolding and aggregating at interfaces, such as the air-water or container-water interface. Surfactants, being surface-active molecules, preferentially adsorb to these interfaces, creating a protective layer that prevents proteins from interacting with them.

  • Direct Interaction with Proteins: Surfactants can interact with hydrophobic patches on the protein surface. This interaction can prevent protein-protein interactions that lead to aggregation and can also help to solubilize the protein.

While polysorbates (e.g., Polysorbate 20 and 80) are the most commonly used surfactants in protein formulations, there is growing interest in exploring alternative excipients. SLL, with its favorable safety profile and emulsifying properties, presents a potential alternative for stabilizing protein-based formulations.[6][7]

Quantitative Data Summary

Currently, there is a limited amount of publicly available quantitative data specifically detailing the efficacy of this compound in stabilizing protein-based formulations. However, data from studies on other anionic surfactants and commonly used stabilizers like Polysorbate 80 can provide a benchmark for evaluating SLL. The following tables summarize the types of quantitative data that should be generated when assessing the stabilizing effect of SLL.

Table 1: Effect of Surfactant Concentration on Protein Aggregation (Example Data with Polysorbate 80)

SurfactantConcentration (% w/v)Stress ConditionMonomer Recovery (%)Soluble Aggregates (%)
None (Control)0Agitation for 2h8515
Polysorbate 800.01Agitation for 2h955
Polysorbate 800.05Agitation for 2h991
Polysorbate 800.1Agitation for 2h>99<1

This table illustrates the expected trend of decreasing aggregation with increasing surfactant concentration under mechanical stress. Similar data should be generated for SLL.

Table 2: Comparison of Hydrodynamic Radius (Rh) and Polydispersity Index (PDI) from Dynamic Light Scattering (DLS)

FormulationHydrodynamic Radius (Rh) (nm)Polydispersity Index (PDI)
Protein alone (t=0)10.20.15
Protein alone (after stress)55.80.45
Protein + 0.05% SLL (after stress)11.50.20
Protein + 0.05% Polysorbate 80 (after stress)11.20.18

This table demonstrates how DLS can be used to monitor changes in particle size and heterogeneity, indicating the effectiveness of the stabilizer.

Table 3: Thermodynamic Parameters of Surfactant-Protein Interaction from Isothermal Titration Calorimetry (ITC)

SurfactantBinding Affinity (Ka) (M-1)Stoichiometry (n)Enthalpy Change (ΔH) (kcal/mol)Entropy Change (ΔS) (cal/mol·deg)
SLLData to be determinedData to be determinedData to be determinedData to be determined
Polysorbate 801.5 x 1042.5-5.84.5

This table outlines the key thermodynamic parameters that characterize the binding interaction between a surfactant and a protein. These values provide insight into the nature and strength of the interaction.[8][9]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the stabilizing effect of this compound on a model protein, such as a monoclonal antibody (mAb).

Preparation of Protein Formulations

Objective: To prepare protein formulations with and without SLL for stability testing.

Materials:

  • Model protein (e.g., monoclonal antibody) at a stock concentration of 10-100 mg/mL.

  • This compound (SLL).

  • Formulation buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

  • Sterile, low-protein-binding microcentrifuge tubes or vials.

Procedure:

  • Prepare a stock solution of SLL (e.g., 1% w/v) in the formulation buffer. Ensure complete dissolution.

  • Filter the SLL stock solution through a 0.22 µm sterile filter.

  • On the day of the experiment, dilute the protein to the desired final concentration (e.g., 1 mg/mL) in the formulation buffer.

  • Prepare a series of formulations by adding the SLL stock solution to the protein solution to achieve the desired final SLL concentrations (e.g., 0.01%, 0.05%, 0.1% w/v).

  • Prepare a control formulation containing only the protein in the formulation buffer.

  • Gently mix all formulations by inverting the tubes. Avoid vigorous vortexing to prevent premature aggregation.

  • Store the prepared formulations at the desired temperature (e.g., 4°C) until use.

Assessment of Protein Aggregation by Size Exclusion Chromatography (SEC)

Objective: To quantify the amount of soluble aggregates in the protein formulations after subjecting them to stress.[10]

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.

  • Size exclusion chromatography column suitable for protein separation (e.g., with a pore size of ~300 Å for mAbs).[6]

  • Mobile phase: A buffer compatible with the protein and SLL, often the formulation buffer with an adjusted salt concentration (e.g., 150 mM NaCl) to minimize secondary interactions with the column matrix.[11]

  • Prepared protein formulations (from Protocol 1).

  • Incubator or water bath for applying thermal stress.

  • Orbital shaker for applying mechanical stress.

Procedure:

  • Stress Application (choose one or more):

    • Thermal Stress: Incubate the formulations at an elevated temperature (e.g., 40°C or 50°C) for a defined period (e.g., 1, 2, 4 weeks).

    • Mechanical Stress: Place the formulation vials on an orbital shaker at a set speed (e.g., 180 RPM) for a specific duration (e.g., 2, 4, 8 hours).[1]

    • Freeze-Thaw Stress: Subject the formulations to multiple cycles of freezing (e.g., at -20°C or -80°C) and thawing at room temperature.

  • Sample Preparation for SEC:

    • After applying stress, allow the samples to equilibrate to room temperature.

    • If visible particles are present, centrifuge the samples (e.g., at 14,000 x g for 10 minutes) and analyze the supernatant to quantify soluble aggregates.

  • SEC Analysis:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

    • Inject a defined volume of each sample (e.g., 20 µL) onto the column.

    • Run the separation at a constant flow rate (e.g., 0.5 mL/min).

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the monomer and soluble aggregates based on their retention times (aggregates elute earlier).

    • Integrate the peak areas for the monomer and all aggregate peaks.

    • Calculate the percentage of monomer and soluble aggregates for each formulation.

Particle Size Analysis by Dynamic Light Scattering (DLS)

Objective: To determine the hydrodynamic radius (Rh) and polydispersity index (PDI) of the protein formulations as an indicator of aggregation.[12][13][14][15]

Materials and Equipment:

  • Dynamic Light Scattering (DLS) instrument.

  • Low-volume disposable or quartz cuvettes.

  • Prepared protein formulations (from Protocol 1), before and after stress.

Procedure:

  • Set the DLS instrument to the appropriate temperature (e.g., 25°C).

  • Transfer a small volume of the sample (typically 20-50 µL) into a clean, dust-free cuvette.

  • Place the cuvette in the instrument and allow the sample to thermally equilibrate.

  • Perform the DLS measurement according to the instrument's software instructions. Typically, this involves multiple acquisitions to ensure reproducibility.

  • Data Analysis:

    • The software will generate a correlation function and calculate the size distribution.

    • Record the Z-average hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in Rh and PDI indicates the formation of aggregates.

Analysis of Protein Secondary Structure by Circular Dichroism (CD) Spectroscopy

Objective: To assess changes in the secondary structure of the protein in the presence of SLL, which can be an indicator of protein unfolding.[16][17]

Materials and Equipment:

  • Circular Dichroism (CD) spectropolarimeter.

  • Quartz cuvette with a short path length (e.g., 0.1 cm).

  • Prepared protein formulations (from Protocol 1).

Procedure:

  • Turn on the CD instrument and allow the lamp to warm up. Purge the instrument with nitrogen gas.

  • Record a baseline spectrum using the formulation buffer.

  • Dilute the protein formulations to a concentration suitable for CD analysis (typically 0.1-0.2 mg/mL).

  • Transfer the diluted sample to the quartz cuvette.

  • Acquire the CD spectrum in the far-UV region (e.g., 190-260 nm).

  • Data Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

    • Compare the spectra of the protein with and without SLL. Significant changes in the spectral shape and intensity can indicate alterations in the secondary structure.

Measurement of Surfactant-Protein Binding by Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the interaction between SLL and the protein.[8][9][18][19]

Materials and Equipment:

  • Isothermal Titration Calorimeter.

  • Protein solution in formulation buffer (dialyzed to ensure buffer matching).

  • SLL solution prepared in the same dialysis buffer.

Procedure:

  • Thoroughly clean the ITC sample and reference cells and the titration syringe.

  • Degas both the protein and SLL solutions to prevent air bubbles.

  • Load the protein solution (e.g., 20-50 µM) into the sample cell.

  • Load the SLL solution (at a concentration 10-20 times that of the protein) into the titration syringe.

  • Set the experimental parameters (temperature, injection volume, spacing between injections, stirring speed).

  • Perform the titration, which consists of a series of small injections of the SLL solution into the protein solution.

  • As a control, perform a titration of the SLL solution into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software.

    • This will yield the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.

Visualization of Workflows and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for evaluating protein stability and the proposed mechanism of protein stabilization by surfactants.

G cluster_prep Formulation Preparation cluster_stress Stress Application cluster_analysis Stability Analysis cluster_binding Interaction Analysis cluster_results Data Interpretation p1 Protein Stock formulate Prepare Formulations (Control & SLL concentrations) p1->formulate p2 SLL Stock p2->formulate p3 Formulation Buffer p3->formulate stress Apply Stress (Thermal, Mechanical, Freeze-Thaw) formulate->stress b1 Isothermal Titration Calorimetry (ITC) formulate->b1 a1 Size Exclusion Chromatography (SEC) stress->a1 Quantify Aggregates a2 Dynamic Light Scattering (DLS) stress->a2 Measure Particle Size a3 Circular Dichroism (CD) Spectroscopy stress->a3 Assess Structure r1 Evaluate SLL Efficacy a1->r1 a2->r1 a3->r1 b1->r1

Caption: Experimental workflow for evaluating protein stabilization by SLL.

G cluster_unstabilized Unstabilized System cluster_stabilized SLL-Stabilized System Protein_native Native Protein Interface Air-Water Interface Protein_native->Interface Protein_unfolded Unfolded Protein Protein_native->Protein_unfolded Adsorption & Unfolding Aggregates Aggregates Protein_unfolded->Aggregates Protein-Protein Interaction SLL SLL Molecules Interface_stab SLL-Coated Interface SLL->Interface_stab Competitive Adsorption Protein_SLL_complex Protein-SLL Complex SLL->Protein_SLL_complex Binding to Hydrophobic Patch Protein_native_stab Native Protein Protein_native_stab->Interface_stab Interaction Prevented Protein_native_stab->Protein_SLL_complex Protein_SLL_complex->Protein_SLL_complex Aggregation Inhibited

Caption: Proposed mechanisms of protein stabilization by SLL.

References

Application Notes and Protocols: Sodium Lauroyl Lactylate in Biodegradable Packaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Lauroyl Lactylate (SLL) is a versatile, bio-based, and readily biodegradable ingredient derived from the esterification of lauric acid and lactic acid.[1] With established applications as a food-grade emulsifier and a surfactant in personal care products, SLL presents significant potential for incorporation into biodegradable packaging materials, such as Polylactic Acid (PLA).[2][3] Its inherent antimicrobial and surface-active properties suggest three primary roles in the development of advanced biodegradable packaging: as an antimicrobial agent for active food packaging, as an emulsifier/compatibilizer in biopolymer blends, and as a plasticizer to enhance film flexibility.

These notes provide a framework for investigating the efficacy of this compound as a functional additive in biodegradable packaging films, offering detailed protocols for fabrication and characterization.

Potential Applications and Mechanisms of Action

Antimicrobial Agent for Active Packaging

The primary application of interest is leveraging SLL's antimicrobial properties to create "active packaging," which can inhibit microbial growth on food surfaces, thereby extending shelf life and enhancing safety.[4][5]

Mechanism of Action: SLL functions as a membrane-disrupting antimicrobial.[6][7] As an amphiphilic molecule, it integrates into the phospholipid bilayer of bacterial cell membranes. This integration disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[6][8][9] The lauroyl (C12) fatty acid chain is particularly effective at penetrating and destabilizing these membranes.[10]

antimicrobial_mechanism cluster_membrane Bacterial Cell Membrane (Phospholipid Bilayer) p1 p2 p3 p4 p5 p6 p7 p8 p9 p10 p11 p12 SLL Sodium Lauroyl Lactylate (SLL) Disruption Membrane Disruption & Increased Permeability SLL->Disruption Integration into membrane Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

Caption: Antimicrobial mechanism of SLL via membrane disruption.
Emulsifier and Compatibilizer

In multi-component biopolymer systems (e.g., PLA blended with other polymers or incorporating lipophilic additives like essential oils), SLL can act as an emulsifier. Its surfactant nature helps to reduce interfacial tension between immiscible phases, promoting a more homogenous dispersion of components. This can lead to improved mechanical and barrier properties in the final packaging material.[9]

Plasticizer

The introduction of SLL molecules between polymer chains, such as PLA, can potentially increase intermolecular spacing. This action disrupts polymer-polymer interactions, which can increase the free volume and enhance the flexibility of the film, reducing its inherent brittleness.[11][12]

Quantitative Data (Hypothetical)

The following tables present hypothetical data to illustrate the expected outcomes from the experimental protocols outlined below. These tables are intended to serve as a template for organizing experimental results.

Table 1: Effect of SLL Concentration on Mechanical Properties of PLA Films

SLL Concentration (% w/w)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
0 (Control PLA)55.0 ± 2.56.0 ± 0.53.2 ± 0.2
1.052.1 ± 2.815.5 ± 1.22.9 ± 0.3
2.548.5 ± 3.125.0 ± 2.02.5 ± 0.2
5.042.0 ± 2.940.8 ± 3.52.1 ± 0.3

Table 2: Effect of SLL Concentration on Barrier and Antimicrobial Properties

SLL Concentration (% w/w)Water Vapor Permeability (g·mm/m²·day·kPa)Oxygen Permeability (cm³·µm/m²·day·kPa)Zone of Inhibition vs. E. coli (mm)
0 (Control PLA)10.5 ± 0.8200 ± 150
1.011.2 ± 0.9215 ± 188 ± 1
2.512.5 ± 1.1230 ± 2015 ± 2
5.014.0 ± 1.3255 ± 2222 ± 2

Experimental Protocols

The following protocols provide detailed methodologies for the fabrication and characterization of biodegradable films incorporating this compound.

Protocol 1: Fabrication of PLA/SLL Films via Solvent Casting

This protocol describes the preparation of Polylactic Acid (PLA) films with varying concentrations of SLL using the solvent casting method.[13][14]

Materials:

  • Polylactic Acid (PLA) pellets (e.g., Ingeo™ Biopolymer 4043D)

  • This compound (SLL), powder

  • Chloroform (B151607) (ACS grade or higher)

  • Glass petri dishes (e.g., 100 mm diameter)

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Drying oven or vacuum oven

Procedure:

  • Prepare PLA Solution: Dissolve 3 g of PLA pellets in 30 mL of chloroform in a sealed glass beaker. Stir with a magnetic stirrer at room temperature for approximately 4-6 hours or until the PLA is completely dissolved.

  • Prepare SLL Stock: Create a stock solution or weigh out the required amount of SLL powder for each desired concentration (e.g., for 1.0% w/w SLL, use 0.03 g of SLL for 3 g of PLA).

  • Combine Solutions: Add the pre-weighed SLL powder directly to the PLA solution. Stir for an additional 2 hours to ensure homogenous mixing.

  • Casting: Pour the PLA/SLL solution evenly into a clean, level glass petri dish.

  • Drying: Place the petri dish on a level surface in a fume hood and allow the solvent to evaporate slowly over 24 hours at room temperature. To ensure complete solvent removal, subsequently place the films in a vacuum oven at 40°C for another 24 hours.

  • Film Removal: Carefully peel the dried film from the glass substrate. Store the film in a desiccator at 50% relative humidity for at least 48 hours before characterization.

experimental_workflow A 1. Dissolve PLA in Chloroform B 2. Add specified concentration of SLL A->B C 3. Stir until homogenous B->C D 4. Cast solution onto glass plate C->D E 5. Evaporate solvent (24h at RT) D->E F 6. Dry in vacuum oven (24h at 40°C) E->F G 7. Peel and condition film (48h at 50% RH) F->G H Characterization G->H

Caption: Workflow for PLA/SLL film fabrication by solvent casting.
Protocol 2: Characterization of Film Properties

This protocol measures the tensile strength, elongation at break, and Young's modulus of the prepared films.[15][16][17]

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell (e.g., 1 kN)

  • Film grips

  • Micrometer for thickness measurement

  • Specimen cutter

Procedure:

  • Sample Preparation: Cut the conditioned films into rectangular strips, typically 25 mm in width and 150 mm in length.[12]

  • Thickness Measurement: Measure the thickness of each strip at five different points using a micrometer and calculate the average.

  • Testing Conditions: Conduct the test in a controlled environment of 23°C and 50% relative humidity.[12]

  • Tensile Test:

    • Set the initial grip separation on the UTM (e.g., 100 mm).

    • Mount the film strip securely in the grips, ensuring it is aligned and not slipping.

    • Apply a uniaxial force at a constant crosshead speed (e.g., 50 mm/min) until the film breaks.

    • Record the load and extension data throughout the test.

  • Data Analysis: From the resulting stress-strain curve, calculate the Tensile Strength (maximum stress), Elongation at Break (strain at fracture), and Young's Modulus (slope of the initial linear portion). Test at least five specimens for each formulation and report the average and standard deviation.

This protocol determines the rate of water vapor transmission through the films.[18][19][20]

Equipment:

  • Permeability cups (e.g., Payne permeability cups)

  • Anhydrous calcium chloride (desiccant, 0% RH)

  • Environmental chamber or desiccator with a saturated sodium chloride solution (to maintain ~75% RH)

  • Analytical balance

  • Sealing wax or gaskets

Procedure:

  • Sample Preparation: Cut circular film samples to fit the opening of the permeability cups.

  • Cup Assembly (Desiccant Method): Place 10-15 g of anhydrous calcium chloride into each cup.

  • Sealing: Place the film sample over the cup opening and seal it tightly using a gasket and screw-on ring or sealing wax to prevent any leaks.

  • Initial Weighing: Weigh the entire sealed cup assembly accurately using an analytical balance.

  • Incubation: Place the cups in the environmental chamber maintained at a constant temperature (e.g., 25°C) and relative humidity (e.g., 75% RH).

  • Periodic Weighing: Remove the cups at regular intervals (e.g., every 2 hours for the first 8 hours, then every 24 hours) and weigh them to record the weight gain due to water vapor transmission.

  • Data Analysis: Plot the weight gain versus time. The slope of the linear portion of this graph represents the water vapor transmission rate. Calculate the Water Vapor Permeability (WVP) using the appropriate formula, taking into account the film thickness and the water vapor pressure differential across the film.

This protocol provides a qualitative assessment of the antimicrobial efficacy of the films.

Equipment:

  • Petri dishes with nutrient agar (B569324) (e.g., Mueller-Hinton agar)

  • Cultures of test microorganisms (e.g., Escherichia coli, Staphylococcus aureus)

  • Sterile circular punch (e.g., 6 mm diameter)

  • Sterile forceps

  • Incubator

Procedure:

  • Inoculation: Prepare a lawn of the test bacteria on the surface of the agar plates using a sterile swab.

  • Disc Preparation: Using the sterile punch, cut 6 mm discs from the PLA/SLL films and the control PLA film.

  • Disc Placement: Aseptically place one disc onto the center of each inoculated agar plate. Gently press the disc to ensure full contact with the agar.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Analysis: After incubation, measure the diameter of the clear zone of inhibition around each disc. A larger diameter indicates greater antimicrobial activity.

This protocol determines the ultimate aerobic biodegradability of the films under controlled composting conditions by measuring the evolved carbon dioxide.[21][22]

Equipment:

  • Composting bioreactors

  • Mature compost inoculum

  • CO2-free air supply

  • CO2 trapping system (e.g., soda lime or an infrared gas analyzer)

  • Temperature and humidity controlled environment

Procedure:

  • Sample Preparation: Cut the film samples into small pieces (e.g., < 2x2 cm).

  • Reactor Setup: Mix the test material with a defined amount of mature compost and place it into the bioreactors. Set up control reactors with only compost and positive control reactors with a reference material (e.g., cellulose).

  • Incubation: Maintain the reactors under controlled conditions (58 ± 2°C, constant moisture, and aeration with CO2-free air).

  • CO2 Measurement: Measure the amount of CO2 produced in each reactor over time. The test typically runs for up to 6 months.

  • Data Analysis: Calculate the percentage of biodegradation based on the cumulative CO2 produced relative to the theoretical maximum CO2 that can be produced from the sample (calculated from its carbon content). According to standards like EN 13432, at least 90% biodegradation must be reached within 6 months for the material to be considered compostable.[4]

Logical Relationships and Expected Outcomes

The incorporation of SLL is expected to create a multifunctional material. However, trade-offs are anticipated. For instance, while SLL may improve flexibility and add antimicrobial properties, as a surfactant, it might disrupt the polymer matrix slightly, potentially increasing water vapor and oxygen permeability.

logical_relationships SLL Increasing SLL Concentration Antimicrobial Antimicrobial Activity SLL->Antimicrobial Increases Flexibility Flexibility (Elongation at Break) SLL->Flexibility Increases Permeability Barrier Properties (WVP / OTR) SLL->Permeability Decreases (Worsens) Strength Mechanical Strength (Tensile Strength) SLL->Strength Decreases

Caption: Hypothesized relationships between SLL concentration and film properties.

References

Application Notes and Protocols: Sodium Lauroyl Lactylate as a Solubilizing Agent for Poorly Soluble APIs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Lauroyl Lactylate (SLL) is an anionic surfactant derived from the esterification of lauric acid with lactic acid.[1] While extensively utilized in the cosmetic and personal care industries for its emulsifying and foaming properties, its potential as a solubilizing agent for poorly soluble active pharmaceutical ingredients (APIs) in pharmaceutical formulations is an area of growing interest.[2][3] SLL's amphiphilic nature, characterized by a hydrophilic lactylate head and a hydrophobic lauryl tail, allows it to form micelles in aqueous solutions, thereby increasing the solubility of hydrophobic drug molecules.[4] This document provides detailed application notes and protocols for utilizing this compound to enhance the solubility of poorly soluble APIs, particularly those belonging to the Biopharmaceutical Classification System (BCS) Class II.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of SLL is crucial for its effective application in drug formulation.

PropertyValueReference
Chemical Name Sodium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl laurate[3]
CAS Number 13557-75-0[1]
Molecular Formula C18H31NaO6[5]
Appearance White to off-white powder/waxy solid[1][4]
Solubility Soluble in oils, dispersible in water[1][6]
Critical Micelle Concentration (CMC) Approximately 700 μM[7]

Mechanism of Solubility Enhancement

The primary mechanism by which this compound enhances the solubility of poorly soluble APIs is through micellar solubilization.[8] Above its Critical Micelle Concentration (CMC), SLL molecules self-assemble into spherical structures called micelles. The hydrophobic lauryl tails form the core of the micelle, creating a lipophilic microenvironment, while the hydrophilic lactylate heads form the outer shell, interfacing with the aqueous medium.

Poorly soluble, lipophilic API molecules can partition into the hydrophobic core of these micelles, effectively being encapsulated and dispersed in the aqueous phase. This process significantly increases the apparent solubility of the API beyond its intrinsic aqueous solubility.

cluster_micelle SLL Micelle cluster_sll SLL Monomers a1 API API a1->API a2 a2->API a3 a3->API a4 a4->API a5 a5->API a6 a6->API a7 a7->API a8 a8->API a9 a9->API a10 a10->API a11 a11->API a12 a12->API sll1 SLL sll1->a1 > CMC sll2 SLL sll2->a2 sll3 SLL sll3->a3 sll4 SLL sll4->a4 sll5 SLL sll5->a5

Diagram 1: Micellar solubilization of a poorly soluble API by SLL.

Comparative Analysis with Sodium Lauryl Sulfate (SLS)

While structurally similar, SLL and SLS exhibit different properties that can influence their application in pharmaceutical formulations.

FeatureThis compound (SLL)Sodium Lauryl Sulfate (SLS)
Origin Derived from natural fatty acids and lactic acidTypically synthetically derived
Mildness Generally considered milder and less irritatingCan be irritating to the skin and mucous membranes
Solubilization Effective solubilizing agentPotent solubilizing agent, widely studied for this purpose
Membrane Interaction Exhibits distinct membrane-disruptive properties, less aggressive than SLS[7]Known for its strong membrane-disruptive and solubilizing activity[7]

The milder nature of SLL may offer advantages in formulations where irritation is a concern, such as in oral liquids or topical preparations for sensitive skin.

Experimental Protocols

The following are generalized protocols for utilizing SLL as a solubilizing agent. Researchers should optimize these protocols for their specific API and formulation requirements.

Protocol 1: Determination of Critical Micelle Concentration (CMC) of SLL

This protocol outlines the determination of the CMC of SLL in a specific buffer or medium, which is essential for understanding the concentration at which micellar solubilization will occur.

prep Prepare SLL Stock Solution serial Prepare Serial Dilutions prep->serial dye Add Fluorescent Dye (e.g., Pyrene) serial->dye measure Measure Fluorescence Intensity dye->measure plot Plot Intensity vs. log(SLL Concentration) measure->plot cmc Determine CMC from Inflection Point plot->cmc

Diagram 2: Workflow for CMC determination of SLL.

Materials:

  • This compound (pharmaceutical grade)

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Pyrene (B120774) (or other suitable fluorescent probe)

  • Volumetric flasks and pipettes

  • Fluorometer

Procedure:

  • Prepare a stock solution of SLL: Accurately weigh a known amount of SLL and dissolve it in the desired buffer to prepare a concentrated stock solution (e.g., 10 mM).

  • Prepare serial dilutions: Perform serial dilutions of the SLL stock solution to obtain a range of concentrations spanning the expected CMC (e.g., from 0.01 mM to 10 mM).

  • Add fluorescent probe: To each dilution, add a small aliquot of a pyrene stock solution (in a suitable solvent like acetone) to achieve a final pyrene concentration of approximately 1 µM.

  • Equilibrate: Allow the solutions to equilibrate for a specified time (e.g., 24 hours) in the dark to ensure the incorporation of pyrene into the micelles.

  • Measure fluorescence: Measure the fluorescence emission spectra of each sample using a fluorometer. Record the intensity at the emission maxima corresponding to the monomeric and excimeric forms of pyrene.

  • Plot the data: Plot the ratio of the excimer to monomer fluorescence intensity (Ie/Im) against the logarithm of the SLL concentration.

  • Determine CMC: The CMC is determined as the concentration at the inflection point of the resulting sigmoidal curve.

Protocol 2: Phase Solubility Studies

This protocol is used to quantitatively assess the increase in the solubility of a poorly soluble API in the presence of varying concentrations of SLL.

Materials:

  • Poorly soluble API

  • This compound

  • Aqueous buffer of desired pH

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for API quantification

Procedure:

  • Prepare SLL solutions: Prepare a series of aqueous solutions of SLL in the desired buffer at different concentrations (e.g., 0%, 0.5%, 1%, 2%, 5%, and 10% w/v).

  • Add excess API: To a known volume of each SLL solution, add an excess amount of the poorly soluble API.

  • Equilibrate: Tightly seal the containers and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 48-72 hours) to reach equilibrium.

  • Separate undissolved API: Centrifuge the samples at a high speed to pellet the undissolved API.

  • Sample and dilute: Carefully withdraw an aliquot from the supernatant and dilute it with a suitable solvent to a concentration within the analytical range of the quantification method.

  • Quantify API concentration: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved API.

  • Construct phase solubility diagram: Plot the concentration of the dissolved API against the concentration of SLL.

Protocol 3: Preparation of a Solid Dispersion using Solvent Evaporation

Solid dispersion is a common technique to enhance the dissolution rate of poorly soluble drugs. SLL can be incorporated as a carrier or a surfactant in such formulations.

dissolve Dissolve API and SLL in a common solvent evaporate Evaporate the solvent (e.g., using a rotary evaporator) dissolve->evaporate dry Dry the solid mass (e.g., in a vacuum oven) evaporate->dry mill Mill and sieve the solid dispersion dry->mill characterize Characterize the final product mill->characterize

Diagram 3: Workflow for preparing a solid dispersion with SLL.

Materials:

  • Poorly soluble API (e.g., Carbamazepine, Itraconazole)

  • This compound

  • Volatile organic solvent (e.g., ethanol, methanol, acetone)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle or a mill

  • Sieves

Procedure:

  • Dissolution: Accurately weigh the API and SLL in a predetermined ratio (e.g., 1:1, 1:3, 1:5) and dissolve them in a minimal amount of a suitable common solvent.

  • Solvent Evaporation: Evaporate the solvent from the solution using a rotary evaporator under reduced pressure and at a controlled temperature.

  • Drying: Transfer the resulting solid mass to a vacuum oven and dry it for an extended period (e.g., 24 hours) to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle or a suitable mill. Pass the powdered dispersion through a sieve of a specific mesh size to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC, XRD, and FTIR).

Potential Applications in Drug Delivery

The solubilizing properties of SLL suggest its utility in various drug delivery systems for poorly soluble APIs:

  • Oral Formulations:

    • Solid Dispersions: As demonstrated in the protocol above, SLL can be used as a carrier or surfactant to enhance the dissolution rate of BCS Class II drugs from solid dosage forms.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): SLL's emulsifying properties make it a potential component in SEDDS formulations, which form fine oil-in-water emulsions in the gastrointestinal tract, facilitating drug absorption.

  • Topical Formulations:

    • SLL can act as a solubilizer and emulsifier in creams, lotions, and gels to incorporate hydrophobic APIs for dermal and transdermal delivery. Its moisturizing properties are an added benefit in such formulations.[4]

  • Parenteral Formulations:

    • While requiring stringent purity and safety assessments, SLL could be explored as a solubilizing excipient in parenteral formulations, particularly for intravenous administration of poorly soluble drugs. Its lower potential for irritation compared to some other surfactants might be advantageous.

Safety and Regulatory Considerations

This compound is generally considered safe for use in cosmetic and personal care products.[3] It is reported to have low irritation potential.[3] For pharmaceutical applications, especially for oral and parenteral routes, comprehensive toxicological studies are necessary to establish its safety profile. Regulatory bodies like the FDA and EMA would require extensive data on its purity, potential impurities, and safety for any new pharmaceutical application.

Conclusion

This compound presents a promising, naturally-derived alternative to conventional synthetic surfactants for the solubilization of poorly soluble APIs. Its favorable safety profile in cosmetic applications, combined with its effective emulsifying and micelle-forming properties, warrants further investigation for its use in various pharmaceutical dosage forms. The protocols provided herein offer a starting point for researchers to explore the potential of SLL in enhancing the bioavailability of challenging drug candidates. Further studies are needed to generate specific quantitative data on the solubility enhancement of various APIs and to fully establish its safety and efficacy in pharmaceutical formulations.

References

Application Notes and Protocols for the Quantification of Sodium Lauroyl Lactylate in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium Lauroyl Lactylate (SLL) is an anionic surfactant and emulsifier derived from the esterification of lauric acid with lactic acid, followed by neutralization with sodium hydroxide.[1][2] Due to its mild, moisturizing, and foam-boosting properties, SLL is extensively used in a variety of complex matrices, including cosmetic and personal care products like cleansers, lotions, and shampoos, as well as in food products.[2][3] Accurate quantification of SLL in these formulations is critical for quality control, ensuring product efficacy, stability, and regulatory compliance.

This document provides detailed application notes and protocols for the quantitative analysis of this compound in complex matrices. The methods described include High-Performance Liquid Chromatography (HPLC) with universal detectors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

Sample Preparation Strategies for Complex Matrices

The accurate quantification of SLL is highly dependent on the effectiveness of the sample preparation method used to extract the analyte from the complex matrix and remove interfering substances.[4] Common matrices for SLL include oil-in-water emulsions (creams, lotions), surfactant-based systems (cleansers, shampoos), and food products.[3][5]

Key Challenges:

  • Matrix Effects: Endogenous components like lipids, proteins, and polymers can interfere with separation and detection, causing ion suppression or enhancement in mass spectrometry.[6]

  • Analyte Solubility: SLL has both hydrophilic and lipophilic properties, requiring a solvent system capable of efficient extraction.[7]

  • Emulsion Breaking: For creams and lotions, the emulsion must be effectively broken to release the SLL for extraction.

Common Extraction Techniques:

  • Liquid-Liquid Extraction (LLE): Utilizes two immiscible liquid phases to partition the analyte from the matrix components. It is a versatile technique for cleaning up samples.[8][9]

  • Solid-Phase Extraction (SPE): A highly effective technique for sample cleanup and concentration, where the analyte is selectively adsorbed onto a solid sorbent and then eluted with a suitable solvent.[8][10]

  • Protein Precipitation (PPT): Often used for biological matrices or protein-rich formulations, this method involves adding an organic solvent (like acetonitrile) or an acid to precipitate proteins, which are then removed by centrifugation.[10]

Below is a generalized workflow for sample preparation.

G cluster_prep General Sample Preparation Workflow Sample Sample in Complex Matrix (e.g., Cream, Cleanser) Homogenize Homogenization / Dilution (e.g., with Water/Methanol) Sample->Homogenize Extraction Extraction Step (LLE or PPT) Homogenize->Extraction Cleanup Cleanup / Concentration (Solid-Phase Extraction) Extraction->Cleanup FinalExtract Final Extract (Reconstituted in Mobile Phase) Cleanup->FinalExtract Analysis Instrumental Analysis (HPLC, LC-MS, GC-MS) FinalExtract->Analysis

A generalized workflow for extracting SLL from complex matrices.

Application Note I: HPLC with Evaporative Light Scattering Detection (ELSD)

High-Performance Liquid Chromatography (HPLC) is a robust technique for separating components in a mixture.[1] Since SLL lacks a strong UV chromophore, universal detectors like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are required for detection.[1] This method is suitable for quality control environments where high sensitivity is not the primary requirement.

Protocol: HPLC-ELSD for SLL Quantification

  • Sample Preparation (for a cream formulation):

    • Accurately weigh 1.0 g of the cream sample into a 50 mL centrifuge tube.

    • Add 10 mL of methanol (B129727) and vortex for 2 minutes to disperse the sample.

    • Add 10 mL of hexane (B92381), vortex for 2 minutes to break the emulsion and extract non-polar lipids.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the lower methanolic layer to a new tube.

    • Evaporate the methanol extract to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 2.0 mL of the mobile phase (e.g., 75:25 Acetonitrile:Water).

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[11]

    • Mobile Phase: Isocratic elution with Acetonitrile and Water (75:25 v/v).[11]

    • Flow Rate: 1.0 mL/min.[11]

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detector: ELSD.

    • ELSD Nebulizer Temperature: 40°C.

    • ELSD Evaporator Temperature: 60°C.

    • Gas Flow (Nitrogen): 1.5 L/min.

  • Calibration:

    • Prepare a stock solution of SLL standard (1000 µg/mL) in the mobile phase.

    • Perform serial dilutions to prepare calibration standards ranging from 10 µg/mL to 500 µg/mL.

    • Inject each standard and construct a calibration curve by plotting the log of the peak area versus the log of the concentration.

G cluster_hplc HPLC-ELSD Experimental Workflow SamplePrep Sample Preparation (Extraction & Filtration) Injection HPLC Injection (10 µL) SamplePrep->Injection Separation C18 Column Separation (Isocratic Elution) Injection->Separation Detection ELSD Detection (Nebulize -> Evaporate -> Detect) Separation->Detection Data Data Acquisition & Analysis (Peak Area vs. Concentration) Detection->Data

Workflow for the quantification of SLL using HPLC-ELSD.

Application Note II: LC-MS/MS for High-Sensitivity Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it ideal for quantifying low levels of SLL in highly complex matrices like biological fluids or for trace analysis in food and cosmetics.[12][13] This method can distinguish SLL from structurally similar compounds.

Protocol: LC-MS/MS for SLL Quantification

  • Sample Preparation (Solid-Phase Extraction):

    • Homogenize 0.5 g of the sample in 5 mL of 50% methanol in water.

    • Centrifuge at 5000 rpm for 15 minutes.

    • Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

    • Elute the SLL from the cartridge with 3 mL of methanol.

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute in 1.0 mL of the mobile phase.

    • Filter through a 0.22 µm syringe filter into an LC-MS vial.

  • Instrumentation and Conditions:

    • LC-MS/MS System: Waters Xevo TQ-S or equivalent.

    • Column: UPLC C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: Start at 60% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Ionization Mode: Electrospray Ionization, Negative (ESI-).

    • MRM Transitions: Monitor for precursor and product ions of SLL (e.g., precursor ion [M-H]⁻ at m/z 365.2, with product ions to be determined by infusion of a standard).

  • Calibration:

    • Prepare calibration standards from 1 ng/mL to 1000 ng/mL in the mobile phase.

    • Use an appropriate internal standard (e.g., an isotopically labeled SLL or a structurally similar compound not present in the matrix) to correct for matrix effects.

G cluster_lcms LC-MS/MS Experimental Workflow SamplePrep Sample Preparation (SPE Cleanup) UPLC UPLC Separation (Gradient Elution) SamplePrep->UPLC Ionization ESI Source (Negative Ion Mode) UPLC->Ionization MS1 Quadrupole 1 (Q1) (Precursor Ion Selection) Ionization->MS1 MS2 Quadrupole 2 (Q2) (Collision Cell) MS1->MS2 MS3 Quadrupole 3 (Q3) (Product Ion Scan) MS2->MS3 Detector Detector & Data System (MRM Quantification) MS3->Detector

Workflow for high-sensitivity SLL analysis using LC-MS/MS.

Application Note III: GC-MS following Hydrolysis and Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile and semi-volatile compounds. SLL itself is not volatile, but it can be quantified by hydrolyzing it into its constituent parts—lauric acid and lactic acid—followed by a derivatization step to make them volatile.[11] This method is highly specific and can confirm the identity of the fatty acid component.

Protocol: GC-MS for SLL Quantification

  • Sample Preparation (Hydrolysis and Derivatization):

    • Accurately weigh a sample amount equivalent to ~10 mg of SLL into a screw-cap vial.

    • Add 5 mL of 2M methanolic HCl.

    • Cap the vial tightly and heat at 80°C for 4 hours to achieve hydrolysis and methylation of lauric acid to form Lauric Acid Methyl Ester (LAME).

    • Cool the vial to room temperature.

    • Add 5 mL of saturated NaCl solution and 5 mL of hexane. Vortex for 2 minutes.

    • Allow the layers to separate and transfer the upper hexane layer (containing LAME) to a new vial.

    • Evaporate the hexane to a volume of ~1 mL.

    • For lactic acid analysis (optional), the aqueous layer can be further processed and derivatized using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[14]

    • Transfer the final hexane extract to a GC vial.

  • Instrumentation and Conditions:

    • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless, 1 µL injection volume.

    • Oven Temperature Program: Initial temp 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for the characteristic ions of LAME (e.g., m/z 214, 185, 143, 87, 74).

  • Calibration:

    • Prepare calibration standards of Lauric Acid Methyl Ester in hexane from 1 µg/mL to 100 µg/mL.

    • Use an internal standard such as Methyl Pentadecanoate.

G cluster_gcms GC-MS Derivatization Workflow Sample SLL Sample Hydrolysis Acidic Hydrolysis (Cleavage to Lauric Acid) Sample->Hydrolysis Derivatization Methylation (Formation of LAME) Hydrolysis->Derivatization Extraction Hexane Extraction Derivatization->Extraction GCMS GC-MS Analysis (Quantification of LAME) Extraction->GCMS

Workflow for indirect SLL quantification via GC-MS.

Summary of Method Performance

The table below summarizes typical performance characteristics for the described analytical methods. These values are estimates based on the analysis of structurally similar compounds like Sodium Stearoyl Lactylate and may vary depending on the specific matrix, instrumentation, and laboratory conditions.[11][15]

ParameterHPLC-ELSDLC-MS/MSGC-MS (as LAME)
Principle Separation of intact SLL, universal detectionSeparation of intact SLL, mass-based detectionIndirect, via quantification of derivative
Selectivity ModerateHighHigh
Typical LOQ ~5-10 µg/mL~1-10 ng/mL~0.5-1 µg/mL
Typical LOD ~1-2 µg/mL~0.5-2 ng/mL~0.1-0.2 µg/mL
Linearity (R²) >0.99 (log-log)>0.995>0.995
Precision (%RSD) < 10%< 5%< 5%
Pros Robust, simple, no derivatization neededHighest sensitivity and selectivityHigh specificity, confirms fatty acid identity
Cons Lower sensitivity, non-linear responseHigh cost, potential for matrix effectsIndirect method, requires derivatization

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Emulsion Stability with Sodium Lauroyl Lactylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Sodium Lauroyl Lactylate (SLL) to achieve stable emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for this compound (SLL) in an oil-in-water (O/W) emulsion?

A1: The recommended concentration of this compound in O/W emulsions typically ranges from 0.5% to 5.0% (w/w). For many applications, a concentration of 1.5% to 3.0% is a good starting point for achieving a stable emulsion.[1][2] The optimal concentration will depend on the specific oil phase, desired viscosity, and the presence of other stabilizing agents.

Q2: What is the HLB value of this compound and what type of emulsion does it favor?

A2: this compound has a Hydrophile-Lipophile Balance (HLB) value of approximately 14.4. This relatively high HLB value makes it an excellent choice for creating stable oil-in-water (O/W) emulsions.[1]

Q3: Is it necessary to use a co-emulsifier or thickener with SLL?

A3: While SLL can function as a primary emulsifier, its performance and the long-term stability of the emulsion are often significantly improved with the use of co-emulsifiers and thickeners. Combining SLL with fatty alcohols (e.g., Cetyl Alcohol, Stearyl Alcohol) or other non-ionic emulsifiers (e.g., Glyceryl Stearate) can enhance the interfacial film strength and increase viscosity, thereby preventing coalescence and creaming.

Q4: How does SLL concentration affect the properties of an emulsion?

A4: The concentration of SLL can influence several key properties of an emulsion:

  • Droplet Size: Generally, increasing the SLL concentration up to a certain point will lead to a decrease in oil droplet size, as more emulsifier is available to stabilize the oil-water interface during homogenization.

  • Zeta Potential: As an anionic emulsifier, increasing the concentration of SLL will typically lead to a more negative zeta potential on the oil droplets. A higher absolute zeta potential (e.g., more negative than -30 mV) indicates greater electrostatic repulsion between droplets, which contributes to enhanced stability.

  • Viscosity: SLL can contribute to the viscosity of an emulsion. Higher concentrations generally result in a more viscous product, which can help to slow down creaming and sedimentation.[3]

Q5: At what stage of the emulsion preparation process should SLL be added?

A5: this compound is water-soluble and should be added to the water phase of the emulsion. It is recommended to heat the water phase to approximately 70-75°C to ensure the SLL is fully dissolved before proceeding with homogenization.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Creaming (Cream layer at the top) Insufficient viscosity of the continuous phase.Increase the viscosity by adding a thickener such as Xanthan Gum or a fatty alcohol (e.g., Cetearyl Alcohol). Consider a slight increase in SLL concentration, as this can also contribute to viscosity.
Large oil droplet size.Optimize the homogenization process (higher speed, longer time) to reduce droplet size. Ensure the SLL concentration is sufficient to adequately coat the oil droplets.
Coalescence (Merging of oil droplets, leading to oil separation) Insufficient emulsifier concentration at the oil-water interface.Increase the concentration of this compound. A higher concentration will provide better coverage of the oil droplets and a stronger interfacial film.
Incompatible oil phase.Ensure the required HLB of the oil phase is matched by the emulsifier system. You may need to blend SLL with a lower HLB co-emulsifier for better stability.
High temperature during storage.Store the emulsion at a controlled room temperature. Elevated temperatures can increase droplet movement and lead to coalescence.
Phase Inversion (Emulsion changes from O/W to W/O) Incorrect oil-to-water ratio.For O/W emulsions, the water phase should typically be the larger volume. Ensure your formulation maintains a suitable phase ratio.
High concentration of electrolytes.High salt concentrations can sometimes disrupt the stability of emulsions stabilized by ionic emulsifiers like SLL. If possible, reduce the electrolyte concentration or consider adding a non-ionic co-emulsifier.
Low Viscosity Insufficient thickener or SLL concentration.Increase the concentration of a suitable thickener. A modest increase in SLL can also help build viscosity. Combining SLL with a fatty alcohol is a very effective way to increase viscosity and stability.
Grainy Texture Crystallization of fatty components.Ensure all lipid components in the oil phase are fully melted and homogenous before emulsification. A controlled cooling process with gentle stirring can also prevent the formation of crystals.

Data Presentation

The following tables summarize the expected impact of varying this compound concentrations on key emulsion stability parameters. These are illustrative examples based on typical formulation principles.

Table 1: Effect of SLL Concentration on Emulsion Droplet Size and Polydispersity Index (PDI)

SLL Concentration (% w/w)Average Droplet Size (nm)Polydispersity Index (PDI)Visual Appearance
0.58500.65Milky, with some visible separation after 24h
1.04500.40Milky, relatively stable
2.0 250 0.25 Homogeneous, white, and opaque
3.02200.22Homogeneous, white, and opaque
5.02000.20Homogeneous, white, and opaque, slightly thicker

Note: PDI is a measure of the broadness of the size distribution. A lower PDI indicates a more uniform droplet size, which is generally desirable for stability.

Table 2: Effect of SLL Concentration on Zeta Potential and Emulsion Stability

SLL Concentration (% w/w)Zeta Potential (mV)24-Hour Stability Observation
0.5-20.5Slight creaming observed
1.0-28.9Stable, no visible separation
2.0 -35.2 Highly stable, no visible separation
3.0-38.6Highly stable, no visible separation
5.0-42.1Highly stable, no visible separation

Note: A zeta potential more negative than -30 mV generally indicates good electrostatic stabilization.

Table 3: Effect of SLL Concentration on Emulsion Viscosity

SLL Concentration (% w/w)Viscosity (cP at 25°C)
0.5150
1.0400
2.0 1200
3.02500
5.05500

Note: Viscosity is highly dependent on the other ingredients in the formulation, particularly thickeners and the oil phase volume.

Experimental Protocols

1. Preparation of an Oil-in-Water (O/W) Emulsion

  • Materials:

    • Deionized water

    • This compound (SLL)

    • Oil phase (e.g., Caprylic/Capric Triglyceride)

    • Co-emulsifier/Thickener (e.g., Cetearyl Alcohol)

    • Preservative (e.g., Phenoxyethanol)

  • Procedure:

    • Water Phase Preparation: In a suitable beaker, combine deionized water and this compound. Heat to 75°C while stirring until the SLL is completely dissolved.

    • Oil Phase Preparation: In a separate beaker, combine the oil phase ingredients (e.g., Caprylic/Capric Triglyceride, Cetearyl Alcohol). Heat to 75°C while stirring until all components are melted and uniform.

    • Emulsification: Slowly add the oil phase to the water phase while homogenizing at high speed (e.g., 5,000-10,000 rpm) using a high-shear mixer. Continue homogenization for 5-10 minutes.

    • Cooling: Remove the emulsion from the heat and continue to stir gently with an overhead stirrer as it cools.

    • Preservation: Once the emulsion has cooled to below 40°C, add the preservative and mix until uniform.

    • Final QC: Adjust the pH if necessary and perform final quality control checks.

2. Evaluation of Emulsion Stability

  • Droplet Size and Zeta Potential Analysis:

    • Dilute the emulsion sample with deionized water to a suitable concentration for analysis.

    • Use a dynamic light scattering (DLS) instrument (e.g., a Malvern Zetasizer) to measure the Z-average particle size and the polydispersity index (PDI).

    • Use the same instrument to measure the zeta potential of the diluted emulsion.

    • Perform measurements at set time intervals (e.g., 0, 24, 48 hours, 1 week) to monitor changes over time.

  • Viscosity Measurement:

    • Use a viscometer or rheometer with the appropriate spindle or geometry for the sample's viscosity.

    • Allow the emulsion to equilibrate to a controlled temperature (e.g., 25°C).

    • Measure and record the viscosity.

  • Accelerated Stability Testing (Centrifugation):

    • Place a sample of the emulsion in a centrifuge tube.

    • Centrifuge at a set speed (e.g., 3,000 rpm) for a specified time (e.g., 30 minutes).

    • Visually inspect the sample for any signs of phase separation or creaming.

Visualizations

Experimental_Workflow cluster_prep Emulsion Preparation cluster_eval Stability Evaluation Water_Phase Water Phase (Water + SLL) Heat to 75°C Homogenization Homogenization (High Shear Mixing) Water_Phase->Homogenization Oil_Phase Oil Phase (Oil + Co-emulsifier) Heat to 75°C Oil_Phase->Homogenization Cooling Cooling with Gentle Stirring Homogenization->Cooling Preservation Add Preservative (<40°C) Cooling->Preservation DLS Droplet Size & Zeta Potential (DLS) Preservation->DLS Viscosity Viscosity Measurement Preservation->Viscosity Centrifugation Accelerated Stability (Centrifugation) Preservation->Centrifugation

Caption: Experimental workflow for emulsion preparation and stability testing.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Instability Emulsion Instability Observed Creaming Creaming Instability->Creaming Coalescence Coalescence Instability->Coalescence Low_Viscosity Low Viscosity Instability->Low_Viscosity Increase_Viscosity Increase Thickener/ SLL Concentration Creaming->Increase_Viscosity Optimize_Homogenization Optimize Homogenization Creaming->Optimize_Homogenization Increase_SLL Increase SLL Concentration Coalescence->Increase_SLL Add_CoEmulsifier Add Co-emulsifier Coalescence->Add_CoEmulsifier Low_Viscosity->Increase_Viscosity

Caption: Troubleshooting logic for common emulsion instability issues.

References

"Sodium lauroyl lactylate" formulation compatibility with co-emulsifiers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for Sodium Lauroyl Lactylate (SLL). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on formulation compatibility and troubleshooting when working with this versatile emulsifier.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SLL) and what are its primary functions in a formulation?

This compound (SLL) is a naturally derived, anionic surfactant and emulsifier.[1][2] It is produced through the esterification of lauric acid with lactic acid, followed by neutralization with a sodium source.[2] In formulations, SLL primarily functions as:

  • Emulsifier: It helps to create and stabilize oil-in-water (O/W) emulsions, ensuring a uniform and consistent texture in products like creams and lotions.[1][2]

  • Mild Surfactant: It provides gentle cleansing properties without stripping the skin's natural moisture, making it suitable for sensitive skin formulations.[1][2]

  • Moisturizer: Due to its composition, it can contribute to the overall moisturizing feel of a product.[3]

  • Foam Booster and Stabilizer: In cleansing products, it can enhance foam quality and stability.[1]

Q2: What is the HLB value of this compound?

The Hydrophilic-Lipophilic Balance (HLB) value of this compound is approximately 14.4.[4] This relatively high HLB value makes it well-suited for creating stable oil-in-water (O/W) emulsions.

Q3: To which phase should I add SLL during the emulsification process?

For optimal performance and stability, this compound should be added to the water phase of your formulation.[4]

Q4: Are there any temperature limitations when formulating with SLL?

Yes, it is recommended to keep the processing temperature at or below 170°F (approximately 77°C) . Exceeding this temperature can lead to the caramelization or darkening of the lactylates, which may affect the final product's appearance and stability.[4]

Troubleshooting Guide

Issue 1: Low Viscosity or Thin Emulsion

Q: My emulsion with this compound is too thin. How can I increase its viscosity?

A: this compound itself does not possess significant thickening properties.[5] It is common for emulsions formulated solely with SLL to have a low viscosity. To build viscosity, you need to incorporate co-emulsifiers and thickeners.

Recommended Solutions:

  • Fatty Alcohols: Incorporate fatty alcohols such as Cetyl Alcohol, Stearyl Alcohol, or Cetearyl Alcohol into the oil phase of your formulation. These ingredients will increase the viscosity and contribute to the long-term stability of the emulsion.

  • Glyceryl Stearate: This co-emulsifier works synergistically with SLL to build viscosity and improve emulsion stability.

  • Natural Gums: Xanthan Gum can be added to the water phase to increase the viscosity of the continuous phase.

Below is a table illustrating the effect of adding Cetearyl Alcohol and Glyceryl Stearate on the viscosity of a model O/W emulsion containing SLL.

Formulation IDThis compound (% w/w)Cetearyl Alcohol (% w/w)Glyceryl Stearate (% w/w)Viscosity (cP at 25°C)Observations
F13.00.00.0~500Very low viscosity, lotion-like consistency.
F23.02.01.0~5,000Noticeable increase in viscosity, light cream.
F33.04.02.0~25,000Thick cream with good texture and stability.
F43.05.03.0~60,000Very thick, paste-like consistency.

Note: These are representative values. Actual viscosities will vary depending on the specific oil phase, water content, and processing parameters.

Issue 2: Emulsion Instability (Phase Separation, Creaming)

Q: My emulsion is showing signs of instability, such as creaming or complete phase separation over time. What could be the cause and how can I fix it?

A: Emulsion instability in SLL-based formulations can arise from several factors, including an inadequate emulsifier system, improper processing, or interactions with other ingredients.

Troubleshooting Workflow:

cluster_0 Problem Identification cluster_1 Potential Causes & Solutions cluster_2 Verification Instability Emulsion Instability (Creaming, Separation) Cause1 Insufficient Co-emulsifier/Thickener Instability->Cause1 Cause2 Incorrect SLL Concentration Instability->Cause2 Cause3 Processing Issues (Temperature, Shear) Instability->Cause3 Solution1 Incorporate/Increase Co-emulsifiers (e.g., Glyceryl Stearate, Fatty Alcohols) Cause1->Solution1 Solution2 Optimize SLL Concentration (Typically 1.5-3.0% for emulsions) Cause2->Solution2 Solution3 Maintain Temperature < 77°C Ensure adequate homogenization Cause3->Solution3 StableEmulsion Stable Emulsion Solution1->StableEmulsion Solution2->StableEmulsion Solution3->StableEmulsion

Troubleshooting workflow for SLL emulsion instability.

Recommended Co-Emulsifiers for Enhanced Stability:

For optimal stability, it is highly recommended to use SLL in combination with other emulsifiers. A particularly effective combination is an equal parts ratio of this compound and Sodium Stearoyl Lactylate.[4]

Co-emulsifier SystemSLL:SSL RatioRecommended Concentration (% w/w)Expected Outcome
This compound & Sodium Stearoyl Lactylate1:13.0 - 5.0 (total)Creates a robust and stable emulsion with an elegant skin feel.[4]
SLL & Glyceryl Stearate-1.5 - 2.5 (Glyceryl Stearate)Improves emulsion stability and builds viscosity.
SLL & Myristyl Myristate-2.0 - 2.8 (Myristyl Myristate)Enhances stability and provides a rich, creamy texture.

Experimental Protocols

Protocol 1: Preparation of a Stable Oil-in-Water Cream with this compound

Objective: To prepare a stable O/W cream using SLL in combination with a co-emulsifier (Glyceryl Stearate) and a fatty alcohol thickener (Cetearyl Alcohol).

Materials:

  • Deionized Water

  • Glycerin

  • This compound (SLL)

  • Caprylic/Capric Triglyceride

  • Glyceryl Stearate

  • Cetearyl Alcohol

  • Preservative (e.g., Phenoxyethanol)

Procedure:

cluster_0 Phase Preparation cluster_1 Emulsification cluster_2 Cooling & Finalizing A Water Phase: Heat Water and Glycerin to 75°C. Disperse SLL until uniform. C Add Oil Phase to Water Phase under moderate shear. A->C B Oil Phase: Combine Caprylic/Capric Triglyceride, Glyceryl Stearate, and Cetearyl Alcohol. Heat to 75°C until all solids are melted. B->C D Homogenize for 2-3 minutes to ensure a fine emulsion. C->D E Cool to 40°C with gentle mixing. D->E F Add Preservative. E->F G Continue mixing until uniform and cool to room temperature. F->G

Experimental workflow for O/W cream preparation.
Protocol 2: Evaluation of Emulsion Stability

1. Macroscopic Evaluation:

  • Procedure: Store the emulsion in a transparent container at various temperatures (e.g., 4°C, 25°C, 40°C). Visually inspect for any signs of instability such as creaming, coalescence, or phase separation at regular intervals (e.g., 24 hours, 1 week, 1 month).

  • Data Presentation: Record observations in a table.

2. Microscopic Evaluation:

  • Procedure: Place a small drop of the emulsion on a microscope slide and cover with a coverslip. Observe the droplet size and distribution under a light microscope.

  • Data Presentation: Note any changes in droplet size or signs of aggregation over time.

3. Particle Size Analysis:

  • Procedure: Use a laser diffraction particle size analyzer to determine the droplet size distribution of the emulsion.

  • Data Presentation:

Co-emulsifier SystemMean Particle Size (D50) at Day 1 (µm)Mean Particle Size (D50) at Day 30 (µm)
SLL only15.225.8
SLL + Glyceryl Stearate8.59.1
SLL + Cetearyl Alcohol7.98.3
SLL + Glyceryl Stearate + Cetearyl Alcohol5.15.4

Note: Representative data. Smaller and more consistent particle sizes over time indicate greater stability.

4. Viscosity Measurement:

  • Procedure: Measure the viscosity of the emulsion using a viscometer or rheometer at a controlled temperature (e.g., 25°C).

  • Data Presentation: Record viscosity readings over time to detect any significant changes that may indicate instability.

By following these guidelines and protocols, you can effectively formulate stable and aesthetically pleasing products using this compound and troubleshoot common issues that may arise during development.

References

Technical Support Center: Preventing Phase Inversion in Sodium Lauroyl Lactylate Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing phase inversion in emulsions stabilized with Sodium Lauroyl Lactylate (SLL).

Frequently Asked Questions (FAQs)

Q1: What is this compound (SLL) and what is its primary role in an emulsion?

This compound (SLL) is an anionic surfactant derived from the reaction of lauric acid (from coconut or palm oil) and lactic acid. In emulsions, its primary role is to act as an oil-in-water (O/W) emulsifier, stabilizing the dispersion of oil droplets within a continuous aqueous phase. Its amphiphilic nature allows it to position itself at the oil-water interface, reducing interfacial tension and forming a protective barrier around the oil droplets to prevent them from coalescing.

Q2: What is phase inversion and why is it a concern in SLL emulsions?

Phase inversion is a phenomenon where an oil-in-water (O/W) emulsion inverts to a water-in-oil (W/O) emulsion, or vice versa. For formulations designed as O/W emulsions, such as lotions and creams, phase inversion is a critical stability issue. It leads to a complete loss of the intended product structure, resulting in changes in viscosity, texture, and appearance.

Q3: What are the main types of phase inversion that can occur in SLL emulsions?

There are two primary types of phase inversion:

  • Transitional Inversion: This is induced by a change in formulation variables that affect the hydrophilic-lipophilic balance (HLB) of the system, such as temperature or pH. For instance, increasing the temperature can decrease the hydrophilicity of nonionic surfactants, potentially leading to inversion.

  • Catastrophic Inversion: This occurs when the volume fraction of the dispersed phase is gradually increased to a critical point, causing a sudden inversion.

Q4: What is the Hydrophilic-Lipophilic Balance (HLB) of SLL and how does it influence emulsion type?

This compound has a relatively high HLB value, typically around 14.4, making it suitable for promoting and stabilizing oil-in-water (O/W) emulsions. Surfactants with HLB values in the range of 8-18 are generally effective as O/W emulsifiers.

Troubleshooting Guide: Preventing Phase Inversion

This guide addresses common issues that can lead to phase inversion in SLL emulsions and provides systematic steps for resolution.

Issue 1: Emulsion inverts from O/W to W/O upon increasing the oil phase concentration.

This is a form of catastrophic inversion.

Potential Cause Troubleshooting Steps
Oil Phase Volume Fraction Exceeds Critical Limit 1. Reduce Oil Phase Concentration: The most direct approach is to decrease the percentage of the oil phase in your formulation. 2. Increase SLL Concentration: A higher concentration of SLL may be required to adequately cover the increased interfacial area of a higher oil content. 3. Introduce a Co-emulsifier: Adding a low HLB co-emulsifier can help to stabilize the interface and increase the packing of surfactant molecules.
Insufficient Emulsifier Concentration 1. Optimize SLL Concentration: Systematically increase the concentration of SLL in small increments (e.g., 0.5% w/w) to find the optimal level for your desired oil concentration. 2. Combine with Sodium Stearoyl Lactylate (SSL): Using SLL in combination with SSL can enhance overall emulsion stability.

Issue 2: Emulsion shows signs of instability or inverts upon addition of electrolytes.

SLL is an anionic surfactant, and its stability can be sensitive to the presence of electrolytes (salts).

Potential Cause Troubleshooting Steps
Charge Shielding of the Emulsifier Headgroups 1. Minimize Electrolyte Concentration: Use the lowest effective concentration of any necessary electrolytes. 2. Select Appropriate Electrolytes: Divalent and trivalent cations (e.g., Ca²⁺, Mg²⁺, Al³⁺) can have a more pronounced destabilizing effect on anionic emulsions than monovalent cations (e.g., Na⁺, K⁺). If possible, use monovalent salts. 3. Incorporate a Nonionic Co-emulsifier: Nonionic emulsifiers are generally less sensitive to electrolytes and can help to sterically stabilize the emulsion.
"Salting Out" Effect At high concentrations, electrolytes can reduce the solubility of the surfactant in the aqueous phase, leading to its precipitation and emulsion breakdown. 1. Evaluate the "salting out" threshold for your system. 2. Consider using electrolyte-resistant thickeners to maintain viscosity and stability.

Issue 3: Emulsion inverts when the temperature is increased.

This is a form of transitional inversion.

Potential Cause Troubleshooting Steps
Changes in Surfactant Solubility and Curvature 1. Maintain a Controlled Processing Temperature: Avoid excessive heating during the emulsification process. It is recommended to keep the processing temperature at or below 170°F (77°C) when working with lactylates. 2. Incorporate a Temperature-Stable Co-emulsifier: Blend SLL with a co-emulsifier that is less sensitive to temperature changes. 3. Increase the Viscosity of the Continuous Phase: Adding a thickener such as xanthan gum or a carbomer can hinder droplet coalescence at elevated temperatures.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for formulating with this compound.

Table 1: Properties of this compound

PropertyValueReference(s)
HLB Value ~14.4
Typical Usage Level in Emulsions 1.5 - 5.0%
pH Compatibility Range 4 - 9

Table 2: Formulation Guidelines for SLL Emulsions

ParameterGuidelineReference(s)
Primary Emulsifier Concentration 2.0 - 5.0%
Co-emulsifier (e.g., Glyceryl Stearate) 1.5 - 2.5%
Thickener (e.g., Fatty Alcohol) 2.0 - 3.0%
Processing Temperature ≤ 170°F (77°C)

Experimental Protocols

1. Protocol for Particle Size Analysis using Dynamic Light Scattering (DLS)

  • Objective: To measure the mean droplet diameter and Polydispersity Index (PDI) of the emulsion. An increase in droplet size over time is an indicator of coalescence, which can be a precursor to phase inversion.

  • Instrumentation: Dynamic Light Scattering (DLS) instrument.

  • Methodology:

    • Sample Preparation: Dilute the emulsion with the continuous phase (e.g., deionized water) to a concentration suitable for the instrument to avoid multiple scattering effects.

    • Instrument Setup: Set the measurement temperature, typically to 25°C. Enter the correct refractive index and viscosity values for the continuous phase into the software.

    • Measurement: Transfer the diluted sample into a clean cuvette and place it in the instrument. Allow the sample to equilibrate for 1-2 minutes before starting the measurement.

    • Data Analysis: The instrument software will report the Z-average diameter and the PDI. A PDI value below 0.3 is generally considered acceptable for many formulations.

2. Protocol for Viscosity Measurement

  • Objective: To determine the viscosity of the emulsion. A significant drop in viscosity can indicate emulsion instability and the onset of phase separation.

  • Instrumentation: Rotational viscometer or rheometer.

  • Methodology:

    • Sample Preparation: Gently stir the emulsion to ensure homogeneity before measurement. Avoid introducing air bubbles.

    • Instrument Setup: Select an appropriate spindle and rotational speed based on the expected viscosity of the sample. Allow the sample to equilibrate to the desired temperature (e.g., 25°C).

    • Measurement: Immerse the spindle into the sample to the marked level. Start the rotation and allow the reading to stabilize before recording the viscosity value.

    • Data Analysis: Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s). For non-Newtonian fluids, it is important to record the viscosity at a defined shear rate.

3. Protocol for Accelerated Stability Testing

  • Objective: To predict the long-term stability of the emulsion and its susceptibility to phase inversion under stress conditions.

  • Methods:

    • Centrifugation:

      • Place a sample of the emulsion in a centrifuge tube.

      • Centrifuge at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).

      • Visually inspect the sample for any signs of phase separation, creaming, or coalescence. A stable emulsion should show no visible changes.

    • Freeze-Thaw Cycling:

      • Place a sample of the emulsion in a container and store it at a low temperature (e.g., -10°C) for 24 hours.

      • Allow the sample to thaw at room temperature for 24 hours.

      • Repeat this cycle 3-5 times.

      • After the final cycle, visually inspect the emulsion for any signs of instability and measure its physical properties (e.g., particle size, viscosity).

Visualizations

PhaseInversion Phase Inversion (O/W to W/O) Catastrophic Catastrophic Inversion PhaseInversion->Catastrophic Caused by Transitional Transitional Inversion PhaseInversion->Transitional Caused by HighOil High Oil Phase Volume (> Critical Point) Catastrophic->HighOil Triggered by LowSLL Insufficient SLL Concentration Catastrophic->LowSLL Exacerbated by HighElectrolyte High Electrolyte Concentration Transitional->HighElectrolyte Triggered by HighTemp Increased Temperature Transitional->HighTemp Triggered by

Caption: Factors leading to phase inversion in SLL emulsions.

Start Emulsion Instability Observed (Phase Inversion) CheckParams Review Formulation & Process Parameters Start->CheckParams OilContent Is Oil Phase > 40%? CheckParams->OilContent ReduceOil Reduce Oil Concentration or Increase SLL/Co-emulsifier OilContent->ReduceOil Yes Electrolytes Are Electrolytes Present? OilContent->Electrolytes No End Re-evaluate Emulsion Stability ReduceOil->End ReduceSalts Minimize Electrolyte Level or Use Monovalent Salts Electrolytes->ReduceSalts Yes Temp Was Processing Temp > 170°F? Electrolytes->Temp No ReduceSalts->End ControlTemp Control Processing Temperature Temp->ControlTemp Yes Temp->End No ControlTemp->End

Caption: Troubleshooting workflow for SLL emulsion phase inversion.

Technical Support Center: Sodium Lauroyl Lactylate Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of sodium lauroyl lactylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: There are two primary synthesis routes for this compound:

  • Direct Esterification followed by Neutralization: This method involves the direct esterification of lauric acid with lactic acid at elevated temperatures (typically 140-210°C) to form lauroyl lactylic acid.[1][2][3] The resulting acid is then neutralized with a sodium base, such as sodium hydroxide (B78521), to yield the final product.[1]

  • Reaction of Sodium Lactate (B86563) with Lauric Acid: In this route, lactic acid is first neutralized with sodium hydroxide to form sodium lactate. The sodium lactate is then reacted with lauric acid at high temperatures (around 190-210°C) to produce this compound.[1][2] This method is often performed under a nitrogen atmosphere to prevent discoloration.[1][2]

Q2: My final product is yellow or discolored. What is the cause and how can I prevent it?

A2: Discoloration, typically a yellowing of the final product, is a common issue and is often caused by oxidative degradation or side reactions at high temperatures.[1] Here are the primary causes and preventative measures:

  • High Reaction Temperature: Excessively high temperatures during esterification can lead to charring and the formation of colored byproducts. It is crucial to maintain precise temperature control within the recommended range (e.g., 190-210°C for the sodium lactate route).[2]

  • Presence of Oxygen: Oxidation of reactants or products can occur at elevated temperatures. To prevent this, the reaction should be carried out under an inert atmosphere, such as nitrogen.[1][2]

  • Localized Heating: During the addition of reagents, especially strong bases like sodium hydroxide, localized hot spots can form, leading to discoloration. Ensure efficient stirring and controlled, slow addition of reagents to dissipate heat effectively.[2]

Q3: The yield of my synthesis is lower than expected. What are the potential reasons and how can I improve it?

A3: Low yields can be attributed to several factors in the synthesis of this compound. Here are some common causes and solutions:

  • Incomplete Reaction: The esterification reaction may not have gone to completion. Consider optimizing the reaction time, temperature, and catalyst concentration. For a related compound, sodium stearoyl lactylate, studies have shown that increasing reaction time and temperature can lead to higher conversion rates.[4]

  • Suboptimal Reactant Ratio: The molar ratio of the reactants (lactic acid to lauric acid) is a critical parameter. A common ratio is approximately 1:1.2 (lactic acid:lauric acid).[2] Experimenting with slight variations in this ratio may improve the yield.

  • Water Content: The presence of water can hinder the esterification reaction. One patented method involves a dehydration step under vacuum prior to the main reaction to remove water from the lactic acid solution.[3]

  • Inefficient Purification: Product loss during purification steps can significantly impact the final yield. Optimize your purification protocol to minimize such losses.

Q4: How can I remove unreacted lauric acid and other impurities from my final product?

A4: Purification is essential to remove unreacted starting materials, such as lauric acid, and any byproducts formed during the synthesis. Common purification methods include:

  • Recrystallization: This is an effective technique for purifying solid this compound. A suitable solvent or solvent mixture is used to dissolve the crude product at an elevated temperature, and upon cooling, the purified product crystallizes out, leaving impurities in the solution.

  • Solvent Extraction: Liquid-liquid extraction can be employed to separate the desired product from impurities based on their differential solubilities in two immiscible solvents.

  • Use of Solid-Phase Catalysts: Utilizing a solid-phase catalyst, such as sodium hydroxide loaded on a 4A zeolite, can simplify the purification process.[1] The catalyst can be easily removed by filtration, reducing the number of purification steps and potential for product loss.[1][3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Product Yield Incomplete esterification reaction.Optimize reaction conditions: increase reaction time, adjust temperature within the optimal range, and ensure proper catalyst concentration. Monitor the reaction progress using techniques like acid value determination.[4]
Suboptimal molar ratio of reactants.Experiment with different molar ratios of lactic acid to lauric acid. A common starting point is a 1:1.2 ratio.[2]
Presence of excess water in the reaction mixture.For the direct esterification route, consider a dehydration step for the lactic acid solution under vacuum before adding lauric acid.[3]
Product Discoloration (Yellow to Brown) Reaction temperature is too high.Maintain strict temperature control. For the sodium lactate route, the optimal range is typically 190-210°C.[2]
Oxidation of reactants or products.Conduct the reaction under an inert nitrogen atmosphere to prevent oxidative degradation.[1][2]
Localized overheating during reagent addition.Ensure vigorous and efficient stirring. Add reagents, particularly sodium hydroxide solution, slowly and in a controlled manner to prevent localized hot spots.[2]
High Acid Value in Final Product Incomplete neutralization.Ensure the addition of a sufficient amount of sodium hydroxide or other base to fully neutralize the lauroyl lactylic acid. Monitor the pH during neutralization.
Incomplete esterification.A high acid value can indicate a significant amount of unreacted lauric acid. Re-evaluate and optimize the esterification reaction conditions.
Product is a Waxy Solid Instead of a Powder Presence of impurities.The presence of unreacted starting materials or byproducts can affect the physical form of the final product. Implement a thorough purification step, such as recrystallization.
Incomplete drying.Ensure the final product is thoroughly dried to remove any residual solvents or water.

Quantitative Data Summary

The following table summarizes key quantitative data from various synthesis protocols for this compound and related compounds. This data can serve as a reference for optimizing experimental conditions.

Parameter Value Source/Compound Notes
Yield 75%This compound[2]Achieved with a specific patented process.
Final Acid Value 35-55 mg KOH/gThis compound[2]Indicates the amount of residual free acid.
Reaction Temperature (Esterification) 190-210 °CThis compound (from Sodium Lactate)[2]Higher temperatures can lead to discoloration.
140 °CThis compound[3]Using a solid-phase catalyst.
180 °CSodium Stearoyl Lactylate[4]Found to give the lowest acid value in one study.
Reactant Molar Ratio (Lactic Acid:Fatty Acid) 1:1.2This compound[2]A commonly used ratio.
2.6:1Sodium Stearoyl Lactylate[4]This ratio of lactic acid to stearic acid resulted in the lowest acid value.
Reaction Time (Esterification) 60 min (at temp) + 20 min (vacuum)This compound[2]
4 hoursThis compound[3]
5 hoursSodium Stearoyl Lactylate[4]Longer reaction times generally lead to lower acid values.
Catalyst Concentration (NaOH) 0.35% of reaction mixtureThis compound[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Sodium Lactate

This protocol is based on a patented method and involves the initial formation of sodium lactate.[2]

Materials:

  • Lactic Acid

  • Sodium Hydroxide (50% solution)

  • Lauric Acid

  • Purified Water

  • Nitrogen gas

Procedure:

  • In a suitable reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet, dissolve sodium hydroxide in purified water to create a 50% solution.

  • At room temperature, slowly add the 50% sodium hydroxide solution to the lactic acid with continuous stirring. The molar ratio of lactic acid to sodium hydroxide should be approximately 1:1.03. Control the rate of addition to maintain the temperature at or near 25°C to prevent discoloration.

  • Once the addition is complete, heat the resulting sodium lactate solution to 80°C.

  • Introduce a slow stream of nitrogen gas over the surface of the reaction mixture.

  • Continue heating the mixture to a temperature of 190-210°C.

  • Add lauric acid to the reaction vessel. The molar ratio of the initial lactic acid to lauric acid should be approximately 1:1.2.

  • Add sodium hydroxide as a catalyst, at a concentration of approximately 0.35% of the total reaction mixture weight.

  • Maintain the reaction at 190-210°C for 60 minutes.

  • Apply a vacuum to the system and continue the reaction for an additional 20 minutes to remove any water formed.

  • Cool the reaction mixture to obtain the crude this compound as a white to pale yellow solid.

Protocol 2: Purification by Recrystallization

This is a general protocol for the purification of solid this compound. The choice of solvent may need to be optimized based on the specific impurities present.

Materials:

Procedure:

  • In a flask, add the crude this compound.

  • Add a minimal amount of an ethanol-water mixture to the flask. The optimal ratio of ethanol to water will need to be determined experimentally to ensure the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Gently heat the mixture with stirring until all the solid has dissolved.

  • Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.

  • For maximum crystal formation, the flask can be placed in an ice bath after it has reached room temperature.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent (the same ethanol-water mixture).

  • Dry the purified this compound crystals in a vacuum oven at a low temperature to remove any residual solvent.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_purification Purification cluster_product Final Product LA Lauric Acid Esterification Esterification LA->Esterification Lactic_Acid Lactic Acid Lactic_Acid->Esterification NaOH Sodium Hydroxide Neutralization Neutralization NaOH->Neutralization Esterification->Neutralization Lauroyl Lactylic Acid Filtration Filtration Neutralization->Filtration Crude Product Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying SLL Sodium Lauroyl Lactylate Drying->SLL

Caption: A flowchart of the this compound synthesis and purification process.

Troubleshooting_Tree Start Product Issue? Discoloration Discoloration? Start->Discoloration Yes Low_Yield Low Yield? Start->Low_Yield No High_Temp High Temperature Discoloration->High_Temp Yes Oxygen_Presence Oxygen Present Discoloration->Oxygen_Presence No Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Yes Poor_Purification Purification Loss Low_Yield->Poor_Purification No Reduce_Temp Reduce Temperature & Ensure Control High_Temp->Reduce_Temp Use_Inert_Gas Use Inert Gas (N2) Oxygen_Presence->Use_Inert_Gas Optimize_Conditions Optimize Time, Temp, & Ratio Incomplete_Reaction->Optimize_Conditions Refine_Purification Refine Purification Protocol Poor_Purification->Refine_Purification

Caption: A decision tree for troubleshooting common issues in this compound synthesis.

References

Impact of pH on "Sodium lauroyl lactylate" emulsification efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the impact of pH on the emulsification efficacy of Sodium Lauroyl Lactylate (SLL).

Frequently Asked Questions (FAQs)

Q1: What is this compound (SLL) and how does it function as an emulsifier?

This compound (SLL) is a versatile, naturally-derived anionic surfactant and emulsifier.[1][2] It is the sodium salt formed from the esterification of lauric acid with lactic acid.[3][4] Its amphiphilic molecular structure, featuring a water-attracting (hydrophilic) lactylate head and an oil-attracting (lipophilic) lauroyl tail, allows it to position itself at the oil-water interface.[5] This reduces the interfacial tension between the two phases, enabling the formation of stable oil-in-water (O/W) emulsions.[1][6] Beyond emulsification, SLL is known for its moisturizing properties and its ability to improve the texture and feel of formulations.[4][7]

Q2: What is the optimal pH range for achieving maximum emulsification efficacy with SLL?

The optimal performance for SLL as an emulsifier is typically observed in a slightly acidic to neutral pH range. While it is considered stable across a range of pH levels, technical data suggests an optimal window between pH 5.0 and 7.0 .[7][8] Formulations intended for sensitive applications, such as baby care products, may target a pH of 4.5 to 6.0.[8] Operating within this window ensures the SLL molecule remains in its stable, ionized (anionic) form, which is crucial for its function at the oil-water interface.

Q3: What occurs if the formulation's pH is outside the optimal range (i.e., too acidic or too alkaline)?

Operating outside the optimal pH range can lead to the chemical degradation of SLL through hydrolysis, significantly compromising its emulsifying capabilities.[9]

  • In highly acidic conditions (pH < 4.5): The ester linkage in the SLL molecule is susceptible to acid-catalyzed hydrolysis. This process breaks the molecule down into its original components: lauric acid and lactic acid.[10][11] These degradation products lack the necessary amphiphilic structure to stabilize an emulsion, leading to instability.

  • In alkaline conditions (pH > 7.5): SLL can undergo base-catalyzed hydrolysis (saponification). Similar to acidic conditions, this breaks the ester bond and destroys the molecule's emulsifying properties, resulting in a loss of emulsion stability.

Q4: Can SLL be used in combination with other emulsifiers?

Yes, SLL often performs exceptionally well when used with a co-emulsifier. A common and effective pairing is with Sodium Stearoyl Lactylate (SSL).[3] Using SLL and SSL in equal parts can create robust and aesthetically pleasing emulsions.[3] This combination leverages synergistic interactions that can enhance overall emulsion stability.[6]

Troubleshooting Guide: Emulsion Instability

This section addresses common issues related to emulsion instability when using SLL.

Problem: My SLL-stabilized emulsion is showing signs of instability (e.g., creaming, coalescence, or complete phase separation).

Step 1: Verify Formulation pH The first and most critical step is to accurately measure the pH of your emulsion. The pH directly influences the stability of the SLL molecule.[12]

Step 2: Analyze the pH Reading and Take Corrective Action Based on the measured pH, follow the appropriate troubleshooting path below.

  • If pH is below 5.0: The acidic environment may be causing SLL to hydrolyze.

    • Corrective Action: Carefully adjust the pH upwards into the 5.0-7.0 range using a suitable alkalizing agent (e.g., a dilute solution of sodium hydroxide (B78521) or triethanolamine). Add the agent dropwise under constant stirring and monitor the pH in real-time.[12]

  • If pH is above 7.5: The alkaline environment may be degrading the SLL.

    • Corrective Action: Adjust the pH downwards into the optimal range using an acidifier (e.g., a dilute solution of citric acid or lactic acid). This is a common method for pH control in cosmetic and pharmaceutical formulations.[12]

  • If pH is within the optimal range (5.0-7.0): If the pH is correct, the instability may stem from other factors:

    • Incorrect SLL Concentration: The typical usage level for SLL is 3-5%.[3] Concentrations below this may not provide a sufficient interfacial film to prevent droplet coalescence. Consider incrementally increasing the concentration.

    • High Electrolyte Concentration: High levels of salts in the aqueous phase can disrupt the stability of the emulsion by shielding the electrostatic repulsion between the charged SLL headgroups, potentially leading to flocculation.[6]

    • Processing Temperature: Excessive heat can degrade SLL. It is recommended to keep the processing temperature at or below 76°C (170°F) to prevent potential degradation or darkening.[3]

Data Presentation

Table 1: Influence of pH on this compound (SLL) Stability and Emulsification Performance

pH RangeState of SLL MoleculeExpected Emulsification EfficacyObservations & Recommendations
< 4.5 Prone to Acid HydrolysisPoor / FailingHigh risk of emulsion breaking. SLL degrades into lauric and lactic acid.[10][11] Not recommended.
4.5 - 5.0 Partially StableModerateMay function, but at reduced efficacy. Provides an alpha-hydroxy acid benefit.[2] Close monitoring is required.
5.0 - 7.0 Stable Anionic Form Optimal Ideal range for creating stable, uniform oil-in-water emulsions. [8]
7.0 - 7.5 Partially StableModerateEfficacy may begin to decline as pH increases.
> 7.5 Prone to Alkaline HydrolysisPoor / FailingHigh risk of emulsion instability due to saponification. Not recommended.

Experimental Protocols

Protocol: Evaluating the Effect of pH on the Stability of an SLL-Stabilized O/W Emulsion

This protocol outlines a method to systematically assess how pH affects the physical stability of an emulsion formulated with SLL.

1. Objective: To determine the optimal pH for emulsion stability by measuring droplet size and observing physical changes over time in SLL-stabilized emulsions prepared at different pH values.

2. Materials & Instrumentation:

  • This compound (SLL)

  • Oil Phase (e.g., mineral oil, isopropyl myristate)

  • Deionized Water

  • pH adjustment agents (0.1M Citric Acid, 0.1M Sodium Hydroxide)

  • High-shear homogenizer

  • Calibrated pH meter

  • Dynamic Light Scattering (DLS) instrument for particle size analysis (e.g., Malvern Zetasizer).[13]

  • Glass vials/beakers

3. Methodology:

  • Preparation of Aqueous Phases:

    • Prepare five separate aqueous phases by dissolving SLL (e.g., 4% w/w) in deionized water.

    • Adjust the pH of each phase to target values of 4.0, 5.0, 6.0, 7.0, and 8.0, respectively, using the pH adjustment agents. Record the final pH of each solution.

  • Emulsification:

    • For each pH-adjusted aqueous phase, create a 100g batch of an oil-in-water emulsion (e.g., 20% oil phase, 76% aqueous phase, 4% SLL).

    • Heat both the oil and aqueous phases separately to 75°C.[3]

    • Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer for 5 minutes to form the emulsion.

    • Allow the emulsions to cool to room temperature while stirring gently.

  • Stability Assessment:

    • Initial (T=0) Analysis:

      • Visual Observation: Decant each emulsion into a clear, sealed glass vial. Photograph and record initial appearance, noting any immediate separation.

      • Droplet Size Analysis: Dilute a sample of each emulsion with its corresponding continuous phase (the pH-adjusted water) to a concentration suitable for DLS analysis.[13] Measure the Z-average droplet diameter and Polydispersity Index (PDI).[13]

    • Accelerated Aging:

      • Store the vials at controlled conditions (e.g., 40°C) and at room temperature.

      • Repeat the visual observation and droplet size analysis at set time points (e.g., T=24 hours, T=7 days, T=30 days).

  • Data Analysis:

    • Tabulate the Z-average diameter and PDI for each emulsion at each time point. A significant increase in droplet size over time indicates coalescence and instability.[13]

    • Qualitatively score the visual stability (e.g., 1=No change, 5=Complete phase separation).

    • Plot the change in droplet size versus time for each pH to identify the pH value that yields the most stable emulsion.

Mandatory Visualizations

cluster_input Formulation pH cluster_sll State of SLL Molecule cluster_emulsion Impact on Emulsion Efficacy pH_acid Acidic pH (< 5.0) sll_hydrolysis_acid Ester Hydrolysis pH_acid->sll_hydrolysis_acid pH_optimal Optimal pH (5.0 - 7.0) sll_stable Stable Anionic Form pH_optimal->sll_stable pH_alkaline Alkaline pH (> 7.0) sll_hydrolysis_alk Ester Hydrolysis (Saponification) pH_alkaline->sll_hydrolysis_alk emulsion_fail_acid Loss of Efficacy & Emulsion Instability sll_hydrolysis_acid->emulsion_fail_acid emulsion_stable Stable Emulsion & Effective Performance sll_stable->emulsion_stable emulsion_fail_alk Loss of Efficacy & Emulsion Instability sll_hydrolysis_alk->emulsion_fail_alk

Caption: Logical relationship between formulation pH, SLL molecular stability, and emulsification outcome.

start Emulsion Instability Observed check_ph Measure Formulation pH start->check_ph ph_low Action: Adjust pH Up (Target 5.0-7.0) with alkalizing agent check_ph->ph_low pH < 5.0 ph_ok pH is Optimal. Investigate other factors: - SLL Concentration - Electrolyte Content - Process Temperature check_ph->ph_ok pH is 5.0 - 7.0 ph_high Action: Adjust pH Down (Target 5.0-7.0) with acidifier (e.g., Citric Acid) check_ph->ph_high pH > 7.0

Caption: Troubleshooting workflow for addressing emulsion instability when using SLL.

References

Technical Support Center: Sodium Lauroyl Lactylate (SLL) Stability with Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and testing protocols for formulating with Sodium Lauroyl Lactylate (SLL) in the presence of electrolytes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (SLL) in a formulation?

A1: this compound is a versatile, naturally-derived anionic ingredient used primarily as an emulsifier for creating stable oil-in-water emulsions.[1][2] It also functions as a mild surfactant, cleansing agent, and moisturizer in a variety of personal care products.[1][3][4][5]

Q2: How do electrolytes generally affect formulations containing anionic surfactants like SLL?

A2: Electrolytes, or salts, can significantly impact the rheology and stability of formulations with anionic surfactants.[2] The added ions shield the electrostatic repulsion between the negatively charged head groups of the SLL molecules.[2][6] This allows the surfactant molecules to pack more closely, which can lead to changes in viscosity and micelle structure.[2] Electrolytes can also lower the critical micelle concentration (CMC) of anionic surfactants, facilitating micelle formation at lower concentrations.[2]

Q3: Why does my SLL-based cleansing formulation thicken significantly after adding sodium chloride (NaCl)?

A3: This phenomenon is known as "salt-thickening." In cleansers, lactylates can improve the salt-thickening response of the surfactant system.[3] The addition of salt reduces the repulsion between SLL's anionic headgroups, allowing smaller, spherical micelles to transition into larger, elongated worm-like micelles.[2] This change in micellar structure leads to a substantial increase in viscosity.

Q4: Can electrolytes cause my SLL-stabilized emulsion to break?

A4: Yes, while controlled amounts of electrolytes can improve stability, excessive concentrations can lead to destabilization. The stability of SLL emulsions is largely due to the formation of a protective liquid crystalline network around the oil droplets.[2] High concentrations of electrolytes can disrupt this network, altering the phase behavior of the surfactant system and causing the emulsion to break or separate.[2]

Q5: What is the typical pH range for formulating with SLL?

A5: this compound is generally stable and effective over a pH range of 4 to 9.[3] Significant deviations outside this range could potentially lead to hydrolysis and affect formulation stability.

Troubleshooting Guide

Issue 1: Unexpectedly High Viscosity or Gelling

  • Question: My formulation became a thick, unpourable gel after I added a salt. What happened and how can I fix it?

  • Answer: You have likely exceeded the optimal electrolyte concentration, causing an excessive salt-thickening response. The transition to a dense network of worm-like micelles has dramatically increased the viscosity.

    • Solution 1: Systematically reduce the concentration of the electrolyte in your formulation. Create several small test batches with incrementally lower salt levels to find the desired viscosity.

    • Solution 2: Consider the type of electrolyte. Monovalent ions (like Na+, K+) are generally better tolerated than divalent (Ca2+, Mg2+) or trivalent (Al3+) ions, which can more aggressively shield charges and may cause precipitation.

    • Solution 3: Introduce a co-surfactant or hydrotrope that can help disrupt the dense micellar packing and reduce viscosity.

Issue 2: Decrease in Viscosity or Emulsion Instability (Phase Separation)

  • Question: I added electrolytes, and my emulsion's viscosity dropped, or it separated into layers. Why?

  • Answer: This indicates a disruption of the stabilizing structures within your formulation.

    • Possible Cause A (Emulsions): The electrolyte concentration may be high enough to disrupt the lamellar liquid crystal network that SLL forms to stabilize the oil droplets, leading to coalescence and separation.[2]

    • Possible Cause B (Surfactant Systems): While uncommon, some complex surfactant blends can lose their salt sensitivity and decrease in viscosity when certain ingredients are introduced.[7]

    • Solution: Reduce the electrolyte concentration significantly or remove it. If some level of electrolyte is necessary, you may need to add a co-emulsifier (e.g., Glyceryl Stearate) or a thickener (e.g., Xanthan Gum, Cetearyl Alcohol) to enhance the structural integrity of the formulation.[8]

Troubleshooting Workflow

G start Start: Formulation Shows Instability issue Identify Primary Issue start->issue visc_high Excessive Viscosity / Gelling issue->visc_high Thickening visc_low Viscosity Drop / Thinning issue->visc_low Thinning phase_sep Phase Separation / Breaking issue->phase_sep Separation cause_wormlike Cause: Over-thickening due to worm-like micelle formation. visc_high->cause_wormlike cause_disrupt Cause: Disruption of stabilizing liquid crystal network. visc_low->cause_disrupt phase_sep->cause_disrupt sol_reduce_salt Solution: 1. Reduce electrolyte concentration. 2. Screen electrolyte type (monovalent). cause_wormlike->sol_reduce_salt sol_add_stabilizer Solution: 1. Reduce electrolyte concentration. 2. Add co-emulsifier or polymer thickener. cause_disrupt->sol_add_stabilizer

Caption: Troubleshooting flowchart for SLL stability issues.

Data Summary

While specific quantitative limits are highly formulation-dependent, the following table summarizes the general effects of adding electrolytes to SLL-based systems.

Property AffectedEffect of Monovalent Electrolytes (e.g., NaCl)Effect of Divalent/Trivalent Electrolytes (e.g., CaCl₂)Rationale & Remarks
Viscosity Increases significantly (salt-thickening) up to a certain point, then may decrease.Increases more dramatically at lower concentrations; higher risk of precipitation.Ions shield surfactant headgroup repulsion, promoting the formation of larger, viscosity-building worm-like micelles.[2]
Emulsion Stability Can improve at low levels; destabilizes at high levels.High risk of destabilization even at moderate concentrations.Electrolytes disrupt the lamellar liquid crystalline phase that SLL forms to stabilize oil droplets.[2]
Critical Micelle Conc. (CMC) Decreases.Decreases more significantly.Shielding of headgroup charges facilitates easier micelle formation at lower surfactant concentrations.[2]
Foam Properties Can enhance foam density and stability in cleansing systems.May negatively impact foam by precipitating the surfactant.Lactylates are known to improve the salt-thickening response and can act as foam boosters.[3]

Experimental Protocols

Protocol 1: Electrolyte Tolerance Screening for an SLL Emulsion

This protocol outlines a method to determine the tolerance of a this compound-stabilized oil-in-water (O/W) emulsion to a specific electrolyte.

1. Materials & Equipment:

  • Base O/W emulsion stabilized with SLL (without electrolytes).
  • Electrolyte stock solution (e.g., 20% w/w NaCl in deionized water).
  • Homogenizer/high-shear mixer.
  • Viscometer.
  • pH meter.
  • Microscope with slide and coverslip.
  • Beakers, graduated cylinders, magnetic stirrer, and stir bars.
  • Stability ovens/chambers (e.g., 4°C, 25°C, 45°C).

2. Procedure:

  • Prepare Base Emulsion: Prepare a sufficient quantity of your SLL-stabilized emulsion without any electrolytes. Ensure it is smooth and homogenous.
  • Initial Analysis: Measure and record the initial viscosity, pH, and microscopic appearance (observe oil droplet size and distribution) of the base emulsion.
  • Sample Preparation: Aliquot 100g of the base emulsion into several separate beakers.
  • Electrolyte Addition: While stirring gently, add the electrolyte stock solution to each beaker in increasing amounts to achieve final concentrations (e.g., 0.25%, 0.5%, 0.75%, 1.0%, 1.5%, 2.0% w/w). Also, maintain one sample as a control (0% electrolyte).
  • Homogenization: Briefly homogenize each sample for 1-2 minutes at low speed to ensure uniform distribution of the electrolyte.
  • Post-Addition Analysis (Time = 0): For each sample, immediately measure and record the viscosity and pH. Observe a sample under the microscope for any signs of droplet coalescence.
  • Stability Testing: Store all samples in sealed containers at various temperature conditions (e.g., 4°C, 25°C, 45°C).
  • Follow-up Analysis: At predetermined intervals (e.g., 24 hours, 1 week, 4 weeks, 12 weeks), visually inspect all samples for signs of instability (creaming, separation, precipitation). Re-measure viscosity and perform microscopic analysis to track changes over time.

3. Data Interpretation:

  • Plot viscosity vs. electrolyte concentration to identify the salt-thickening curve and the point at which viscosity begins to decrease.
  • Note the maximum electrolyte concentration that maintains a stable emulsion with no signs of phase separation or significant droplet size increase after the full stability testing period.

Experimental Workflow Diagram

G prep 1. Prepare Base SLL Emulsion initial 2. Initial Analysis (Viscosity, pH, Microscopy) prep->initial aliquot 3. Aliquot Base into Test Samples initial->aliquot add_salt 4. Add Incremental Levels of Electrolyte aliquot->add_salt analyze_t0 5. Analyze Samples (T=0) add_salt->analyze_t0 stability 6. Place in Stability Chambers (4°C, 25°C, 45°C) analyze_t0->stability analyze_final 7. Analyze at Intervals (24h, 1wk, 4wk, 12wk) stability->analyze_final end 8. Determine Max Stable Electrolyte Level analyze_final->end

Caption: Workflow for electrolyte tolerance screening.

Mechanism of Salt-Thickening

G cluster_0 Low Electrolyte Concentration cluster_1 High Electrolyte Concentration a1 a2 a3 a4 a5 process + NaCl (Charge Shielding) a4->process a6 a7 a8 label_spherical Spherical Micelles (Low Viscosity) b1 b2 b1->b2 b3 b2->b3 b4 b3->b4 b5 b4->b5 b6 b5->b6 b7 b6->b7 b8 b7->b8 b9 b8->b9 b10 b9->b10 b11 b10->b11 b12 b11->b12 label_wormlike Worm-like Micelles (High Viscosity)

Caption: Micellar transition causing salt-thickening.

References

Technical Support Center: Overcoming Foaming Issues with Sodium Lauroyl Lactylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Sodium Lauroyl Lactylate (SLL). This resource is designed for researchers, scientists, and drug development professionals to address and overcome challenges related to foaming during manufacturing and experimental procedures. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to assist in managing the unique foaming properties of SLL.

Introduction to this compound Foaming

This compound (SLL) is an anionic surfactant valued for its emulsifying, moisturizing, and cleansing properties.[1][2] A key characteristic of SLL is its ability to produce a dense, creamy, and stable foam, which is often a desirable attribute in personal care and pharmaceutical formulations.[3] However, this high foaming capacity can also present challenges in a manufacturing environment, leading to processing difficulties, inaccurate dosing, and potential batch inconsistencies. Understanding the factors that influence SLL's foaming behavior is crucial for effective foam control.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution foaming excessively?

A1: Excessive foaming in SLL solutions can be attributed to several factors:

  • High Concentration: As a strong foaming agent, higher concentrations of SLL will naturally lead to greater foam volume.[3]

  • Mechanical Agitation: High-shear mixing, rapid stirring, or vigorous pumping can introduce excessive air into the formulation, causing significant foaming.[4]

  • pH of the Formulation: The foaming ability of anionic surfactants like SLL can be influenced by the pH of the solution. Generally, anionic surfactants exhibit maximum foaming in the pH range of 7 to 10.[5]

  • Presence of Other Ingredients: Interactions with other components in your formulation, such as certain polymers or co-surfactants, can either enhance or suppress foaming.

Q2: At what concentration is this compound typically used?

A2: The typical usage level of this compound ranges from 0.5% to 5%.[6] In surfactant systems, it can be used at concentrations between 10% and 30%.[7]

Q3: What types of anti-foaming agents are compatible with this compound?

A3: For anionic surfactant systems like those containing SLL, several types of anti-foaming agents can be effective:

  • Silicone-based Defoamers: These are highly effective at low concentrations and work by reducing the surface tension of the foam bubbles, causing them to collapse. They are suitable for a wide range of pH and temperature conditions.[8][9]

  • Polymer-based Defoamers: These are often silicone-free and can be a good alternative where silicone is not desired. They function through incompatibility with the foaming system.[10]

  • Oil-based Defoamers: These can include mineral oils or vegetable oils and are effective in a variety of applications.

Q4: Can I control foaming without adding chemical anti-foaming agents?

A4: Yes, mechanical and procedural adjustments can significantly reduce foaming:

  • Optimize Agitation: Use low-shear mixing methods and ensure the mixing blades are kept below the surface of the liquid to avoid drawing in air.[4]

  • Control Temperature: Temperature can influence the viscosity of your formulation and the solubility of entrapped air. Gradual temperature changes can help minimize foam.

  • Vacuum Deaeration: Processing your formulation under a vacuum can effectively remove entrapped air and reduce foaming.

  • Acoustic Defoaming: High-intensity ultrasound can also be used to disrupt and break down foam.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common foaming issues with this compound.

Problem 1: Excessive and Persistent Foam During Mixing
Potential Cause Troubleshooting Steps
High-Shear Mixing 1. Reduce the agitation speed. 2. Use a low-shear mixer or an impeller designed to minimize air incorporation. 3. Ensure the mixing head is fully submerged in the liquid.[4]
High SLL Concentration 1. Evaluate if the SLL concentration can be optimized to a lower, effective level. 2. Consider a partial replacement of SLL with a lower-foaming surfactant.
Sub-optimal pH 1. Measure the pH of your formulation. Anionic surfactants often have a peak foaming range.[5] 2. Adjust the pH to a level where foaming is less pronounced, if compatible with your formulation's stability and efficacy.
Air Entrapment 1. If possible, mix the components under vacuum. 2. Allow the formulation to stand for a period to allow entrapped air to escape.
Problem 2: Foam Formation During Filling and Packaging
Potential Cause Troubleshooting Steps
Turbulence During Transfer 1. Reduce the pumping speed and use larger diameter piping to minimize turbulence. 2. Design the filling process to minimize the drop height of the product into the container.
Residual Foam from Manufacturing 1. Implement a deaeration step before filling. 2. Consider the addition of a small amount of a suitable anti-foaming agent.
Problem 3: Inconsistent Foaming Between Batches
Potential Cause Troubleshooting Steps
Variability in Raw Materials 1. Ensure consistent quality and specifications of your this compound and other ingredients. 2. Test incoming raw materials for foaming properties.
Inconsistent Processing Parameters 1. Standardize mixing speeds, times, and temperatures across all batches. 2. Ensure all operators are following the same manufacturing protocol.
pH Fluctuations 1. Calibrate pH meters regularly. 2. Monitor and record the pH of each batch at critical processing steps.

Data Presentation

Table 1: Effect of pH on Foam Volume in a Mixed Anionic Surfactant System *

pHInitial Foam Volume (mL)
5.5~115
7.0>118
8.5~119
10.0~116

*Data derived from a system containing Sodium Lauroyl Glycinate and this compound, among other surfactants. The total surfactant concentration was maintained at 0.5 wt% at 25°C. This data is illustrative of general trends for anionic surfactants.[11]

Table 2: General Effect of Formulation Variables on Foaming of Anionic Surfactants

ParameterEffect on Foam VolumeEffect on Foam Stability
Increasing Surfactant Concentration IncreasesIncreases up to a point, then may plateau
Increasing pH (in the 7-10 range) Generally IncreasesCan increase due to enhanced electrostatic repulsion
Addition of Electrolytes (e.g., NaCl) Can IncreaseCan Increase
Increasing Temperature Can Decrease (due to lower viscosity)Generally Decreases
Presence of Oils/Lipids DecreasesDecreases

Experimental Protocols

Protocol 1: Determination of Foam Volume (Ross-Miles Method)

Objective: To measure the initial foam height generated by a this compound solution.

Materials:

  • Ross-Miles foam apparatus (graduated, jacketed glass tube with a specified drop height)

  • Pipettes

  • Thermometer

  • This compound solution of known concentration

  • Distilled or deionized water

Methodology:

  • Prepare a solution of this compound at the desired concentration in distilled or deionized water.

  • Assemble the Ross-Miles apparatus and ensure it is clean and dry.

  • Pour 200 mL of the SLL solution into the bottom reservoir of the apparatus.

  • Pipette 50 mL of the same solution into the upper funnel.

  • Allow the solution in the jacketed tube to equilibrate to the desired temperature (e.g., 25°C).

  • Open the stopcock of the funnel to allow the 50 mL of solution to fall and impinge on the 200 mL of solution in the reservoir.

  • Immediately after all the solution has been added, measure the height of the foam in the graduated tube.

  • Record this as the initial foam height.

Protocol 2: Determination of Foam Stability

Objective: To measure the stability of the foam generated by a this compound solution over time.

Materials:

  • Graduated cylinder (e.g., 500 mL)

  • Stirrer or shaker

  • Timer

  • This compound solution of known concentration

Methodology:

  • Pour a defined volume (e.g., 100 mL) of the SLL solution into the graduated cylinder.

  • Agitate the solution vigorously for a set period (e.g., 1 minute) using a standardized method (e.g., inverting the cylinder a set number of times or using a mechanical shaker at a fixed speed).

  • Immediately after agitation, record the initial foam volume.

  • Start the timer and record the foam volume at regular intervals (e.g., 1, 5, 10, and 15 minutes).

  • Foam stability can be expressed as the time it takes for the foam volume to reduce to half of its initial volume (foam half-life) or as the percentage of foam volume remaining after a specific time.

Visualizations

Logical Flow for Troubleshooting Foaming Issues

Foaming_Troubleshooting start Excessive Foaming Observed process_check Is this happening during a specific process? start->process_check mixing Mixing/Agitation process_check->mixing Yes filling Filling/Packaging process_check->filling Yes formulation_check Review Formulation process_check->formulation_check No / General Issue high_shear High-Shear Mixing? mixing->high_shear turbulence High Turbulence? filling->turbulence reduce_shear Reduce Agitation Speed Use Low-Shear Impeller high_shear->reduce_shear Yes high_shear->formulation_check No concentration High SLL Concentration? formulation_check->concentration optimize_conc Optimize SLL Level Consider Co-Surfactant concentration->optimize_conc Yes ph_check Sub-optimal pH? concentration->ph_check No adjust_ph Adjust pH (if compatible) ph_check->adjust_ph Yes advanced_solutions Consider Advanced Solutions ph_check->advanced_solutions No reduce_turbulence Reduce Pump Speed Minimize Drop Height turbulence->reduce_turbulence Yes turbulence->advanced_solutions No deaeration Vacuum Deaeration advanced_solutions->deaeration antifam antifam advanced_solutions->antifam antifoam Add Anti-foaming Agent (e.g., Silicone-based)

Caption: A logical workflow for troubleshooting excessive foaming issues.

Experimental Workflow for Foam Analysis

Foam_Analysis_Workflow cluster_prep Sample Preparation cluster_foamability Foamability Test cluster_stability Foam Stability Test cluster_analysis Data Analysis prep Prepare SLL solution at desired concentration, pH, and temperature generate_foam Generate Foam (e.g., Ross-Miles or Shaking Method) prep->generate_foam measure_initial Measure Initial Foam Volume (V₀) generate_foam->measure_initial monitor_foam Monitor Foam Decay over Time (t) measure_initial->monitor_foam measure_decay Measure Foam Volume (Vt) at set intervals monitor_foam->measure_decay calculate_stability Calculate Foam Stability (e.g., Foam Half-Life or % Decay) measure_decay->calculate_stability

Caption: A typical experimental workflow for analyzing foam properties.

References

Technical Support Center: Enhancing Moisturization in Sodium Lauroyl Lactylate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the moisturizing properties of formulations containing Sodium Lauroyl Lactylate (SLL).

Frequently Asked Questions (FAQs)

Q1: What is this compound (SLL) and what are its primary functions in a moisturizing formulation?

A1: this compound (SLL) is a versatile, natural, and mild anionic surfactant and emulsifier.[1][2][3] In moisturizing formulations, its primary roles are:

  • Emulsifier: SLL effectively blends water and oil phases to create stable and uniform creams and lotions.[1][3][4]

  • Moisturizer: Due to its lauric acid component, SLL helps to lubricate the skin and strengthen the skin's natural barrier, which in turn helps the skin to retain water.[4] It forms a protective layer on the skin to prevent moisture loss.[3]

  • Mild Surfactant: In cleansing moisturizers, it gently removes dirt and oil without stripping the skin of its natural moisture, making it suitable for sensitive and dry skin types.[1][2][5]

  • Texture Enhancer: It contributes to a creamy and luxurious feel in formulations.[2]

Q2: What is the typical usage concentration for this compound in a moisturizing cream?

A2: The recommended concentration of SLL depends on its intended function in the formula. For moisturizing creams and lotions where it primarily acts as an emulsifier, a typical usage level is between 0.5% and 5%.[5][6]

Q3: Is this compound suitable for sensitive skin formulations?

A3: Yes, SLL is considered a mild ingredient with low irritation potential, making it well-suited for sensitive skin and baby care products.[4][5][7] However, as with any ingredient, it is always recommended to perform a patch test for individuals with known sensitivities, particularly to lactic acid.[4]

Q4: Can SLL be used as the sole emulsifier in a high-moisture formulation?

A4: While SLL is an effective emulsifier, for optimal stability in high-moisture or complex formulations, it is often recommended to be used in combination with co-emulsifiers.[8] This can enhance the long-term stability and texture of the final product.

Q5: How does this compound contribute to skin barrier function?

A5: The lauric acid component of SLL helps to fortify the skin's lipid barrier.[4] A healthy skin barrier is crucial for preventing transepidermal water loss (TEWL), which is the evaporation of water from the skin's surface. By strengthening the barrier, SLL helps to lock in moisture and keep the skin hydrated.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation of moisturizing products with this compound.

Issue 1: Formulation Instability (Phase Separation)

  • Question: My o/w emulsion formulated with this compound is showing signs of separation after a week. What could be the cause and how can I fix it?

  • Answer:

    • Potential Causes:

      • Inadequate Emulsifier Concentration: The concentration of SLL may be too low for the oil phase volume.

      • Lack of Co-emulsifier: SLL often performs best with a co-emulsifier to create a more robust and stable emulsion.

      • Incompatible Thickener: The chosen thickening agent may not be compatible with the anionic nature of SLL.

      • pH Drift: A significant shift in the formulation's pH can affect the stability of the emulsion. SLL is generally stable in a pH range of 5 to 7.

    • Solutions:

      • Optimize SLL Concentration: Gradually increase the concentration of SLL and observe the impact on stability.

      • Introduce a Co-emulsifier: Incorporate a co-emulsifier such as glyceryl stearate (B1226849) or cetearyl alcohol to enhance emulsion stability.

      • Select a Compatible Thickener: Natural gums like xanthan gum are generally compatible with SLL. If using carbomers, ensure the formulation's pH is appropriate for both the carbomer to swell and the SLL to remain stable.

      • Buffer the Formulation: Add a buffering agent to maintain a stable pH within the optimal range for SLL.

Issue 2: Sub-optimal Moisturizing Effect

  • Question: My formulation with this compound is not providing the desired level of skin hydration. How can I enhance its moisturizing properties?

  • Answer:

    • Potential Causes:

      • Insufficient Humectants: The formulation may lack sufficient water-attracting ingredients.

      • Lack of Occlusives: Without an occlusive agent, the moisture drawn by humectants can evaporate from the skin.

    • Solutions:

      • Incorporate Synergistic Humectants: Add humectants like glycerin or hyaluronic acid. These ingredients work in synergy with SLL to attract and bind water to the skin.

      • Add an Occlusive Agent: Include ingredients like shea butter or dimethicone to form a protective barrier on the skin's surface and reduce transepidermal water loss (TEWL).

      • Optimize Ingredient Concentrations: Refer to the data tables below for recommended concentration ranges to achieve enhanced moisturization.

Issue 3: Undesirable Viscosity or Texture

  • Question: The viscosity of my SLL-based cream is lower than expected, or the texture feels tacky. How can I improve this?

  • Answer:

    • Potential Causes:

      • Inadequate Thickener Concentration: The amount of thickening agent may be insufficient.

      • Incompatibility with Thickeners: SLL can sometimes interact with certain synthetic polymers, affecting their thickening efficiency.

      • High Concentration of Gums: An excess of certain gums can lead to a tacky skin feel.

    • Solutions:

      • Adjust Thickener Level: Gradually increase the concentration of your chosen thickener (e.g., xanthan gum, cetyl alcohol) until the desired viscosity is achieved.[8]

      • Combine Thickeners: A blend of a natural gum (like xanthan gum) and a fatty alcohol (like cetyl alcohol) can improve both viscosity and texture.

      • Optimize Humectant Ratio: If using high concentrations of glycerin, which can sometimes feel tacky, consider partially replacing it with other humectants like sodium PCA or propanediol.

Data Presentation

Table 1: Synergistic Effect of Humectants with 2% this compound on Skin Hydration

Humectant CombinationConcentrationMean Increase in Skin Hydration (Corneometry Units) after 4 hoursMean Reduction in TEWL (g/m²/h) after 4 hours
Glycerin5%+ 25%- 15%
Hyaluronic Acid (1% solution)10%+ 30%- 18%
Glycerin + Hyaluronic Acid (1% solution)3% + 5%+ 40%- 22%
Propanediol4%+ 22%- 12%

Note: These are illustrative values based on typical formulation outcomes. Actual results will vary depending on the complete formulation.

Experimental Protocols

Protocol 1: Evaluation of Skin Moisturization using Corneometry

  • Objective: To quantify the change in skin surface hydration after the application of a this compound formulation.

  • Methodology:

    • Subject Selection: Recruit a panel of subjects with self-perceived dry skin.

    • Acclimatization: Allow subjects to acclimatize to a controlled environment (20-22°C, 40-60% humidity) for at least 20 minutes.

    • Baseline Measurement: Take baseline skin hydration readings on designated test areas on the forearm using a Corneometer.

    • Product Application: Apply a standardized amount of the test formulation to the designated area. Leave an adjacent area untreated as a control.

    • Post-application Measurements: Record skin hydration measurements at specified time points (e.g., 1, 2, 4, 8, and 24 hours) after product application.

    • Data Analysis: Calculate the mean change in Corneometry units from baseline for both the treated and control sites.

Protocol 2: Assessment of Formulation Stability

  • Objective: To evaluate the physical stability of a this compound emulsion under accelerated conditions.

  • Methodology:

    • Sample Preparation: Prepare multiple samples of the final formulation in their intended packaging.

    • Accelerated Aging (Temperature Cycling):

      • Place samples in a cycling chamber.

      • Subject the samples to a minimum of three cycles of temperature changes, for example:

        • 24 hours at 40°C

        • 24 hours at 4°C

    • Centrifugation Test:

      • Place a sample of the emulsion in a centrifuge tube.

      • Centrifuge at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).

    • Evaluation: After each cycle and after centrifugation, visually inspect the samples for any signs of instability, such as:

      • Phase separation (creaming or sedimentation)

      • Changes in color or odor

      • Significant changes in viscosity

      • Crystal formation

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis subject_selection Subject Selection acclimatization Acclimatization subject_selection->acclimatization baseline Baseline Corneometry acclimatization->baseline application Product Application baseline->application post_application Post-Application Readings application->post_application data_analysis Data Analysis post_application->data_analysis

Corneometry Experimental Workflow

stability_testing_workflow cluster_accelerated Accelerated Aging cluster_mechanical Mechanical Stress start Formulation Sample temp_cycling Temperature Cycling (e.g., 4°C to 40°C) start->temp_cycling centrifugation Centrifugation (e.g., 3000 rpm) start->centrifugation evaluation Visual & Physical Evaluation (Separation, Color, Odor, Viscosity) temp_cycling->evaluation centrifugation->evaluation

Emulsion Stability Testing Workflow

logical_relationship sll This compound (SLL) skin_barrier Strengthened Skin Barrier sll->skin_barrier humectants Humectants (Glycerin, Hyaluronic Acid) water_attraction Increased Water Attraction & Binding humectants->water_attraction occlusives Occlusives (Shea Butter, Dimethicone) tewl_reduction Reduced Transepidermal Water Loss (TEWL) occlusives->tewl_reduction skin_barrier->tewl_reduction enhanced_hydration Enhanced Skin Hydration water_attraction->enhanced_hydration tewl_reduction->enhanced_hydration

Logical Path to Enhanced Moisturization

References

Technical Support Center: Sodium Lauroyl Lactylate Interactions with Common Cosmetic Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experimenting with Sodium Lauroyl Lactylate (SLL) in combination with common cosmetic preservatives.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound (SLL) and what are its primary functions in a cosmetic formulation?

This compound (SLL) is a versatile, naturally-derived anionic surfactant and emulsifier.[1][2] Its primary functions in cosmetic formulations include:

  • Emulsification: SLL is an effective oil-in-water emulsifier, creating stable and aesthetically pleasing creams and lotions.[2][3]

  • Surfactant: It acts as a mild cleansing agent, producing a creamy and stable foam, making it suitable for facial cleansers, shampoos, and body washes.[2][4]

  • Moisturizing: Due to its composition, SLL can also contribute to the moisturizing properties of a formulation.[2]

  • Thickening: It can act as a mild thickening agent in cosmetic formulations.[5]

SLL is known for its mildness and is often used in products designed for sensitive skin.[2] It is biodegradable and derived from renewable resources.[4]

Q2: Is this compound compatible with common cosmetic preservatives like phenoxyethanol (B1677644), parabens, and potassium sorbate (B1223678)?

Generally, this compound is considered compatible with a wide range of cosmetic ingredients, including common preservatives.[4][6] However, as an anionic surfactant and emulsifier, its presence can influence the efficacy and stability of the preservative system. Some key considerations include:

  • Phenoxyethanol: SLL and phenoxyethanol are often found together in commercially available products, suggesting good compatibility. The anionic nature of SLL is not known to directly inactivate phenoxyethanol.

  • Parabens: While parabens are becoming less common in "clean beauty" formulations, they are generally compatible with anionic surfactants. However, the overall formulation matrix, including the presence of other surfactants and emulsifiers, can impact their efficacy.

  • Potassium Sorbate: The effectiveness of potassium sorbate is highly pH-dependent, with optimal activity at a pH below 6.0.[7] Formulations containing SLL should be buffered accordingly to ensure the efficacy of potassium sorbate.

Q3: Can this compound impact the efficacy of preservatives?

Yes, SLL can influence preservative efficacy in several ways:

  • Partitioning: In oil-in-water emulsions, preservatives must be present in the water phase at a sufficient concentration to be effective against microbial growth. As an emulsifier, SLL is part of the interfacial film between the oil and water phases. This can potentially influence the partitioning of oil-soluble preservatives like some parabens and, to a lesser extent, phenoxyethanol, potentially reducing their concentration in the water phase.

  • Micelle Entrapment: Surfactants can form micelles that may entrap preservative molecules, reducing their availability to act against microorganisms in the aqueous phase.

  • Boosting Effect: Conversely, some lactylates have been suggested to have a "boosting effect" on conventional preservatives, potentially allowing for lower concentrations of traditional preservatives.[8] This could be due to SLL's own antimicrobial properties or its ability to increase the permeability of microbial cell membranes, making them more susceptible to the primary preservative.

  • pH Modification: SLL can influence the final pH of a formulation, which is a critical factor for pH-dependent preservatives like potassium sorbate.

Q4: Are there any known stability issues when combining SLL with these preservatives?

While there are no widely reported direct incompatibilities leading to immediate formulation breakdown, potential stability issues can arise:

  • Emulsion Stability: Changes in preservative systems can sometimes affect the delicate balance of an emulsion. It is crucial to monitor for signs of instability such as changes in viscosity, creaming, or phase separation over time and at various temperatures.

  • pH Shift: The stability of the entire formulation, including the preservative system, can be compromised if the pH shifts out of the optimal range during the product's shelf life.

  • Discoloration: Although not directly attributed to SLL-preservative interactions, some preservatives can cause discoloration over time, especially when exposed to light or interacting with other ingredients in the formulation.

Section 2: Troubleshooting Guides

This section addresses specific issues that may be encountered during formulation development.

Issue 1: Reduced Preservative Efficacy (Challenge Test Failure)

Symptoms:

  • The formulation fails to meet the microbial reduction criteria of a preservative efficacy test (e.g., USP <51> or ISO 11930).

  • Visible microbial growth (mold, bacteria) in stability samples.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Insufficient Preservative Concentration in Water Phase 1. Increase Preservative Level: Incrementally increase the concentration of the primary preservative within its permitted usage level. 2. Add a Water-Soluble Co-Preservative: Incorporate a secondary, water-soluble preservative to bolster the antimicrobial activity in the aqueous phase. 3. Optimize the Oil Phase: Consider reducing the oil phase volume if possible, which may allow for a higher concentration of the preservative in the water phase.
pH Out of Optimal Range for Preservative 1. Measure and Adjust pH: Verify that the final formulation pH is within the optimal range for the preservative used (e.g., < 6.0 for potassium sorbate).[7] 2. Use a Buffering System: Incorporate a suitable buffering agent (e.g., citrate (B86180) buffer) to maintain a stable pH throughout the product's shelf life.
Interaction with SLL or Other Excipients 1. Evaluate Preservative Boosters: Consider adding a preservative booster, such as caprylyl glycol or ethylhexylglycerin, which can enhance the efficacy of the primary preservative. 2. Chelating Agents: Add a chelating agent like Disodium EDTA or Sodium Phytate. These agents bind metal ions that can support microbial growth and can also weaken the cell walls of bacteria, making them more susceptible to preservatives.
High Bioburden from Raw Materials 1. Test Raw Materials: Conduct microbial limit testing on individual raw materials, including SLL and the water source, to ensure they are not introducing a high level of contamination. 2. Review Supplier Specifications: Ensure that the raw materials meet the required microbiological specifications.
Issue 2: Physical Instability of the Emulsion

Symptoms:

  • Phase separation (creaming or coalescence) of the oil and water phases.

  • Significant changes in viscosity (thinning or thickening) over time.

  • Appearance of oil droplets on the surface of the formulation.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Imbalanced Emulsifier System 1. Adjust SLL Concentration: Optimize the concentration of SLL. While it is an effective emulsifier, it may need to be combined with a co-emulsifier for robust stability. 2. Introduce a Co-emulsifier: Add a non-ionic or other suitable co-emulsifier (e.g., glyceryl stearate, cetearyl alcohol) to strengthen the interfacial film.
Inadequate Viscosity 1. Incorporate a Stabilizer/Thickener: Add a gum (e.g., xanthan gum) or a polymer (e.g., carbomer) to the water phase to increase viscosity and retard droplet movement.
pH Shift 1. Monitor and Buffer pH: As mentioned previously, a stable pH is crucial for emulsion stability. Ensure the pH remains in the target range throughout stability testing.
Processing Issues 1. Homogenization: Ensure adequate shear and homogenization time during the emulsification step to create a uniform and small droplet size distribution. 2. Cooling Rate: Control the cooling process, as too rapid or too slow cooling can impact the crystalline structure of the emulsion and its long-term stability.

Section 3: Data Presentation

Due to the proprietary nature of cosmetic formulations, publicly available quantitative data directly comparing preservative efficacy in the presence versus absence of this compound is scarce. The following tables are presented for illustrative purposes to guide researchers in structuring their own experimental data.

Table 1: Example Preservative Efficacy Test (Challenge Test) Results (Log Reduction)

This table illustrates how to present the results from a challenge test (based on USP <51> criteria) for a hypothetical O/W cream formulation.

Microorganism Formulation A (without SLL) Formulation B (with 2% SLL) USP <51> Criteria (Category 2)
S. aureus (Day 14)>3.0>3.0≥ 2 log reduction from initial count
S. aureus (Day 28)No IncreaseNo IncreaseNo increase from Day 14
P. aeruginosa (Day 14)>3.0>3.0≥ 2 log reduction from initial count
P. aeruginosa (Day 28)No IncreaseNo IncreaseNo increase from Day 14
E. coli (Day 14)>3.0>3.0≥ 2 log reduction from initial count
E. coli (Day 28)No IncreaseNo IncreaseNo increase from Day 14
C. albicans (Day 14)>2.0>2.0No increase from initial count
C. albicans (Day 28)No IncreaseNo IncreaseNo increase from Day 14
A. brasiliensis (Day 14)>1.0>1.0No increase from initial count
A. brasiliensis (Day 28)No IncreaseNo IncreaseNo increase from Day 14

Table 2: Example Stability Assessment of an O/W Cream

This table provides a template for recording stability data for a formulation containing SLL and a preservative system.

Parameter Initial 1 Month (40°C) 3 Months (40°C) 3 Months (Room Temp) Acceptance Criteria
Appearance White, glossy creamConformsConformsConformsNo change in color, no separation
pH 5.55.45.35.55.0 - 6.0
Viscosity (cps) 15,00014,50014,00014,800± 20% of initial value
Microbial Count <10 CFU/g<10 CFU/g<10 CFU/g<10 CFU/g<100 CFU/g

Section 4: Experimental Protocols

Protocol 1: Preservative Efficacy Testing (Challenge Test) - Based on USP <51>

This protocol outlines the general steps for conducting a preservative efficacy test.

Objective: To evaluate the effectiveness of a preservative system in a cosmetic formulation containing this compound.

Materials:

  • Test formulation in its final packaging.

  • Cultures of specified microorganisms (e.g., S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis).

  • Sterile saline solution.

  • Appropriate culture media (e.g., Tryptic Soy Agar (B569324), Sabouraud Dextrose Agar).

  • Sterile inoculation loops, pipettes, and dilution tubes.

  • Incubator set at 20-25°C.

Methodology:

  • Prepare Inoculum: Prepare standardized suspensions of each microorganism to a concentration of approximately 1 x 10⁸ CFU/mL.

  • Inoculate Product: Inoculate separate containers of the test formulation with a small volume (0.5% to 1.0% of the product weight) of each microbial suspension to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/g.

  • Determine Initial Count (Day 0): Immediately after inoculation, determine the concentration of viable microorganisms in each inoculated container.

  • Incubation: Store the inoculated containers at 20-25°C for 28 days.

  • Sampling and Plating: At specified intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container and perform serial dilutions. Plate the dilutions onto the appropriate agar medium.

  • Incubate Plates and Count Colonies: Incubate the plates under appropriate conditions and count the number of colonies to determine the CFU/g of the product at each time point.

  • Calculate Log Reduction: Compare the counts at each interval to the initial count and calculate the log reduction.

  • Evaluate Results: Compare the log reduction values to the acceptance criteria specified in the relevant standard (e.g., USP <51>).

Protocol 2: Accelerated Stability Testing

Objective: To assess the physical and chemical stability of a cosmetic formulation containing SLL and a preservative system under accelerated conditions.

Materials:

  • Test formulation in its final, sealed packaging.

  • Stability chambers set to various temperature and humidity conditions (e.g., 40°C/75% RH, 50°C).

  • Refrigerator (approx. 4°C) and freezer (approx. -10°C).

  • pH meter, viscometer, and microscope.

Methodology:

  • Initial Analysis (Time 0): Analyze the initial batch of the product for key parameters: appearance, color, odor, pH, viscosity, and microscopic evaluation of the emulsion structure.

  • Sample Storage: Place samples of the product in the different stability chambers, as well as at room temperature (as a control).

  • Freeze-Thaw Cycling: Subject a set of samples to several freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at room temperature) for 3-5 cycles.

  • Periodic Evaluation: At specified time points (e.g., 1 week, 1 month, 2 months, 3 months), remove samples from the stability chambers and allow them to equilibrate to room temperature.

  • Analysis: Analyze the samples for the same key parameters as in the initial analysis. Document any changes observed.

  • Packaging Compatibility: Inspect the packaging for any signs of interaction with the product, such as leakage, discoloration, or deformation.

  • Data Interpretation: Evaluate the data to predict the long-term stability and shelf life of the product. A common rule of thumb is that 3 months at 40°C is roughly equivalent to 24 months at room temperature.[9]

Section 5: Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_testing Testing Protocols cluster_analysis Data Analysis cluster_outcome Outcome Formulation_A Formulation A (Control - No SLL) Challenge_Test Preservative Efficacy Test (Challenge Test) Formulation_A->Challenge_Test Stability_Test Accelerated Stability Test Formulation_A->Stability_Test Formulation_B Formulation B (With SLL) Formulation_B->Challenge_Test Formulation_B->Stability_Test Microbial_Data Microbial Log Reduction Challenge_Test->Microbial_Data Physical_Data Physical Stability (pH, Viscosity) Stability_Test->Physical_Data Pass Pass Microbial_Data->Pass Meets Criteria Fail Fail Microbial_Data->Fail Does Not Meet Criteria Physical_Data->Pass Stable Physical_Data->Fail Unstable Fail->Formulation_B Reformulate

Caption: Experimental workflow for testing SLL and preservative interactions.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions cluster_retest Verification cluster_result Result Start Experiment Issue (e.g., Challenge Test Failure) Cause_pH Incorrect pH Start->Cause_pH Cause_Conc Insufficient Preservative Concentration Start->Cause_Conc Cause_Interaction Ingredient Interaction (e.g., with SLL) Start->Cause_Interaction Action_AdjustpH Adjust pH / Add Buffer Cause_pH->Action_AdjustpH Action_IncreaseConc Increase Preservative Concentration Cause_Conc->Action_IncreaseConc Action_Booster Add Preservative Booster or Chelating Agent Cause_Interaction->Action_Booster Action_Reformulate Reformulate Emulsifier System Cause_Interaction->Action_Reformulate Retest Re-run Challenge Test & Stability Test Action_AdjustpH->Retest Action_IncreaseConc->Retest Action_Booster->Retest Action_Reformulate->Retest Success Success Retest->Success Pass Failure Failure Retest->Failure Fail Failure->Start Re-evaluate

Caption: Logical troubleshooting guide for preservative issues in SLL formulations.

References

Technical Support Center: Long-Term Stability of Sodium Lauroyl Lactylate (SLL) Based Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the long-term stability testing of products containing Sodium Lauroyl Lactylate (SLL).

Frequently Asked Questions (FAQs)

Q1: What is this compound (SLL), and why is its stability important?

A1: this compound (SLL) is an anionic surfactant and emulsifier derived from natural and renewable resources, specifically lauric acid and lactic acid.[1][2] It is widely used in cosmetic and pharmaceutical formulations to create stable oil-in-water emulsions, improve texture, and provide a moisturizing effect.[2][3][4] Long-term stability testing is crucial to ensure that a product containing SLL maintains its physical, chemical, and microbiological integrity throughout its shelf life, guaranteeing safety and efficacy.[5]

Q2: What are the typical signs of instability in an SLL-based emulsion?

A2: Common indicators of instability in SLL-based emulsions include:

  • Phase Separation (Creaming): The separation of the oil and water phases, often visible as a layer of oil on the surface.[6] This is a primary sign of emulsion instability.

  • Changes in Viscosity: A significant increase or decrease in the thickness of the product over time can indicate structural changes in the emulsion.[7]

  • pH Shift: A drift in the pH of the formulation can suggest chemical degradation of ingredients, including the hydrolysis of SLL.[8]

  • Changes in Organoleptic Properties: Any noticeable alteration in the color, odor, or appearance of the product.[6] High temperatures, for instance, can lead to the caramelization or darkening of lactylates.

  • Crystal Growth: The formation of visible crystals within the product.

  • Variation in Particle Size: An increase in the average droplet size of the dispersed phase over time can be a precursor to phase separation.[9]

Q3: What are the main degradation pathways for SLL?

A3: The primary degradation pathway for SLL is hydrolysis of its ester bond.[10] This reaction is catalyzed by water and can be accelerated by enzymes in biological contexts, breaking down SLL into lauric acid and lactic acid.[10][11] This can lead to a decrease in pH and a potential change in the emulsifying properties of the formulation. High temperatures can also induce degradation, though the specific mechanisms and byproducts are complex.

Q4: What are the recommended storage conditions for long-term stability testing of SLL-based products?

A4: For long-term studies, it is recommended to store samples at controlled room temperature, typically 25°C with 60% relative humidity (RH).[5] Accelerated stability studies are often conducted at higher temperatures, such as 40°C or 45°C, to predict long-term stability in a shorter timeframe.[6][12] If a product remains stable for three months at 45°C, it is generally predicted to be stable at room temperature for two years.[6] It is also advisable to include freeze-thaw cycling to assess stability under fluctuating temperature conditions.[6][9]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Actions & Troubleshooting Steps
Phase Separation (Creaming or Coalescence) 1. Inadequate homogenization during manufacturing.2. Inappropriate concentration of SLL or co-emulsifiers.3. Droplet size of the dispersed phase is too large.4. Significant temperature fluctuations during storage.1. Review and optimize the homogenization process (speed, time).2. Conduct a formulation optimization study to determine the ideal concentration of SLL and any necessary co-emulsifiers.3. Perform particle size analysis to ensure a small and uniform droplet size distribution.4. Implement controlled temperature storage and conduct freeze-thaw cycle testing to assess robustness.[6][9]5. Perform a centrifugation test to accelerate the assessment of creaming potential.[6]
Significant Decrease in Viscosity 1. Breakdown of the emulsion structure.2. Hydrolysis of SLL, leading to a change in the interfacial film.3. Microbial contamination.1. Analyze the particle size distribution over time; an increase can lead to reduced viscosity.2. Measure the pH of the formulation; a significant drop may indicate hydrolysis. Consider adjusting the initial pH or using a buffer system.3. Conduct microbiological testing to rule out contamination.[5]
Unexpected Increase in Viscosity 1. Changes in the micellar structure of the surfactant system, potentially temperature-induced.[13]2. Interaction with other formulation components.3. Water evaporation from the product.1. Investigate the rheological properties of the formulation at different temperatures.[13]2. Evaluate the compatibility of all ingredients in the formulation.3. Assess the integrity of the product packaging to prevent moisture loss.
Discoloration (e.g., Yellowing or Darkening) 1. Exposure to high temperatures, leading to caramelization of lactylates.2. Oxidation of other ingredients in the formulation.3. Interaction with packaging materials.1. Avoid exposing the product to excessive heat during manufacturing and storage.2. Incorporate antioxidants into the formulation if oxidative degradation is suspected.3. Conduct compatibility testing with the chosen packaging materials.
Significant pH Drift (Decrease) 1. Hydrolysis of SLL into lauric acid and lactic acid.[10]2. Degradation of other acidic components.1. Quantify the levels of lauric acid and lactic acid using HPLC to confirm hydrolysis.2. Incorporate a suitable buffering system into the formulation to maintain a stable pH.3. Store the product at a lower temperature to slow down the hydrolysis rate.

Data Presentation

The following tables provide an example of how to structure quantitative data from a long-term stability study of an SLL-based cream.

Table 1: Physical Stability Parameters of an SLL-Based Cream

Time PointStorage ConditionAppearancepHViscosity (cP at 25°C)Particle Size (D50, µm)
Initial -White, homogenous cream6.515,0002.5
3 Months 25°C / 60% RHNo change6.414,8002.6
40°C / 75% RHNo change6.214,5002.8
6 Months 25°C / 60% RHNo change6.414,7502.6
40°C / 75% RHSlight yellowing5.914,2003.1
12 Months 25°C / 60% RHNo change6.314,7002.7

Table 2: Chemical Stability Parameters - Quantification of SLL and Degradation Products

Time PointStorage ConditionSLL Concentration (% of initial)Lauric Acid Concentration (µg/g)
Initial -100%< 10
3 Months 25°C / 60% RH99.5%15
40°C / 75% RH97.2%55
6 Months 25°C / 60% RH99.1%25
40°C / 75% RH94.5%110
12 Months 25°C / 60% RH98.2%40

Experimental Protocols

1. Protocol for Accelerated Stability Testing (Physical Assessment)

  • Objective: To assess the physical stability of an SLL-based emulsion under accelerated conditions.

  • Methodology:

    • Prepare three batches of the final formulation.

    • Divide samples from each batch into appropriate containers for storage at the following conditions:

      • 25°C / 60% RH (Control)

      • 40°C / 75% RH

      • Freeze-Thaw Cycling (-10°C for 24 hours, then 25°C for 24 hours; repeat for 3 cycles).[6]

    • At specified time points (e.g., initial, 1, 3, and 6 months), withdraw samples and allow them to equilibrate to room temperature.

    • Perform the following tests:

      • Organoleptic Evaluation: Visually inspect for color, odor, and signs of phase separation.

      • pH Measurement: Use a calibrated pH meter to measure the pH of the sample.

      • Viscosity Measurement: Use a viscometer with the appropriate spindle and speed to measure the viscosity.

      • Centrifugation Test: Centrifuge a sample at 3000 rpm for 30 minutes and observe for any separation.[6][14]

      • Particle Size Analysis: Determine the droplet size distribution using laser diffraction or microscopy.

2. HPLC Method for Quantification of SLL and Lauric Acid

  • Objective: To quantify the concentration of this compound and its primary degradation product, lauric acid, in a formulation.

  • Methodology:

    • Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV or Evaporative Light Scattering Detector (ELSD).[15][16][17]

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[15]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with a pH-adjusting acid (e.g., phosphoric acid to pH 2.75).[15]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.[15]

    • Sample Preparation:

      • Accurately weigh a known amount of the SLL-based product.

      • Extract the SLL and lauric acid using a suitable solvent (e.g., methanol (B129727) or a mixture of ethyl acetate (B1210297) and acidified water).[15]

      • Centrifuge the sample to remove any undissolved excipients.

      • Filter the supernatant through a 0.45 µm syringe filter before injection.

    • Quantification:

      • Prepare standard solutions of SLL and lauric acid of known concentrations.

      • Generate a calibration curve for each analyte.

      • Calculate the concentration of SLL and lauric acid in the sample based on the peak areas from the chromatogram.

Visualizations

Stability_Testing_Workflow cluster_planning 1. Planning & Preparation cluster_storage 2. Sample Storage cluster_testing 3. Analytical Testing at Time Points cluster_analysis 4. Data Analysis & Reporting Formulation Final Formulation Batches (n=3) RealTime Real-Time Storage (25°C / 60% RH) Formulation->RealTime Distribute Samples Accelerated Accelerated Storage (40°C / 75% RH) Formulation->Accelerated Distribute Samples Cycling Freeze-Thaw Cycling (-10°C to 25°C) Formulation->Cycling Distribute Samples Protocol Define Stability Protocol (Conditions, Time Points, Tests) Physical Physical Tests (pH, Viscosity, Appearance) RealTime->Physical Pull Samples at T0, T1, T2... Chemical Chemical Tests (HPLC for SLL & Degradants) RealTime->Chemical Pull Samples at T0, T1, T2... Micro Microbiological Tests (Challenge Test) RealTime->Micro Pull Samples at T0, T1, T2... Accelerated->Physical Pull Samples at T0, T1, T2... Accelerated->Chemical Pull Samples at T0, T1, T2... Accelerated->Micro Pull Samples at T0, T1, T2... Cycling->Physical Pull Samples at T0, T1, T2... Cycling->Chemical Pull Samples at T0, T1, T2... Cycling->Micro Pull Samples at T0, T1, T2... Data Data Compilation & Trend Analysis Physical->Data Chemical->Data Micro->Data Report Stability Report & Shelf-Life Determination Data->Report

Caption: Workflow for a long-term stability study.

SLL_Degradation_Pathway cluster_stress Stress Conditions SLL This compound (SLL) DegradationProducts Degradation Products SLL->DegradationProducts Hydrolysis H2O H₂O (Water) H2O->DegradationProducts LauricAcid Lauric Acid DegradationProducts->LauricAcid LacticAcid Lactic Acid DegradationProducts->LacticAcid Heat High Temperature Heat->DegradationProducts Accelerates pH Extreme pH pH->DegradationProducts Accelerates

Caption: Primary degradation pathway of SLL.

Troubleshooting_Phase_Separation cluster_investigation Initial Investigation cluster_actions Corrective Actions cluster_verification Verification Start Issue: Emulsion Phase Separation Observed Check1 1. Review Homogenization Process Start->Check1 Check2 2. Analyze Particle Size Distribution Start->Check2 Check3 3. Review Formulation (SLL & Co-emulsifier Levels) Start->Check3 Action1 Optimize Homogenization (Speed/Time) Check1->Action1 Action3 Re-formulate to achieve smaller particle size Check2->Action3 Action2 Increase Emulsifier Concentration or Add Stabilizer Check3->Action2 Verify Conduct Accelerated Stability Test on Modified Formulation Action1->Verify Action2->Verify Action3->Verify

Caption: Troubleshooting phase separation in SLL emulsions.

References

Validation & Comparative

A Comparative Analysis of Sodium Lauroyl Lactylate and Polysorbates in Microemulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Sodium Lauroyl Lactylate (SLL) and polysorbates, two classes of surfactants pivotal in the formulation of microemulsions. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance and characteristics of these emulsifiers to inform formulation decisions. The comparison is based on available experimental data and physicochemical properties.

Executive Summary

This compound and polysorbates are both effective emulsifiers capable of forming stable microemulsions, yet they exhibit distinct properties that make them suitable for different applications. Polysorbates, particularly Polysorbate 80, are well-characterized non-ionic surfactants extensively used in pharmaceuticals for their excellent solubilizing capacity and ability to form fine microemulsions.[1][2][3] this compound, an anionic surfactant derived from natural ingredients, is favored in the cosmetic and personal care industry for its mildness, moisturizing properties, and biodegradability.[4][5] While quantitative data on SLL's performance in microemulsions is less prevalent in publicly available literature, its physicochemical properties suggest it is a capable emulsifier for oil-in-water systems.

The selection between SLL and polysorbates will hinge on the specific requirements of the formulation, including the desired droplet size, the chemical nature of the oil and active pharmaceutical ingredient (API), regulatory acceptance for the intended route of administration, and considerations for mildness and natural origin.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of each surfactant is crucial for predicting their behavior in microemulsion systems.

PropertyThis compound (SLL)Polysorbate 80Polysorbate 20
INCI Name This compoundPolysorbate 80Polysorbate 20
Chemical Type AnionicNon-ionicNon-ionic
HLB Value 14.4[4][6]15.0[2][3][7][8]~16.7[2]
Critical Micelle Concentration (CMC) Not definitively found in searches, but likely higher than Polysorbate 80 due to its anionic nature.0.012 mM in pure water[1]~0.06 mM
Source Derived from lactic acid and lauric acid (from coconut or palm oil)[5][9]Derived from polyethoxylated sorbitan (B8754009) and oleic acidDerived from polyethoxylated sorbitan and lauric acid
Appearance Waxy solid at room temperature[10]Amber, viscous liquid[7]Yellow to orange oily liquid
Solubility Dispersible in water[11]Soluble in water and alcohol[7]Soluble in water, methanol, ethyl acetate, and toluene

Performance in Microemulsions: A Comparative Overview

While direct, side-by-side experimental comparisons in microemulsions are scarce, the following analysis is based on available data and established principles of colloid science.

Microemulsion Formation and Droplet Size

Polysorbate 80 is well-documented for its ability to form oil-in-water microemulsions with small droplet sizes, typically in the range of 10-100 nm.[12] The droplet size in Polysorbate 80-based microemulsions is influenced by the surfactant concentration, with an increase in surfactant concentration generally leading to a decrease in droplet size.[12][13]

Stability

The stability of a microemulsion is paramount for its shelf-life and performance. Polysorbates, while generally stable, can be susceptible to auto-oxidation and hydrolysis, which can be influenced by temperature, pH, and the presence of impurities like residual peroxides.[14][15][16][17][18] This degradation can impact the stability of the formulation and the integrity of the encapsulated active ingredient.[16]

This compound is reported to be stable over a range of pH levels and is considered a good stabilizer for emulsions.[4] Its biodegradability is also a notable feature.[4]

Experimental Protocols

The following are generalized experimental protocols for the preparation and characterization of microemulsions, based on common methodologies found in the literature.

Microemulsion Preparation: Phase Titration Method

The phase titration method is a widely used technique for preparing microemulsions and constructing pseudo-ternary phase diagrams to identify the microemulsion region.

Materials:

  • Oil phase (e.g., isopropyl myristate, oleic acid)

  • Aqueous phase (e.g., deionized water)

  • Surfactant (this compound or Polysorbate)

  • Co-surfactant (e.g., ethanol, propylene (B89431) glycol) - optional, but often used to increase the microemulsion region.

Procedure:

  • Prepare a series of mixtures of the oil phase and the surfactant (and co-surfactant, if used) at various weight ratios (e.g., 1:9, 2:8, ... 9:1) in glass vials.

  • Titrate each mixture with the aqueous phase dropwise, under constant stirring at a controlled temperature.

  • Observe the mixture for transparency. The transition from a turbid to a transparent, single-phase system indicates the formation of a microemulsion.

  • Record the amount of aqueous phase added at the point of transparency.

  • Plot the compositions on a pseudo-ternary phase diagram to delineate the microemulsion region.

G cluster_prep Microemulsion Preparation Workflow P1 Mix Oil and Surfactant/ Co-surfactant at Various Ratios P2 Titrate with Aqueous Phase P1->P2 P3 Observe for Transparency P2->P3 P4 Record Composition P3->P4 P5 Plot Pseudo-ternary Phase Diagram P4->P5 P6 Identify Microemulsion Region P5->P6

Caption: Workflow for microemulsion preparation via the phase titration method.

Characterization of Microemulsions

1. Droplet Size Analysis (Dynamic Light Scattering - DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter of the droplets in the microemulsion.

Procedure:

  • Dilute the microemulsion sample with the continuous phase (typically water for o/w microemulsions) to an appropriate concentration to avoid multiple scattering effects.

  • Place the diluted sample in a clean cuvette.

  • Measure the particle size distribution using a DLS instrument at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C).

  • Analyze the autocorrelation function to determine the average droplet size (Z-average) and the polydispersity index (PDI), which indicates the broadness of the size distribution.

G cluster_dls DLS Measurement Workflow D1 Dilute Microemulsion Sample D2 Place in Cuvette D1->D2 D3 Measure at Fixed Angle and Temperature D2->D3 D4 Analyze Autocorrelation Function D3->D4 D5 Determine Droplet Size and PDI D4->D5

Caption: Workflow for droplet size analysis using Dynamic Light Scattering (DLS).

2. Stability Studies

Stability testing is performed to evaluate the physical and chemical integrity of the microemulsion over time and under various stress conditions.

Procedure:

  • Thermodynamic Stability:

    • Centrifugation: Centrifuge the microemulsion samples at a high speed (e.g., 3500 rpm) for a specified time (e.g., 30 minutes) and observe for any signs of phase separation, creaming, or cracking.

    • Freeze-thaw cycles: Subject the samples to multiple cycles of freezing (e.g., -20°C for 48 hours) and thawing at room temperature. Observe for any changes in appearance or phase separation.

  • Long-term Stability:

    • Store the microemulsion samples in sealed containers at different temperatures (e.g., 4°C, 25°C, 40°C) and relative humidity conditions for an extended period (e.g., 3-6 months).

    • At predetermined time intervals, withdraw samples and analyze for changes in visual appearance, pH, viscosity, and droplet size.

Logical Relationship for Surfactant Selection

The choice between this compound and polysorbates for a microemulsion formulation involves a logical decision-making process based on several key factors.

G cluster_selection Surfactant Selection Logic Start Formulation Goal Req Define Requirements: - Route of Administration - Desired Droplet Size - API Properties - Mildness/Natural Origin Start->Req SLL Consider this compound Req->SLL Poly Consider Polysorbates Req->Poly SLL_Adv Advantages: - Mild, Moisturizing - Natural Origin - Biodegradable SLL->SLL_Adv SLL_Dis Disadvantages: - Less Quantitative Data - Anionic (Potential Incompatibilities) SLL->SLL_Dis Decision Select Surfactant SLL->Decision Poly_Adv Advantages: - Well-characterized - Excellent Solubilizer - Forms Fine Microemulsions Poly->Poly_Adv Poly_Dis Disadvantages: - Potential for Oxidation - Synthetic Origin Poly->Poly_Dis Poly->Decision

Caption: Decision-making flowchart for selecting between SLL and polysorbates.

Conclusion

Both this compound and polysorbates are valuable tools in the formulation of microemulsions. Polysorbates offer a wealth of historical data and a proven track record in pharmaceutical applications, particularly for achieving small droplet sizes and enhancing the solubility of poorly water-soluble drugs. This compound presents a compelling alternative, especially for topical and cosmetic applications where mildness, moisturization, and a "natural" profile are highly desired. The lack of extensive, publicly available quantitative data for SLL in microemulsions underscores the need for further research to fully elucidate its performance characteristics in these advanced delivery systems. Ultimately, the optimal choice of surfactant will be dictated by a thorough evaluation of the specific formulation goals and performance requirements.

References

A Comparative Guide to the Efficacy of Sodium Lauroyl Lactylate and Other Natural Emulsifiers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The selection of an appropriate emulsifier is a critical step in the formulation of stable and effective products across the pharmaceutical, cosmetic, and food industries. While synthetic surfactants have long been the standard, the growing demand for natural and biocompatible ingredients has shifted focus towards alternatives derived from natural sources. Sodium Lauroyl Lactylate (SLL) is a versatile, naturally-derived anionic surfactant and emulsifier valued for its performance and mildness.[1][2] This guide provides an objective comparison of SLL's efficacy against other common natural emulsifiers—Soy Lecithin, Saponin, and Gum Arabic—supported by experimental data and standardized evaluation protocols.

Comparative Efficacy of Natural Emulsifiers

The performance of an emulsifier is determined by its ability to reduce interfacial tension, create fine and uniform droplets, and maintain emulsion stability over time. The following table summarizes key performance indicators for this compound and selected natural alternatives.

ParameterThis compound (SLL)Soy LecithinSaponin (from Quillaja Bark)Gum Arabic (Acacia Gum)
Type / Origin Anionic surfactant derived from lauric acid (from coconut/palm oil) and lactic acid.[1][3]Phospholipid mixture, typically extracted from soybeans.[4]Non-ionic surfactant, a glycoside extracted from plants like the Quillaja tree.[5]Complex polysaccharide (hydrocolloid) extracted from the Acacia tree.[6]
HLB Value ~14.4[7][8]4-9 (depending on grade)1-7 (range for various saponins)[9]~8-11
Emulsion Type Oil-in-Water (O/W)[10]Primarily O/W, but can stabilize W/O.[11]Oil-in-Water (O/W)[5]Oil-in-Water (O/W)[6]
Particle Size Effective in creating fine emulsions. Tracking particle size over time is a key stability metric.[12]Can produce stable emulsions with consistent particle size over several hours.[11]Capable of forming highly stable nanoemulsions with average particle sizes around 20 nm.[5]Can create stable emulsions, though particle size may be larger compared to protein emulsifiers.[13]
Zeta Potential As an anionic surfactant, it contributes to a negative charge, enhancing stability through electrostatic repulsion.Imparts a negative charge to droplets, contributing to good stability.Induces a strong negative surface potential (below -40 mV), leading to highly stable emulsions.[5]Confers a negative charge, but stability can be highly dependent on pH and ionic strength.[14]
Emulsion Stability High; creates stable emulsions across a wide range of pH levels and is compatible with many oils.[7]Good; demonstrates high stabilizing ability for O/W emulsions within the first 9 hours of production.[11]Very high; particularly for nanoemulsions, showing stability for over 30 days.[5]Good, often superior to modified starches.[6] However, stability can be negatively impacted by factors like high salt concentration.[14]
Key Properties Mild, moisturizing, foam-boosting, and possesses antimicrobial properties.[7][15]Good biocompatibility; may impact MRI relaxation times.[16]Excellent foaming agent with high surface activity.[9]Also functions as a stabilizer and thickener; can form a bi-layer with proteins to enhance stability.[13]

Experimental Protocols

Objective evaluation of emulsifier efficacy relies on standardized experimental methods. Below are detailed protocols for key analytical tests used to characterize and compare emulsion properties.

Emulsion Preparation (High-Shear Homogenization)

This protocol describes a standard method for producing an oil-in-water (O/W) emulsion.

  • Aqueous Phase Preparation: The emulsifier (e.g., this compound, Soy Lecithin) is dissolved in deionized water at a specified concentration (e.g., 1% w/v).[4]

  • Oil Phase Preparation: The oil phase (e.g., medium-chain triglycerides, mineral oil) is prepared separately.

  • Emulsification: The oil phase is gradually added to the aqueous phase under continuous high-shear homogenization using a rotor-stator homogenizer (e.g., at 10,000 rpm for 10 minutes). A common oil-to-water ratio is 20:80.[4]

  • Cooling: The freshly prepared emulsion is allowed to cool to room temperature (e.g., 25°C) before analysis.

Emulsion Stability Assessment

Emulsion stability is the ability to resist changes in physicochemical properties over time.[17]

  • Creaming Index Measurement:

    • Place a known volume of the emulsion in a sealed, graduated cylinder.

    • Store at a specific temperature (e.g., 25°C) for a set period (e.g., 24 hours).[4]

    • Measure the height of the serum (separated aqueous) layer at the bottom.

    • Calculate the Creaming Index (CI) as: CI (%) = (Height of Serum Layer / Total Height of Emulsion) x 100. A lower CI indicates greater stability.[17]

  • Accelerated Aging Tests:

    • Centrifugation: Centrifuge the emulsion (e.g., 3000 rpm for 3 minutes) to accelerate gravitational separation. Measure any separated phases.[18]

    • Freeze-Thaw Cycling: Subject the emulsion to repeated cycles of freezing (e.g., -15°C) and thawing (e.g., 45°C). Good formulations can typically withstand at least three cycles without significant phase separation, oil syneresis, or changes in texture.[12]

Particle Size and Zeta Potential Analysis

Droplet size, distribution, and surface charge are critical predictors of emulsion stability.[19][20]

  • Instrumentation: Use a Dynamic Light Scattering (DLS) instrument for particle size analysis and Electrophoretic Light Scattering (ELS) for zeta potential.[19]

  • Sample Preparation: Dilute the emulsion in the continuous phase (the same water used for preparation) to avoid altering the emulsion structure.[21]

  • Measurement:

    • Place the diluted sample into the instrument's cuvette.

    • For particle size, the DLS instrument measures the fluctuations in scattered laser light caused by the Brownian motion of droplets to determine their hydrodynamic diameter.[22]

    • For zeta potential, the ELS instrument applies an electric field and measures the velocity of the charged droplets, which is used to calculate their surface charge.[23]

    • Perform measurements immediately after preparation and at set time intervals (e.g., 24 hours, 7 days) to track changes. An increase in particle size suggests instability via coalescence.[12]

Interfacial Tension (IFT) and Contact Angle Measurement

These measurements provide insight into the fundamental ability of a surfactant to modify surfaces and interfaces.

  • Interfacial Tension:

    • Use a drop profile analysis tensiometer. This technique measures the shape of a pendant drop of one liquid (e.g., oil) in another (e.g., surfactant solution) and calculates the IFT based on the drop's geometry.[23] A greater reduction in IFT signifies a more efficient surfactant.[24][25]

  • Contact Angle (Wettability):

    • Use an optical tensiometer for a sessile drop measurement.[26]

    • Place a droplet of the emulsifier solution onto a solid, non-polar surface (representing the "oil" phase).

    • A high-resolution camera captures the drop's profile.

    • Software calculates the angle formed between the liquid-solid interface and the liquid-vapor interface. A smaller contact angle (<90°) indicates higher wettability and a greater affinity of the emulsifier for the interface.[27][28]

Visualized Workflows and Relationships

To clarify the experimental process and the theoretical underpinnings of emulsion stability, the following diagrams are provided.

G cluster_prep Phase 1: Emulsion Preparation cluster_analysis Phase 2: Physicochemical Analysis cluster_stability Phase 3: Stability Testing (Time-Dependent) cluster_eval Phase 4: Efficacy Evaluation p1 Aqueous Phase (Water + Emulsifier) p3 High-Shear Homogenization p1->p3 p2 Oil Phase p2->p3 p4 Cooling to Ambient Temp p3->p4 a1 Particle Size Analysis (DLS) p4->a1 a2 Zeta Potential (ELS) p4->a2 a3 Interfacial Tension (Tensiometry) p4->a3 a4 Contact Angle (Wettability) p4->a4 s1 Creaming Index (Gravitational Separation) p4->s1 s2 Accelerated Aging (Centrifugation, Freeze-Thaw) p4->s2 s3 Particle Size Monitoring (Over Time) p4->s3 e1 Comparative Assessment a1->e1 s1->e1 s3->e1

Caption: Workflow for the comparative analysis of emulsifier efficacy.

G cluster_factors Key Stabilizing Factors cluster_stability cluster_destability Destabilization Mechanisms f1 Small Droplet Size stab EMULSION STABILITY f1->stab d1 Creaming / Sedimentation f1->d1 reduces rate d4 Ostwald Ripening f1->d4 inhibits f2 High Zeta Potential (Electrostatic Repulsion) f2->stab d2 Flocculation (Aggregation) f2->d2 prevents f3 Low Interfacial Tension f3->stab f4 Strong Interfacial Film f4->stab d3 Coalescence (Droplet Merging) f4->d3 prevents stab->d1 stab->d2 stab->d3 stab->d4

Caption: Key factors influencing overall emulsion stability.

Conclusion

This compound stands out as a high-performance, naturally-derived emulsifier, particularly for O/W systems, offering the combined benefits of effective stabilization, mildness, and desirable sensory properties.[7] Its high HLB value makes it an excellent choice for creating fine, stable emulsions.[8] In comparison, Soy Lecithin and Gum Arabic are effective natural options, though their performance can be more sensitive to formulation parameters like pH and ionic strength.[11][14] Saponins are particularly noteworthy for their ability to create highly stable nanoemulsions, making them suitable for advanced delivery systems.[5] The ultimate selection of an emulsifier will depend on the specific requirements of the formulation, including desired droplet size, long-term stability needs, and compatibility with other ingredients. The experimental protocols outlined in this guide provide a robust framework for making an evidence-based selection.

References

A Comparative Analysis of the Antimicrobial Efficacy of Sodium Lauroyl Lactylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial performance of Sodium Lauroyl Lactylate (SLL) against other common preservatives. The information is supported by available experimental data and detailed methodologies to assist in the evaluation of this naturally-derived antimicrobial agent.

This compound (SLL) is a versatile, naturally-derived ingredient utilized in the cosmetic and food industries as an emulsifier, surfactant, and moisturizer.[1] Beyond these primary functions, SLL and its derivatives, such as Sodium Caproyl/Lauroyl Lactylate, exhibit notable antimicrobial properties, positioning them as potential alternatives to traditional synthetic preservatives.[2][3] This guide delves into the antimicrobial activity of SLL, offering a comparative perspective against established preservatives and detailing the experimental protocols for its evaluation.

Comparative Antimicrobial Performance

The antimicrobial efficacy of a preservative is commonly quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the substance that prevents visible growth of a microorganism. While comprehensive, directly comparative MIC data for SLL against a wide spectrum of microorganisms is limited in publicly available literature, existing studies and patents provide insights into its activity.

The antimicrobial action of SLL is largely attributed to its lauric acid component, a fatty acid known for its ability to disrupt the cell membranes of microorganisms.[4] This mechanism of action is particularly effective against certain bacteria and fungi. For instance, lactylates with 12- and 14-carbon fatty acid chains have demonstrated potent inhibition of E. coli and C. perfringens.[4]

For a practical comparison, the following table summarizes available quantitative data for a blend containing Sodium Caproyl/Lauroyl Lactylate and provides context with typical MIC ranges for common preservative systems like parabens and phenoxyethanol (B1677644). It is important to note that the efficacy of these preservatives can be influenced by formulation pH, the presence of other ingredients, and the specific microbial strains tested.

Table 1: Comparative Antimicrobial Activity (MIC)

Antimicrobial AgentStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Candida albicans (Yeast)Aspergillus brasiliensis (Mold)
Sodium Caproyl/Lauroyl Lactylate & 1,2-Hexanediol Blend No visible growthNo visible growthNo visible growthNo visible growthNo visible growth
Parabens (Methyl, Propyl) 400 - 1000 µg/mL400 - 1000 µg/mL1000 - 4000 µg/mL100 - 800 µg/mL100 - 800 µg/mL
Phenoxyethanol 2500 - 5000 µg/mL2500 - 5000 µg/mL2500 - 5000 µg/mL1250 - 2500 µg/mL1250 - 2500 µg/mL

Mechanism of Action: Membrane Disruption

The primary antimicrobial mechanism of this compound is the disruption of the microbial cell membrane. This action is facilitated by the lipophilic nature of the lauric acid component, which allows it to intercalate into the lipid bilayer of the cell membrane. This process leads to a loss of membrane integrity, increased permeability, and subsequent leakage of essential intracellular components, ultimately resulting in cell death.

Mechanism of Action: SLL Membrane Disruption SLL Sodium Lauroyl Lactylate (SLL) Membrane Microbial Cell Membrane SLL->Membrane Interaction Intercalation Intercalation of Lauric Acid Tail Membrane->Intercalation Disruption Membrane Disruption Intercalation->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

Caption: SLL's antimicrobial mechanism of action.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key antimicrobial tests are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a commonly used technique.

Experimental Workflow for MIC Assay

Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Antimicrobial Prepare serial dilutions of SLL Inoculate Inoculate dilutions with microorganism Antimicrobial->Inoculate Inoculum Prepare standardized microbial inoculum Inoculum->Inoculate Incubate Incubate at optimal growth conditions Inoculate->Incubate Observe Observe for visible growth (turbidity) Incubate->Observe Determine Determine MIC (lowest concentration with no growth) Observe->Determine

Caption: A typical workflow for an MIC assay.

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Preparation of Inoculum: Culture the test microorganism on an appropriate agar (B569324) medium. Prepare a suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism in broth without antimicrobial) and a negative control (broth only). Incubate the plate at an appropriate temperature (e.g., 35-37°C for bacteria, 28-30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Time-Kill Kinetics Assay

The time-kill assay provides information on the rate at which an antimicrobial agent kills a microorganism over time.

Protocol:

  • Preparation: Prepare flasks containing a suitable broth with the antimicrobial agent at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Also, prepare a growth control flask without the antimicrobial agent.

  • Inoculation: Inoculate each flask with a standardized suspension of the test microorganism to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Sampling and Plating: Incubate the flasks at the appropriate temperature with agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Enumeration: Perform serial dilutions of the collected aliquots in a neutralizing broth to inactivate the antimicrobial agent. Plate the dilutions onto an appropriate agar medium.

  • Data Analysis: After incubation of the plates, count the number of colonies (CFU/mL) for each time point and concentration. Plot the log₁₀ CFU/mL against time for each concentration to generate time-kill curves. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.[6]

Conclusion

This compound and its derivatives present a promising, naturally-derived option for antimicrobial preservation in cosmetic and personal care formulations. Their mechanism of action, centered on membrane disruption, provides broad-spectrum potential. However, for a comprehensive validation of its antimicrobial activity, further studies generating specific MIC and time-kill kinetic data against a wider range of relevant microorganisms are necessary. The provided experimental protocols offer a standardized framework for researchers and drug development professionals to conduct such evaluations and make informed decisions on the suitability of SLL as a preservative in their formulations.

References

A Comparative Analysis of the Skin Irritation Potential of Sodium Lauroyl Lactylate Versus Synthetic Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the skin irritation potential of Sodium Lauroyl Lactylate (SLL), a naturally-derived surfactant, with common synthetic surfactants such as Sodium Lauryl Sulfate (SLS) and Sodium Laureth Sulfate (SLES). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of experimental data and methodologies to inform formulation decisions.

This compound is recognized for its mildness and is often positioned as a gentle alternative to traditional synthetic surfactants.[1] Its moisturizing properties are attributed to the presence of lauric and lactic acids in its structure.[2] In contrast, synthetic surfactants like SLS are known for their potential to cause skin irritation, which can manifest as erythema, dryness, and disruption of the skin barrier.[3]

Comparative Analysis of Irritation Potential

The irritation potential of surfactants is evaluated through a variety of in vitro and in vivo methods. Key assays include the Zein test, which measures protein denaturation, the Red Blood Cell (RBC) lysis assay for membrane damage, and in vivo measurements of Transepidermal Water Loss (TEWL) to assess skin barrier integrity.

While direct comparative studies providing quantitative data for SLL alongside SLS and SLES in the same battery of tests are limited, a compilation of data from various sources allows for an informed comparison. It is important to note that variations in experimental protocols between studies necessitate a cautious interpretation of these compiled results.

Table 1: Comparative Irritation Potential of Surfactants

ParameterThis compound (SLL)Sodium Lauryl Sulfate (SLS)Sodium Laureth Sulfate (SLES)
Zein Score (mg Zein/mL solution) Data not available; generally considered low~20-25[4]~15-20[4]
Red Blood Cell (RBC) Lysis Data not available; expected to be lowHigh potential for hemolysis[5][6]Lower potential than SLS[7]
Transepidermal Water Loss (TEWL) Not reported; expected to have minimal impactSignificant increase (e.g., from ~5 to ~42 g/m²/h after 24h patch)[3]Less impact than SLS
In Vivo Irritation (Rabbit Skin) Non-irritating at 10%[8][9][10]Can induce moderate to intense erythema[2]Milder than SLS
Human Patch Test Generally well-tolerated[1]Can cause irritation, especially with prolonged contact[2]Better tolerated than SLS

Experimental Protocols

A brief overview of the methodologies for the key experiments cited is provided below.

Zein Test

The Zein test is an in vitro method used to assess the irritation potential of surfactants by measuring their ability to denature protein. Zein, a corn protein insoluble in water, is used as a proxy for skin keratin.

  • A standardized solution of the test surfactant is prepared.

  • A pre-weighed amount of Zein powder is added to the surfactant solution and mixed for a specified period (e.g., 60 minutes).

  • The mixture is then filtered to separate the undissolved Zein.

  • The undissolved Zein is dried and weighed.

  • The amount of dissolved Zein is calculated, which correlates with the irritation potential of the surfactant. A higher amount of dissolved Zein indicates a greater potential for skin irritation.[11]

Red Blood Cell (RBC) Lysis Assay

This in vitro assay evaluates the potential of a substance to damage cell membranes by measuring the lysis of red blood cells (hemolysis).

  • A suspension of red blood cells is prepared.

  • The RBC suspension is incubated with various concentrations of the surfactant solution for a defined period.

  • After incubation, the samples are centrifuged to pellet intact RBCs.

  • The supernatant is collected, and the amount of released hemoglobin is measured spectrophotometrically.

  • The percentage of hemolysis is calculated relative to a positive control (100% lysis) and a negative control (no lysis).[5][12][13]

Transepidermal Water Loss (TEWL) Measurement

TEWL is a non-invasive in vivo method to quantify the integrity of the skin barrier function. An increase in TEWL indicates damage to the stratum corneum.

  • A baseline TEWL measurement is taken from a defined area of the skin (e.g., the volar forearm) using a specialized probe (evaporimeter).

  • The test surfactant is applied to the skin, often under an occlusive patch, for a specified duration.

  • After the exposure period, the patch is removed, and TEWL is measured at set time intervals to assess the extent of barrier disruption and the rate of recovery.[3][14][15]

Signaling Pathways in Surfactant-Induced Skin Irritation

Surfactant-induced skin irritation is a complex biological process involving the disruption of the skin barrier and the activation of an inflammatory cascade. The process can be summarized as follows:

  • Barrier Disruption: Surfactants, particularly harsh ones like SLS, interact with the lipids and proteins in the stratum corneum, leading to its disorganization and increased permeability.

  • Keratinocyte Activation: The compromised barrier allows the surfactant to penetrate deeper into the epidermis and interact with keratinocytes.

  • Cytokine Release: This interaction triggers the release of pro-inflammatory cytokines from keratinocytes, primarily Interleukin-1 alpha (IL-1α) and Tumor Necrosis Factor-alpha (TNF-α).

  • Inflammatory Cascade: These primary cytokines initiate a signaling cascade, leading to the production of other inflammatory mediators, including other interleukins (e.g., IL-6, IL-8) and chemokines.

  • Clinical Manifestations: This cascade results in the clinical signs of irritation, such as vasodilation (erythema), increased vascular permeability (edema), and the recruitment of immune cells to the site of exposure.

G Surfactant Surfactant (e.g., SLS) SC Stratum Corneum Surfactant->SC Barrier Skin Barrier Disruption (Lipid & Protein Damage) SC->Barrier Interaction Keratinocytes Keratinocytes Barrier->Keratinocytes Increased Permeability Cytokines Release of Pro-inflammatory Cytokines (IL-1α, TNF-α) Keratinocytes->Cytokines Activation Cascade Inflammatory Cascade (IL-6, IL-8, Chemokines) Cytokines->Cascade Signaling Inflammation Clinical Inflammation (Erythema, Edema) Cascade->Inflammation Recruitment of Immune Cells G start Start: Select Surfactant in_vitro In Vitro Screening start->in_vitro zein Zein Test (Protein Denaturation) in_vitro->zein rbc RBC Lysis Assay (Membrane Damage) in_vitro->rbc in_vivo In Vivo Testing (Human Volunteers) zein->in_vivo rbc->in_vivo patch Patch Testing (Erythema, Edema) in_vivo->patch tewl TEWL Measurement (Barrier Function) in_vivo->tewl data_analysis Data Analysis & Comparison patch->data_analysis tewl->data_analysis conclusion Conclusion: Irritation Potential Profile data_analysis->conclusion G SLL This compound SLES Sodium Laureth Sulfate SLL->SLES Milder Than SLS Sodium Lauryl Sulfate SLES->SLS Milder Than

References

In-Vitro Drug Release from Sodium Lauroyl Lactylate Carriers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium lauroyl lactylate (SLL) is a versatile anionic surfactant and emulsifier recognized for its moisturizing and skin-conditioning properties, making it an attractive candidate as a drug delivery vehicle in topical formulations.[1][2] Its ability to form stable emulsions and potentially enhance the penetration of active pharmaceutical ingredients (APIs) into the skin presents a compelling case for its use in dermatological and transdermal drug delivery systems.[1][2] This guide provides a comparative analysis of in-vitro drug release from various carrier systems for commonly used topical drugs, offering a benchmark for evaluating the potential performance of SLL-based carriers. While direct in-vitro release data for drugs from SLL carriers is not extensively available in published literature, this guide synthesizes data from alternative carriers such as creams, gels, and solid lipid nanoparticles (SLNs) to provide a valuable reference for formulation scientists.

Comparative In-Vitro Release Data

The following tables summarize the in-vitro release of several common topical drugs from various carrier systems. This data can be used to compare the release profiles of existing formulations and to set performance targets for novel SLL-based formulations.

Table 1: In-Vitro Release of Clotrimazole from Various Carriers

Carrier TypeDrug ConcentrationMembraneReceptor MediumTime (hours)Cumulative Release (%)Reference
Solid Lipid Nanoparticles (SLN)1% (m/m)Cellulose (B213188) acetateNot specified6< 25[3][4]
Solid Lipid Nanoparticles (SLN)1% (m/m)Cellulose acetateNot specified24< 30[3][4]
Commercial Cream (Canesten®)1% (m/m)Cellulose acetateNot specified6> 48[3][4]
Commercial Cream (Canesten®)1% (m/m)Cellulose acetateNot specified24> 50[3][4]
Commercial Cream (Fungizid-ratiopharm®)1% (m/m)Cellulose acetateNot specified6> 48[3][4]
Commercial Cream (Fungizid-ratiopharm®)1% (m/m)Cellulose acetateNot specified24> 50[3][4]
Mucoadhesive Vaginal Film25%Not specifiedSimulated vaginal fluid with 0.5% sodium dodecyl sulfate8~100[5]
Marketed Vaginal OvulesNot specifiedNot specifiedSimulated vaginal fluid with 0.5% sodium dodecyl sulfate0.5100[5]

Table 2: In-Vitro Release of Hydrocortisone (B1673445) from Various Carriers

Carrier TypeDrug ConcentrationMembraneReceptor MediumTime (hours)Release Rate (µg/cm²/√h)Reference
1% Cream (Reference)1%Synthetic30% AlcoholNot specifiedNot specified (used as baseline)[6]
Liquisolid CompactsNot specifiedNot specifiedNot specifiedNot specifiedSignificantly higher than directly compressed tablets[7]
1% HCA Cream (Reference)1%SyntheticEthanol/Water (55/45 v/v)6Not specified (used as baseline)[8]
0.5% HCA Cream0.5%SyntheticEthanol/Water (55/45 v/v)6Lower than 1% cream[8]
1.5% HCA Cream1.5%SyntheticEthanol/Water (55/45 v/v)6Higher than 1% cream[8]

Table 3: In-Vitro Release of Ketoconazole from Various Carriers

Carrier TypeDrug ConcentrationMembraneReceptor MediumTime (hours)Cumulative Release (%)Reference
Solid Dispersions with Pluronic F127100 mgNot specifiedPhosphate buffer (pH 6.8)336-68[9]
Solid Dispersions with PVP K-30100 mgNot specifiedPhosphate buffer (pH 6.8)336-68[9]
Physical Mixture100 mgNot specifiedPhosphate buffer (pH 6.8)312-14[9]
Pure Drug100 mgNot specifiedPhosphate buffer (pH 6.8)3< 12[9]
Solid Lipid Nanoparticles (SLNs)2% (w/v)Not specifiedNot specifiedNot specifiedSlow and sustained[2][10]

Table 4: In-Vitro Release of Miconazole (B906) from Various Carriers

Carrier TypeDrug ConcentrationMembraneReceptor MediumTime (hours)Cumulative Release (%)Reference
In-situ Ocular Gel (Sodium Alginate 1.5%)Not specifiedNot specifiedNot specified7Prolonged release[11]
In-situ Ocular Gel (Sodium Alginate 1.5% + HPMC E5 1%)Not specifiedNot specifiedNot specified12Significantly prolonged release[11]
Pure Drug SolutionNot specifiedNot specifiedNot specified2~100[11]
Polymeric Nanocapsules (PNCs)Not specifiedDialysisPhosphate-buffered saline (pH 7.4)Not specifiedProlonged release vs. solution[12]
Lipid Nanocapsules (LNCs)Not specifiedDialysisPhosphate-buffered saline (pH 7.4)Not specifiedProlonged release vs. solution[12]

Table 5: In-Vitro Release of Dexamethasone (B1670325) from Various Carriers

Carrier TypeDrug ConcentrationMembraneReceptor MediumTime (hours)Release ProfileReference
Solid Lipid Nanoparticles (SLNs)Not specifiedNot specifiedNot specified> 144Sustained release[13]
PLGA MicrospheresNot specifiedNot specifiedNot specified~2160 (3 months)Sustained release[14]
Mixed Nanomicellar Formulation1 mg/mLNot specifiedpH 7.4 buffer> 100Sustained release[15]
Ethanolic Solution1 mg/mLNot specifiedpH 7.4 buffer4Complete release[15]
Nanosuspension0.1%PES or CE dialysisMcIlvaine buffer pH 7.4/ethanol (80/20)13Not specified (method development)[16]

Experimental Protocols

A detailed and robust experimental protocol is crucial for obtaining reliable and reproducible in-vitro release data. The following protocol is a generalized methodology based on common practices for topical formulations and can be adapted for testing drug release from SLL-based carriers.

Objective: To determine the in-vitro release rate of an active pharmaceutical ingredient (API) from a semi-solid dosage form using a vertical diffusion cell (Franz cell) apparatus.

Materials and Apparatus:

  • Vertical Diffusion Cells (Franz Cells)

  • Synthetic membrane (e.g., polysulfone, cellulose acetate, or Strat-M®)

  • Receptor medium (selected based on API solubility to maintain sink conditions)

  • Formulation containing the API and SLL carrier

  • High-Performance Liquid Chromatography (HPLC) system or a suitable analytical instrument for API quantification

  • Water bath with circulator

  • Magnetic stirrers and stir bars

  • Syringes and needles for sampling

  • Volumetric flasks and other standard laboratory glassware

Procedure:

  • Membrane Preparation:

    • Cut the synthetic membrane to the appropriate size to fit the Franz cell.

    • Soak the membrane in the receptor medium for a predetermined time (e.g., 30 minutes) to ensure it is fully wetted and equilibrated.

  • Franz Cell Assembly:

    • Fill the receptor chamber of the Franz cell with a known volume of pre-warmed (typically 32°C ± 0.5°C) and de-gassed receptor medium. Ensure no air bubbles are trapped beneath the membrane.

    • Place a magnetic stir bar in the receptor chamber.

    • Mount the prepared membrane onto the Franz cell, separating the donor and receptor chambers.

    • Clamp the donor and receptor chambers together securely.

    • Place the assembled Franz cells in a water bath maintained at 32°C ± 0.5°C and start the magnetic stirrers at a constant speed (e.g., 600 rpm).

  • Sample Application:

    • Accurately weigh a specified amount of the SLL-based formulation (e.g., 300 mg) and apply it uniformly onto the surface of the membrane in the donor chamber.

  • Sampling:

    • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, and 24 hours), withdraw a specific volume of the receptor medium (e.g., 200 µL) from the sampling arm of the receptor chamber.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume and ensure sink conditions.

  • Sample Analysis:

    • Analyze the collected samples for the concentration of the API using a validated HPLC method or other suitable analytical technique.

  • Data Analysis:

    • Calculate the cumulative amount of API released per unit area of the membrane (µg/cm²) at each time point.

    • Plot the cumulative amount of API released per unit area against the square root of time.

    • The slope of the linear portion of the plot represents the release rate (µg/cm²/√h).

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the in-vitro release testing process.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation Prepare SLL-based Formulation Application Apply Formulation to Membrane Formulation->Application Receptor Prepare and De-gas Receptor Medium Assembly Assemble and Equilibrate Franz Diffusion Cell Receptor->Assembly Membrane Cut and Equilibrate Synthetic Membrane Membrane->Assembly Assembly->Application Sampling Collect Samples at Predetermined Intervals Application->Sampling HPLC Quantify API Concentration (e.g., HPLC) Sampling->HPLC Calculation Calculate Cumulative Release and Release Rate HPLC->Calculation Plotting Plot Release Profile Calculation->Plotting

Caption: General workflow for in-vitro release testing of topical formulations.

FranzCellSetup cluster_cell Franz Diffusion Cell cluster_environment Controlled Environment Donor Donor Chamber (Formulation Applied) Membrane Synthetic Membrane Donor->Membrane Receptor Receptor Chamber (Receptor Medium + Stir Bar) Membrane->Receptor SamplingPort Sampling Port Receptor->SamplingPort Stirrer Magnetic Stirrer Receptor->Stirrer WaterBath Water Bath (32°C)

Caption: Schematic of a Franz diffusion cell setup for in-vitro release studies.

References

Performance of Sodium Lauroyl Lactylate in Sulfate-Free Surfactant Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating demand for milder personal care and therapeutic formulations has propelled the use of sulfate-free surfactants. Among these, Sodium Lauroyl Lactylate (SLL) has emerged as a versatile and gentle alternative. This guide provides an objective comparison of SLL's performance against other common sulfate-free surfactants, supported by experimental data and detailed protocols to aid in formulation development and research.

Executive Summary

This compound is an anionic surfactant derived from the esterification of lauric acid and lactic acid.[1] It is recognized for its mildness, moisturizing properties, and ability to produce a creamy, stable foam.[1] This guide benchmarks the performance of SLL against key sulfate-free surfactants—Sodium Cocoyl Isethionate, Cocamidopropyl Betaine, and Decyl Glucoside—across critical performance metrics: foam characteristics, viscosity, and skin mildness. While direct comparative quantitative data under identical conditions is limited in publicly available literature, this guide synthesizes available information to provide a comprehensive overview.

Comparative Performance Data

The following tables summarize the performance characteristics of this compound in comparison to other widely used sulfate-free surfactants. Data has been compiled from various sources, and direct comparisons should be made with caution due to potential variations in test conditions.

SurfactantTypeFoam Volume (Initial)Foam StabilityObservations
This compound (SLL) AnionicModerate to HighGood to ExcellentProduces a dense, creamy lather.[1]
Sodium Cocoyl Isethionate (SCI) AnionicHighGoodKnown for its luxurious, stable foam.[2]
Cocamidopropyl Betaine (CAPB) AmphotericHigh (Foam Booster)Moderate to GoodOften used as a co-surfactant to enhance foam.[3][4]
Decyl Glucoside Non-ionicModerateModerateProduces a less dense, but stable foam; known for its exceptional mildness.[5]

Table 1: Comparative Foam Performance of Sulfate-Free Surfactants.

SurfactantViscosity Building PropertiesResponse to Salt (NaCl)Observations
This compound (SLL) Does not significantly increase viscosity.Does not respond to salt for thickening.[6]Requires a separate thickening agent.
Sodium Cocoyl Isethionate (SCI) LowCan be thickened with salt in combination with other surfactants.Often requires polymeric thickeners.
Cocamidopropyl Betaine (CAPB) GoodEffective at building viscosity with salt in anionic systems.[4]Widely used for viscosity control.
Decyl Glucoside LowDoes not respond to salt for thickening.Formulations typically require a gelling agent.

Table 2: Comparative Viscosity and Thickening Properties.

SurfactantSkin Mildness (TEWL, Erythema)Key Characteristics
This compound (SLL) Generally considered mild with low irritation potential.[1]Known for its moisturizing and skin-conditioning properties.[1]
Sodium Cocoyl Isethionate (SCI) Very mild, with low impact on skin barrier function.Gentle cleanser suitable for sensitive skin.
Cocamidopropyl Betaine (CAPB) Mild, often used to reduce the irritation of anionic surfactants.[7]Good skin compatibility.
Decyl Glucoside Exceptionally mild, often used in baby products.Minimal disruption to the skin barrier.[8]

Table 3: Comparative Skin Mildness.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of surfactant performance. The following are standard protocols for key experiments.

Foam Performance Assessment: The Ross-Miles Method (ASTM D1173)

The Ross-Miles method is a standardized test for evaluating the foaming characteristics of surfactants.[9]

Objective: To measure the initial foam height and the stability of the foam over time.

Apparatus:

  • Ross-Miles foam apparatus (graduated glass column with a reservoir and orifice)

  • Thermally controlled water bath

Procedure:

  • Prepare a solution of the surfactant at a specified concentration (e.g., 1% w/v) in deionized water.

  • Bring the solution to a controlled temperature (e.g., 49°C).[10]

  • Pour 50 mL of the surfactant solution into the main column of the Ross-Miles apparatus.

  • Add 200 mL of the same solution to the reservoir.

  • Open the orifice to allow the solution from the reservoir to fall into the main column, generating foam.

  • Once the reservoir is empty, immediately measure the initial foam height.

  • Record the foam height again at specified intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[9]

Viscosity Measurement: Rotational Viscometry

A Brookfield-type rotational viscometer is commonly used to determine the viscosity of surfactant solutions.[5][11]

Objective: To measure the resistance of the surfactant solution to flow.

Apparatus:

  • Brookfield rotational viscometer with a set of spindles

  • Beaker

  • Temperature-controlled water bath

Procedure:

  • Prepare the surfactant solution at the desired concentration and temperature (e.g., 25°C).[5]

  • Pour the solution into a beaker of appropriate size.

  • Select a spindle and rotational speed appropriate for the expected viscosity of the sample.

  • Immerse the spindle into the solution up to the marked immersion point.

  • Turn on the viscometer and allow the reading to stabilize.

  • Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).[11]

Skin Irritation Potential: Transepidermal Water Loss (TEWL) and Erythema Assessment

In vivo patch testing is a common method to evaluate the skin irritation potential of surfactants.[12]

Objective: To quantify changes in skin barrier function (TEWL) and skin redness (erythema) after exposure to a surfactant.

Apparatus:

  • Tewameter for TEWL measurement

  • Chromameter or Mexameter for erythema measurement

  • Occlusive patches

Procedure:

  • Select a test panel of human volunteers with healthy skin.

  • Measure baseline TEWL and erythema on the volar forearm of each subject.

  • Apply an occlusive patch containing a standardized concentration of the surfactant solution (e.g., 1% w/v) to a defined area of the skin.

  • Remove the patch after a specified duration (e.g., 24 hours).

  • Measure TEWL and erythema at predetermined time points after patch removal (e.g., 1, 24, and 48 hours) to assess the level of irritation and the recovery process.

Mandatory Visualizations

Experimental Workflow for Surfactant Performance Evaluation

G cluster_prep Sample Preparation cluster_tests Performance Testing cluster_analysis Data Analysis & Comparison SLL This compound Foam Foam Test (Ross-Miles) SLL->Foam Viscosity Viscosity Test (Brookfield) SLL->Viscosity Mildness Skin Mildness (TEWL/Erythema) SLL->Mildness SCI Sodium Cocoyl Isethionate SCI->Foam SCI->Viscosity SCI->Mildness CAPB Cocamidopropyl Betaine CAPB->Foam CAPB->Viscosity CAPB->Mildness DG Decyl Glucoside DG->Foam DG->Viscosity DG->Mildness Tables Comparative Data Tables Foam->Tables Viscosity->Tables Mildness->Tables Guide Publish Comparison Guide Tables->Guide

Caption: Workflow for the comparative evaluation of sulfate-free surfactants.

Signaling Pathway of Surfactant-Induced Skin Irritation

G cluster_exposure Initial Exposure cluster_interaction Cellular Interaction cluster_response Inflammatory Response Surfactant Anionic Surfactant Monomers SC Stratum Corneum Surfactant->SC Penetration Keratinocyte Keratinocytes SC->Keratinocyte Lipid Lipid Bilayer Disruption Keratinocyte->Lipid Protein Protein Denaturation Keratinocyte->Protein Cytokine Release of Pro-inflammatory Cytokines (e.g., IL-1α, TNF-α) Lipid->Cytokine Protein->Cytokine Inflammation Inflammation & Erythema Cytokine->Inflammation Barrier Increased TEWL Cytokine->Barrier

Caption: Simplified signaling pathway of surfactant-induced skin irritation.

Conclusion

This compound stands as a compelling ingredient in the formulation of sulfate-free systems, offering a favorable balance of mildness, moisturization, and foam quality. While it may require the inclusion of a thickening agent to achieve desired viscosity, its gentle nature makes it particularly suitable for products aimed at sensitive skin. The choice of surfactant will ultimately depend on the specific performance requirements of the final formulation. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers and formulators to make informed decisions in the development of next-generation sulfate-free products.

References

A Comparative Spectroscopic Guide to Sodium Lauroyl Lactylate and its Hydrolytic Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of sodium lauroyl lactylate (SLL), a widely used anionic surfactant, with its hydrolytic products, lauric acid and lactic acid. Additionally, a comparative analysis with a common alternative surfactant, sodium lauryl sulfate (B86663) (SDS), is presented. The information herein is intended to support research, quality control, and formulation development by providing key analytical data and methodologies.

Introduction

This compound (SLL) is a versatile emulsifier and surfactant valued for its mildness and moisturizing properties, making it a popular ingredient in the food, cosmetic, and pharmaceutical industries.[1] It is synthesized from the esterification of lauric acid with lactic acid, followed by neutralization with a sodium source.[1] Under certain conditions, such as in acidic or basic environments, SLL can undergo hydrolysis, breaking down into its constituent molecules: lauric acid and lactic acid.[2] Understanding the spectroscopic signatures of SLL and its potential hydrolytic byproducts is crucial for product stability testing, quality assurance, and formulation analysis.

This guide presents a comparative analysis of SLL and its hydrolytic products using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). For context, a comparison with the widely used anionic surfactant, sodium lauryl sulfate (SDS), is also included.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound, its hydrolytic products, and sodium lauryl sulfate.

Table 1: ¹H NMR Spectroscopic Data

CompoundFunctional GroupChemical Shift (δ, ppm)Multiplicity
This compound (SLL) Terminal CH₃ (lauroyl)~0.8-0.9Triplet
Methylene chain (-(CH₂)ₙ-)~1.2-1.6Multiplet
CH₂ adjacent to C=O~2.3Triplet
CH₃ (lactyl)~1.4-1.5Doublet
CH (lactyl)~4.0-5.1Multiplet
Lauric Acid Terminal CH₃0.88Triplet
Methylene chain (-(CH₂)₈-)1.27Multiplet
CH₂ adjacent to CH₂COOH1.63Quintet
CH₂ adjacent to COOH2.35Triplet
COOH~11-12Singlet (broad)
Lactic Acid CH₃1.32Doublet
CH4.10Quartet
OH (hydroxyl)VariableSinglet (broad)
OH (carboxyl)VariableSinglet (broad)
Sodium Lauryl Sulfate (SDS) Terminal CH₃~0.9Triplet
Methylene chain (-(CH₂)₁₀-)~1.3Multiplet
CH₂ adjacent to OSO₃⁻~4.0Triplet

Note: Chemical shifts can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

CompoundCarbon EnvironmentChemical Shift (δ, ppm)
This compound (SLL) C=O (ester and carboxylate)~170-180
CH (lactyl)~66-72
CH₂ (lauroyl chain)~22-34
CH₃ (lactyl)~20
CH₃ (lauroyl)~14
Lauric Acid COOH180.7
CH₂ adjacent to COOH34.1
Methylene chain22.7-31.9
Terminal CH₃14.1
Lactic Acid COOH185.3
CH71.2
CH₃22.8
Sodium Lauryl Sulfate (SDS) CH₂ adjacent to OSO₃⁻~68
Methylene chain~22-32
Terminal CH₃~14

Note: Chemical shifts can vary depending on the solvent and concentration.

Table 3: FTIR Spectroscopic Data (Characteristic Peaks)

CompoundFunctional GroupWavenumber (cm⁻¹)
This compound (SLL) O-H stretch (if hydrated)~3300-3500 (broad)
C-H stretch (aliphatic)~2850-2960
C=O stretch (ester)~1735-1750
C=O stretch (carboxylate)~1550-1610
C-O stretch~1100-1250
Lauric Acid O-H stretch (carboxylic acid dimer)~2500-3300 (very broad)
C-H stretch (aliphatic)2853, 2924
C=O stretch1702
C-O stretch / O-H bend1292, 931
Lactic Acid O-H stretch (hydroxyl and carboxyl)~3000-3500 (broad)
C-H stretch~2980-2990
C=O stretch~1720-1735
Sodium Lauryl Sulfate (SDS) C-H stretch (aliphatic)2843-2910
S=O stretch (sulfate)~1210-1245 (asymmetric), ~1080 (symmetric)

Table 4: Mass Spectrometry Data

CompoundIonization Mode[M-H]⁻ or [M+Na]⁺ (m/z)Key Fragments (m/z)
This compound (SLL) ESI-343.2 (C₁₈H₃₁O₆⁻)Expected fragments from loss of lactyl units and cleavage of the lauroyl chain.
Lauric Acid ESI-199.2[M-H-CO₂]⁻ (decarboxylation)
Lactic Acid ESI-89.0[M-H-CO₂]⁻ (decarboxylation)
Sodium Lauryl Sulfate (SDS) ESI-265.1 (C₁₂H₂₅O₄S⁻)80 ([SO₃]⁻), 97 ([HSO₄]⁻)[3]

Experimental Protocols

This protocol describes a general procedure for the acid-catalyzed hydrolysis of SLL.

  • Preparation of SLL Solution: Prepare a solution of this compound in a suitable solvent mixture (e.g., water/ethanol) in a round-bottom flask.

  • Acidification: Add a dilute strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to the SLL solution to act as a catalyst.[4]

  • Reflux: Heat the mixture to reflux for a specified period to facilitate the hydrolysis reaction. The reaction progress can be monitored by taking aliquots at different time intervals.[4]

  • Extraction: After cooling, the hydrolytic products (lauric acid and lactic acid) can be extracted from the aqueous solution using an appropriate organic solvent (e.g., diethyl ether).

  • Analysis: The extracted products can be analyzed using the spectroscopic techniques described below to confirm their identity.

  • Sample Preparation: Dissolve a small amount of the sample (SLL, lauric acid, lactic acid, or SDS) in a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube.[5] The choice of solvent will depend on the solubility of the analyte.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.[6]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required.

  • Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.[5]

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the peaks in both ¹H and ¹³C NMR spectra based on known chemical shifts and coupling patterns.[7][8]

  • Sample Preparation: For solid samples, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a drop can be placed on the ATR crystal.[9]

  • Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrument-related absorptions.

  • Sample Spectrum: Place the sample on the ATR crystal, ensuring good contact, and record the sample spectrum.[9]

  • Data Analysis: Identify the characteristic absorption bands and compare them with reference spectra or known functional group frequencies.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.[10]

  • Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Data Acquisition: Acquire mass spectra in both positive and negative ion modes to identify the molecular ion and its adducts.

  • Tandem MS (MS/MS): To obtain structural information, perform tandem mass spectrometry by selecting the molecular ion and fragmenting it in a collision cell to generate a product ion spectrum.[11]

  • Data Analysis: Analyze the fragmentation pattern to elucidate the structure of the molecule.[12]

Visualizations

Hydrolysis_of_SLL SLL This compound Lauric_Acid Lauric Acid SLL->Lauric_Acid Hydrolysis Lactic_Acid Lactic Acid SLL->Lactic_Acid Hydrolysis H2O Water (H₂O) H_plus Acid Catalyst (H⁺) H_plus->SLL catalyzes

Caption: Acid-catalyzed hydrolysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample cluster_hydrolysis Hydrolysis cluster_analysis Spectroscopic Analysis SLL This compound Hydrolysis Acid-Catalyzed Hydrolysis SLL->Hydrolysis NMR NMR (¹H, ¹³C) SLL->NMR FTIR FTIR SLL->FTIR MS Mass Spec (ESI-MS/MS) SLL->MS Products Lauric Acid + Lactic Acid Hydrolysis->Products Products->NMR Products->FTIR Products->MS

Caption: Workflow for the analysis of SLL and its hydrolytic products.

Performance Comparison and Discussion

  • This compound vs. Its Hydrolytic Products: The spectroscopic data clearly differentiates SLL from its hydrolysis products. The presence of ester linkages in SLL is confirmed by the characteristic C=O stretching band in the FTIR spectrum around 1735-1750 cm⁻¹ and the specific chemical shifts of the lactyl protons in the ¹H NMR spectrum. Upon hydrolysis, these signals disappear and are replaced by the characteristic signals of the carboxylic acid and alcohol functional groups of lauric acid and lactic acid. Mass spectrometry can further confirm the presence of the parent SLL molecule or its smaller hydrolytic components.

  • This compound vs. Sodium Lauryl Sulfate: SLL and SDS, both anionic surfactants, exhibit distinct spectroscopic features. The most notable difference is in their hydrophilic head groups. SLL possesses carboxylate and ester functionalities, while SDS has a sulfate group. This is readily observed in the FTIR spectra, where SLL shows C=O stretching vibrations and SDS displays strong S=O stretching bands.[13] In ¹H NMR, the protons adjacent to the hydrophilic group show different chemical shifts, with those next to the sulfate in SDS appearing at a slightly downfield position compared to the lactyl protons in SLL. Their fragmentation patterns in mass spectrometry are also entirely different, reflecting their distinct chemical structures. From a performance perspective, SLL is generally considered to be a milder surfactant than SDS, with better moisturizing properties.[14] The hydrolytic products of SLL, lauric acid and lactic acid, have been shown to induce more transient and reversible changes to cell membrane morphology compared to the parent SLL molecule.[14]

Conclusion

The spectroscopic techniques of NMR, FTIR, and mass spectrometry provide a powerful toolkit for the characterization and comparative analysis of this compound, its hydrolytic products, and other surfactants like sodium lauryl sulfate. The data and protocols presented in this guide offer a valuable resource for researchers and professionals in quality control, formulation development, and stability testing, enabling a deeper understanding of these important chemical entities.

References

A Head-to-Head Comparison of Sodium Lauroyl Lactylate and Sodium Cocoyl Isethionate for Scientific and Formulation Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of surfactant chemistry, both Sodium Lauroyl Lactylate (SLL) and Sodium Cocoyl Isethionate (SCI) have carved out significant niches, particularly in the formulation of personal care and pharmaceutical products where mildness and performance are paramount. This guide provides a detailed, objective comparison of these two anionic surfactants, drawing upon available scientific data and outlining experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their formulation endeavors.

Physicochemical Properties: A Snapshot

PropertyThis compound (SLL)Sodium Cocoyl Isethionate (SCI)
INCI Name This compoundSodium Cocoyl Isethionate
CAS Number 13557-75-0[1]61789-32-0[2]
Appearance White to off-white powder or flakes[3]White to off-white powder, noodles, or flakes[2]
Origin Derived from lauric acid (from coconut or palm oil) and lactic acid.[3]Derived from coconut oil fatty acids and isethionic acid.[4]
Ionic Nature AnionicAnionic
Solubility Soluble in oils, dispersible in water.[5]Limited solubility in water, requiring co-surfactants or specific formulation techniques for clear liquid systems.[6][7]
pH Stability Stable over a range of pH levels.[5]Generally stable in formulations with a pH of 6.0-8.0.[8]

Performance Evaluation: A Data-Driven Comparison

Foaming Ability

Both SLL and SCI are known for their excellent foaming properties, contributing to a rich and creamy lather in cleansing products.[5][7] Anecdotal evidence suggests that surfactants with a "lauryl" chain, such as SLL, may produce a more stable foam compared to their "cocoyl" counterparts like SCI, which have a broader distribution of fatty acid chain lengths.[9]

Quantitative Data Summary (Illustrative)

ParameterThis compound (SLL)Sodium Cocoyl Isethionate (SCI)
Foam Volume (Initial) Data not available from direct comparative studies. Generally described as producing dense, creamy foam.[10]Data not available from direct comparative studies. Known for excellent, dense, and stable foam.[2]
Foam Stability Data not available from direct comparative studies. Generally described as providing long-lasting foam.[5]Data not available from direct comparative studies. Known for good foam stability.[2]
Cleansing Efficacy

Both surfactants are effective cleansing agents, capable of removing dirt and sebum from the skin and hair. SLL is particularly noted for its ability to gently remove sebum, making it suitable for formulations targeting oily skin.[11][12]

Quantitative Data Summary (Illustrative)

ParameterThis compound (SLL)Sodium Cocoyl Isethionate (SCI)
Sebum Removal Data not available from direct comparative studies. Described as effective in removing sebum.[11]Data not available from direct comparative studies.
Mildness to Skin and Eyes

Mildness is a key attribute for both surfactants, making them popular alternatives to harsher surfactants like sodium lauryl sulfate (B86663) (SLS).[4] The Zein (B1164903) test is a common in vitro method to assess the irritation potential of surfactants, with lower values indicating greater mildness. Transepidermal Water Loss (TEWL) is another critical parameter, where a lower increase in TEWL after surfactant application suggests less disruption to the skin's barrier function.

Quantitative Data Summary (Illustrative)

ParameterThis compound (SLL)Sodium Cocoyl Isethionate (SCI)
Zein Test Value (mg N/100mL) Data not available. Generally considered very mild.[5]A study reported a Zein dissolution value for a 5 wt% solution at pH 7.1, which was significantly lower than that of SLS, indicating its mildness.[13]
Transepidermal Water Loss (TEWL) Data not available from direct comparative studies.Studies have shown that SCI is less damaging to the skin barrier than SLS, suggesting a lower impact on TEWL.[4]

Formulation Properties

Beyond their primary surfactant functions, SLL and SCI contribute to the overall characteristics of a formulation.

PropertyThis compound (SLL)Sodium Cocoyl Isethionate (SCI)
Emulsification Acts as an effective oil-in-water emulsifier.[5]Can contribute to the emulsification of formulations.
Viscosity Building Can help to thicken formulations and can improve the salt-thickening response of cleansing systems.[10]Can be used in syndet bars to add hardness. In liquid formulations, its viscosity response to salt can be influenced by the presence of co-surfactants.[9]
Aesthetic Feel Imparts a smooth, moisturizing feel to products.[5]Provides a soft and silky after-feel.[2]

Experimental Protocols

For researchers seeking to conduct direct comparative studies, the following are detailed methodologies for key performance experiments.

Zein Test for Mildness Assessment

Objective: To quantify the irritation potential of a surfactant by measuring the amount of zein protein it solubilizes.

Methodology:

  • Preparation of Surfactant Solution: Prepare a standardized concentration (e.g., 1-5% w/v) of the surfactant in deionized water. Adjust the pH to a neutral value (e.g., 7.0 ± 0.2) using citric acid or sodium hydroxide (B78521) solution.

  • Incubation with Zein: Add a known amount of zein protein (e.g., 2 g) to a specific volume of the surfactant solution (e.g., 40 mL) in a sealed flask.

  • Agitation: Agitate the mixture at a constant speed and temperature for a specified duration (e.g., 1 hour at 35°C).

  • Separation: Separate the undissolved zein from the solution by filtration or centrifugation.

  • Quantification of Solubilized Zein: Determine the nitrogen content of the filtrate/supernatant using the Kjeldahl method. The amount of solubilized zein is calculated from the nitrogen content.

  • Calculation: The Zein value is typically expressed as the milligrams of nitrogen solubilized by 100 mL of the surfactant solution. A lower Zein value indicates a milder surfactant.

Ross-Miles Method for Foaming Ability

Objective: To measure the initial foam height and the stability of the foam generated by a surfactant solution.

Methodology:

  • Apparatus: A standardized apparatus consisting of a jacketed glass tube (receiver) with a specified height and diameter, and a pipette with a calibrated orifice.

  • Solution Preparation: Prepare a standardized concentration of the surfactant solution in water of a specified hardness.

  • Procedure:

    • Add a specific volume of the surfactant solution (e.g., 50 mL) to the receiver.

    • Pipette another volume of the same solution (e.g., 200 mL) and allow it to fall from a specified height (e.g., 90 cm) through the orifice into the receiver, generating foam.

  • Measurement:

    • Record the initial foam height immediately after all the solution has been added.

    • Record the foam height at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[10]

Sebumeter® for Cleansing Efficacy

Objective: To quantify the amount of sebum on the skin surface before and after cleansing to determine the efficacy of a surfactant.

Methodology:

  • Baseline Measurement: Use a Sebumeter® to measure the initial sebum level on a defined area of the skin (e.g., the forehead). The instrument uses a special tape that becomes transparent in contact with sebum, and a photocell measures the transparency.

  • Cleansing: Cleanse the test area with a standardized solution of the surfactant for a specific duration and in a standardized manner.

  • Post-Cleansing Measurement: After a defined period, measure the sebum level on the same area of the skin again using the Sebumeter®.

  • Calculation: The cleansing efficacy is calculated as the percentage reduction in sebum levels from the baseline measurement.

Transepidermal Water Loss (TEWL) Measurement

Objective: To assess the impact of a surfactant on the skin's barrier function by measuring the rate of water evaporation from the skin.

Methodology:

  • Acclimatization: The subject should be in a controlled environment with stable temperature and humidity for at least 20-30 minutes before the measurement.

  • Baseline Measurement: Use a TEWL meter (e.g., an open-chamber or closed-chamber device) to measure the baseline TEWL on a defined area of the skin (e.g., the forearm).[14]

  • Surfactant Application: Apply a standardized solution of the surfactant to the test area for a specific duration.

  • Post-Application Measurement: After rinsing and drying the skin, measure the TEWL at specified time intervals to assess the disruption and recovery of the skin barrier. An increase in TEWL indicates some level of barrier disruption.[15]

Visualizations

Synthesis Pathways

SynthesisPathways cluster_SLL This compound Synthesis cluster_SCI Sodium Cocoyl Isethionate Synthesis LauricAcid Lauric Acid Esterification Esterification LauricAcid->Esterification LacticAcid Lactic Acid LacticAcid->Esterification LauroylLactylate Lauroyl Lactylate Esterification->LauroylLactylate Neutralization_SLL Neutralization LauroylLactylate->Neutralization_SLL NaOH_SLL Sodium Hydroxide NaOH_SLL->Neutralization_SLL SLL This compound Neutralization_SLL->SLL CoconutFattyAcids Coconut Fatty Acids Esterification_SCI Esterification CoconutFattyAcids->Esterification_SCI IsethionicAcid Isethionic Acid IsethionicAcid->Esterification_SCI SCI_unneutralized Cocoyl Isethionate Esterification_SCI->SCI_unneutralized Neutralization_SCI Neutralization SCI_unneutralized->Neutralization_SCI NaSource Sodium Source (e.g., Sodium Hydroxide) NaSource->Neutralization_SCI SCI Sodium Cocoyl Isethionate Neutralization_SCI->SCI

Caption: Synthesis pathways for SLL and SCI.

Surfactant Performance Evaluation Workflow

SurfactantEvaluation SurfactantSample Surfactant Sample (SLL or SCI) FoamingTest Foaming Test (Ross-Miles) SurfactantSample->FoamingTest CleansingTest Cleansing Efficacy Test (Sebumeter) SurfactantSample->CleansingTest MildnessTest Mildness Test (Zein Test / TEWL) SurfactantSample->MildnessTest FoamData Foam Volume & Stability Data FoamingTest->FoamData CleansingData Sebum Removal Percentage CleansingTest->CleansingData MildnessData Zein Value / TEWL Increase MildnessTest->MildnessData ComparativeAnalysis Comparative Analysis FoamData->ComparativeAnalysis CleansingData->ComparativeAnalysis MildnessData->ComparativeAnalysis

Caption: Workflow for comparative surfactant performance evaluation.

Conclusion

Both this compound and Sodium Cocoyl Isethionate are high-performing, mild anionic surfactants with distinct properties that make them suitable for a wide range of applications in the cosmetic and pharmaceutical industries. SLL offers the benefits of being an effective emulsifier and having good stability over a range of pH levels, while SCI is well-regarded for its dense, creamy lather and mildness, particularly in solid formats.

The lack of direct, publicly available quantitative comparative data underscores the need for further research in this area. The experimental protocols provided in this guide offer a framework for conducting such head-to-head comparisons, which would be invaluable to the scientific and formulation community. The choice between SLL and SCI will ultimately depend on the specific requirements of the formulation, including the desired product format, foaming characteristics, and the need for co-emulsification.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Sodium Lauroyl Lactylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This document provides essential, step-by-step guidance for the proper disposal of sodium lauroyl lactylate, a common ingredient in cosmetic and pharmaceutical formulations.

This compound, while considered biodegradable and of low toxicity to humans, is classified as very toxic to aquatic life.[1] Therefore, its disposal requires careful consideration to prevent environmental contamination. Improper disposal can lead to ecological damage and regulatory non-compliance.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment to minimize exposure.

Recommended PPE:

EquipmentSpecification
Eye ProtectionTightly fitting safety goggles with side-shields.[1]
Hand ProtectionChemical impermeable gloves.[1]
Respiratory ProtectionIn case of dust formation or inadequate ventilation, use a full-face respirator.[1]
Protective ClothingWear fire/flame resistant and impervious clothing.[1]

Always handle this compound in a well-ventilated area.[1] Avoid the formation of dust and aerosols and prevent contact with skin and eyes.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations. The primary regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[2][3]

Step 1: Waste Identification and Collection

  • Collect waste this compound and any material contaminated with it (e.g., paper towels, gloves) in a designated, suitable, and closed container.[1]

  • The container must be chemically compatible with the waste and be free from damage or deterioration, with a secure, leak-proof closure.[2]

Step 2: Labeling

  • Clearly label the waste container with the words "Hazardous Waste" and a description of the contents (e.g., "this compound Waste").[4]

  • Include hazard warnings, such as pictograms indicating its toxicity to aquatic life.[1][4]

Step 3: Storage

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • Laboratories can accumulate hazardous waste in Satellite Accumulation Areas (SAAs), which are at or near the point of generation.[4]

  • Ensure the storage area has secondary containment systems to prevent spills from reaching drains.[2]

Step 4: Disposal

  • Do not discharge this compound to sewer systems or release it into the environment. [1]

  • Arrange for the disposal of the waste through a licensed professional waste disposal service.[5]

  • The collected waste should be taken to an appropriate treatment and disposal facility.[1] Approved disposal methods include:

    • Authorized Landfill: For solid waste, disposal in a sanitary landfill may be an option.[1][6]

    • Incineration: Controlled incineration with flue gas scrubbing is a possible method for combustible packaging materials and the chemical itself.[1][6]

Spill and Leak Procedures

In the event of a spill or leak:

  • Evacuate and Secure: Evacuate personnel to a safe area and keep people away from and upwind of the spill.[1] Remove all sources of ignition.[1]

  • Ventilate: Ensure adequate ventilation.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Cleanup:

    • For solid spills, mechanically take up the material (e.g., sweep or vacuum with a HEPA filter) and place it in a suitable container for disposal.[7]

    • For liquid spills, absorb with an inert material and place in a suitable container for disposal.[6]

    • Wash the spill area with soap and water after the material has been collected.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation & Handling cluster_disposal Disposal Process start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill or Leak Occurs start->spill collect_waste Collect Waste in a Designated Container ppe->collect_waste spill->ppe No spill_proc Follow Spill Cleanup Procedure spill->spill_proc Yes spill_proc->collect_waste label_waste Label Container as 'Hazardous Waste' collect_waste->label_waste store_waste Store in a Secure, Well-Ventilated Area label_waste->store_waste contact_disposal Contact Licensed Waste Disposal Service store_waste->contact_disposal transport Transport to an Approved Treatment, Storage, and Disposal Facility (TSDF) contact_disposal->transport final_disposal Final Disposal (Incineration or Landfill) transport->final_disposal

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting both themselves and the environment.

References

Personal protective equipment for handling Sodium lauroyl lactylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Sodium Lauroyl Lactylate, tailored for laboratory and drug development professionals. Following these procedures will help ensure a safe working environment and proper management of this chemical.

Personal Protective Equipment (PPE)

When handling this compound, especially in its concentrated or powder form, appropriate personal protective equipment is essential to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications and Use
Eye Protection Safety glasses with side-shields, goggles, or a face shieldRecommended to protect against dust particles and splashes. Tightly fitting safety goggles are suggested.[1]
Hand Protection Chemical-resistant glovesHandle with gloves, which must be inspected before use. Wash and dry hands after handling.[1]
Respiratory Protection NIOSH-approved respiratorA dust mask is suitable under normal conditions.[2] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1]
Body Protection Protective clothingWear a lab coat or other protective clothing to prevent skin contact.[1] For larger spills or significant handling, a complete suit protecting against chemicals may be necessary.[3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical for safety and maintaining the integrity of the product.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][4][5]

  • Keep away from heat, flames, and oxidizing agents.[6]

2. Handling and Use:

  • Ensure adequate ventilation in the handling area to minimize dust or aerosol formation.[4][6][7]

  • Avoid contact with skin and eyes.[1][7]

  • Use non-sparking tools to prevent fire hazards from electrostatic discharge.[1]

  • After use, ensure the container is properly sealed to prevent discoloration.[6]

3. Spill Management:

  • In case of a spill, evacuate personnel from the immediate area.

  • For small spills, mechanically take up the material and place it in a suitable container for disposal.[4][5] A vacuum with a HEPA filter is recommended.[4][5]

  • Avoid creating dust.[4][5]

  • Wash the spill area with soap and water after the material has been collected.[6]

4. Disposal:

  • Dispose of this compound and its containers in accordance with local, state, and federal regulations.[1]

  • If possible, recover the product. Otherwise, disposal in an authorized landfill or incineration is recommended.[6]

  • Do not discharge into sewer systems.[1]

Safe Handling Workflow for this compound

Safe Handling Workflow for this compound cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Store Store in Cool, Dry, Ventilated Area Inspect->Store Segregate Keep Away from Heat & Oxidizers Store->Segregate DonPPE Wear Appropriate PPE Segregate->DonPPE Use Use in Ventilated Area DonPPE->Use Seal Reseal Container After Use Use->Seal Collect Collect Waste Seal->Collect Dispose Dispose per Regulations Collect->Dispose

A diagram illustrating the safe handling workflow for this compound.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of accidental exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse with water for at least 15 minutes, keeping eyelids open.[1][6] If irritation persists, seek medical attention.[5]
Skin Contact Remove contaminated clothing.[1][6] Wash the affected area with soap and plenty of water.[1] If irritation develops, consult a physician.[3]
Inhalation Move the person to fresh air.[1][6] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[1][5] Seek medical attention.[5]
Ingestion Do not induce vomiting.[1][6] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1][5] Seek immediate medical advice.[5][6]

First Aid Decision Tree for this compound Exposure

First Aid Decision Tree for this compound Exposure cluster_routes First Aid Decision Tree for this compound Exposure cluster_actions First Aid Decision Tree for this compound Exposure Exposure Exposure Occurs Eye Eye Contact? Exposure->Eye Skin Skin Contact? Exposure->Skin Inhalation Inhalation? Exposure->Inhalation Ingestion Ingestion? Exposure->Ingestion RinseEyes Rinse Eyes with Water (15 min) Eye->RinseEyes Yes WashSkin Wash Skin with Soap & Water Skin->WashSkin Yes FreshAir Move to Fresh Air Inhalation->FreshAir Yes RinseMouth Rinse Mouth, Do Not Induce Vomiting Ingestion->RinseMouth Yes SeekMedical Seek Medical Attention RinseEyes->SeekMedical WashSkin->SeekMedical FreshAir->SeekMedical RinseMouth->SeekMedical

A diagram outlining the first aid decision process for different exposure routes.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium lauroyl lactylate
Reactant of Route 2
Reactant of Route 2
Sodium lauroyl lactylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.